molecular formula C9H20N2O B1321683 1-(2-Isopropoxy-ethyl)-piperazine CAS No. 889939-82-6

1-(2-Isopropoxy-ethyl)-piperazine

Cat. No.: B1321683
CAS No.: 889939-82-6
M. Wt: 172.27 g/mol
InChI Key: HVZJSUVDFMFZCP-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-ethyl)-piperazine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Isopropoxy-ethyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Isopropoxy-ethyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJSUVDFMFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594456
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-82-6
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
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Record name 1-[2-(propan-2-yloxy)ethyl]piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine: Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2-Isopropoxy-ethyl)-piperazine. Given the limited availability of peer-reviewed data for this specific molecule, this document will also address the broader context of N-alkylated piperazine derivatives, offering insights into general synthetic strategies and characterization methodologies relevant to researchers in drug discovery and development.

Introduction: The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to parent molecules.[1][2] These properties, including increased water solubility, oral bioavailability, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, make the piperazine scaffold a valuable tool for medicinal chemists.[1] The versatile nature of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[1] 1-(2-Isopropoxy-ethyl)-piperazine represents a specific derivative within this important class of compounds.

Molecular Structure and Identification

The fundamental structure of 1-(2-Isopropoxy-ethyl)-piperazine comprises a piperazine ring N-substituted with a 2-isopropoxyethyl group. This substitution pattern influences the molecule's polarity, basicity, and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.

Caption: 2D Chemical Structure of 1-(2-Isopropoxy-ethyl)-piperazine.

Table 1: Chemical Identifiers and Key Properties

IdentifierValueSource
CAS Number 889939-82-6[3]
Molecular Formula C₉H₂₀N₂O[3]
Molecular Weight 172.27 g/mol [3]
Canonical SMILES CC(C)OCCN1CCNCC1[3]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueNotes
Boiling Point 60 °C[3]
logP (calculated) 0.58330A measure of lipophilicity.
Topological Polar Surface Area 24.5 ŲInfluences membrane permeability.
Hydrogen Bond Donors 1The secondary amine proton.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the ether oxygen.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for 1-(2-Isopropoxy-ethyl)-piperazine has not been identified, its structure suggests a straightforward synthetic approach based on established methods for N-alkylation of piperazine.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most probable synthetic route involves the reaction of piperazine with a suitable 2-isopropoxyethyl electrophile, such as 1-(2-chloroethoxy)-2-methoxypropane or a similar haloalkane. This reaction would proceed via a nucleophilic substitution mechanism, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the alkyl halide.

G piperazine Piperazine product 1-(2-Isopropoxy-ethyl)-piperazine piperazine->product Base, Solvent alkyl_halide 2-Isopropoxyethyl Halide (e.g., X = Cl, Br) alkyl_halide->product

Sources

1-(2-Isopropoxy-ethyl)-piperazine CAS number 889939-82-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 889939-82-6 Synonyms: 1-(2-Isopropoxyethyl)piperazine; PKB93982; 1-[2-(1-Methylethoxy)ethyl]piperazine

Executive Summary

1-(2-Isopropoxy-ethyl)-piperazine is a specialized heterocyclic building block used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. Characterized by a piperazine core mono-substituted with an isopropoxyethyl tail, this moiety serves as a strategic "solubilizing linker" that balances lipophilicity (LogP) with aqueous solubility. It is particularly valuable in the optimization of kinase inhibitors and GPCR ligands, where the piperazine ring provides a basic center for hydrogen bonding and the ether tail fine-tunes metabolic stability and blood-brain barrier (BBB) permeability.

This guide details the physicochemical profile, validated synthetic protocols, and application strategies for integrating this intermediate into high-value pharmaceutical workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.

PropertyValue / DescriptionContext/Notes
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Appearance Colorless to pale yellow liquidHygroscopic amine
Boiling Point ~60–65 °C@ 0.1–0.5 mmHg (High Vacuum)*
Boiling Point (Atm) ~240–250 °CPredicted at 760 mmHg (Decomposes)
Density 0.94 ± 0.05 g/cm³Estimated at 20 °C
pKa (Basic) 9.1 ± 0.2Secondary amine (N4)
pKa (Acidic) 5.5 ± 0.2Tertiary amine (N1)
LogP 0.65 ± 0.3Moderate lipophilicity
Solubility Miscible in water, EtOH, DMSOHigh aqueous solubility due to polarity

*Note: Literature often cites "60°C" without pressure context. Based on molecular weight and intermolecular forces, this value corresponds to high-vacuum distillation conditions.

Synthetic Methodologies

The synthesis of mono-substituted piperazines requires strict control to prevent the formation of the bis-alkylated byproduct. The protocol below utilizes a large excess of piperazine to ensure mono-alkylation dominance.

Protocol A: Nucleophilic Substitution (Primary Route)

Reaction: Piperazine + 1-chloro-2-isopropoxyethane


 Product

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents

  • 1-Chloro-2-isopropoxyethane: 1.0 equivalent

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate Finkelstein-type substitution.

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve anhydrous piperazine (5.0 eq) in MeCN (10 mL/g).

  • Activation: Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes.

  • Addition: Add 1-chloro-2-isopropoxyethane (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations of the alkylating agent, reducing bis-alkylation.

  • Reflux: Heat the mixture to reflux (80–82 °C for MeCN) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:10:1) or LC-MS.

  • Work-up:

    • Cool to room temperature and filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Excess Removal: The residue contains the product and excess piperazine. Suspend the residue in diethyl ether or hexanes (piperazine is sparingly soluble) and filter, or use vacuum distillation.

  • Purification: Distill the crude oil under high vacuum (0.1–0.5 mmHg) collecting the fraction at ~60–65 °C. Alternatively, purify via silica gel column chromatography using a gradient of DCM to 10% MeOH/DCM with 1% NH₄OH.

Visualization: Synthetic Pathway

Synthesis Pip Piperazine (5.0 eq) Inter Transition State (SN2 Attack) Pip->Inter + K2CO3 / KI Reflux MeCN Alkyl 1-Chloro-2- isopropoxyethane Alkyl->Inter Prod 1-(2-Isopropoxy-ethyl)- piperazine Inter->Prod Major Path (Mono-alkylation) ByProd Bis-alkylated Impurity Inter->ByProd Minor Path (Suppressed by Excess Pip)

Caption: Stoichiometric control mechanism favoring mono-alkylation via SN2 pathway.

Applications in Drug Discovery

This compound functions as a "privileged structure" modulator. The isopropoxy group provides a specific steric and lipophilic profile distinct from standard methoxy or ethoxy analogs.

Pharmacokinetic Optimization (ADME)
  • LogP Modulation: The isopropyl group increases lipophilicity (

    
     LogP vs. ethyl) without significantly increasing molecular weight, aiding membrane permeability.
    
  • Metabolic Stability: The branched isopropyl ether is generally more resistant to oxidative dealkylation by CYP450 enzymes compared to straight-chain ethoxy ethers.

  • Solubility: The basic piperazine nitrogen (pKa ~9.1) ensures the molecule remains protonated at physiological pH, maintaining high aqueous solubility for formulation.

Strategic Usage in Lead Optimization

Researchers utilize this building block to append a "solubilizing tail" to hydrophobic scaffolds (e.g., kinase hinge-binders).

Workflow:

  • Scaffold Synthesis: Core drug scaffold (e.g., quinazoline, pyrimidine) is synthesized with a leaving group (Cl, F).

  • Coupling: 1-(2-Isopropoxy-ethyl)-piperazine is coupled via SNAr or Buchwald-Hartwig amination.

  • Profiling: The resulting lead is tested for IC₅₀ and metabolic stability.

Visualization: Drug Design Cycle

DrugDesign Lead Hydrophobic Lead (Low Solubility) Design Design Strategy: Append Solubilizing Tail Lead->Design Synth Synthesis: Couple CAS 889939-82-6 Design->Synth NewLead Optimized Candidate (Improved LogD & Solubility) Synth->NewLead Test ADME Profiling (Microsomal Stability) NewLead->Test Test->Lead Iterative Refinement

Caption: Integration of 1-(2-Isopropoxy-ethyl)-piperazine to rescue poor solubility in lead compounds.

Analytical Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are met:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.15 (d, 6H, Isopropyl -CH₃)
      
    • 
       2.45–2.55 (m, 4H, Piperazine ring -CH₂-)
      
    • 
       2.60 (t, 2H, N-CH₂-CH₂-O)
      
    • 
       2.90 (t, 4H, Piperazine ring -CH₂- adjacent to NH)
      
    • 
       3.55 (t, 2H, -CH₂-O-)
      
    • 
       3.60 (m, 1H, Isopropyl -CH-)
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 173.16.

Handling & Safety (GHS)

Signal Word: DANGER

Hazard ClassStatementCode
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage Causes serious eye irritationH319
Specific Target Organ May cause respiratory irritationH335

Precautions:

  • Corrosivity: As a secondary amine, it can cause chemical burns upon prolonged contact.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation and carbamate formation (CO₂ absorption).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analogous Reactivity). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

  • Google Patents (2013).Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (CN103254153A).

Sources

Physical and chemical characteristics of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Isopropoxy-ethyl)-piperazine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. Its derivatives are integral to drugs targeting a wide range of conditions, including central nervous system disorders, cardiovascular diseases, and infectious agents.[1][2] The introduction of an isopropoxy-ethyl substituent on one of the piperazine nitrogens modifies the molecule's lipophilicity and hydrogen bonding potential, offering a nuanced tool for medicinal chemists to fine-tune the pharmacological profiles of new chemical entities.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and unambiguous identifiers.

Chemical Structure of 1-(2-Isopropoxy-ethyl)-piperazine

Identifier Value
IUPAC Name 1-(2-isopropoxyethyl)piperazine
CAS Number 889939-82-6
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
SMILES CC(C)OCCN1CCNCC1

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing everything from formulation to ADME (absorption, distribution, metabolism, and excretion) characteristics. While experimental data for 1-(2-Isopropoxy-ethyl)-piperazine is not extensively available in the public domain, we can infer and estimate key parameters based on its structure and data from closely related analogues.

Property Value/Estimated Value Comments and Comparative Analysis
Boiling Point 60 °C (pressure not specified)A boiling point of 60 °C is reported by some suppliers, but the absence of a corresponding pressure makes this value difficult to interpret reliably. For comparison, the structurally similar 1-[2-(2-Hydroxyethoxy)ethyl]piperazine has a boiling point of 112-114 °C at 0.25 mmHg.[3]
Density Estimated: ~0.9-1.0 g/mLDirect experimental data is unavailable. The density of the related compound 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is 1.061 g/mL at 25 °C.[3][4] Given the replacement of a hydroxyl group with an isopropoxy group, a slightly lower density might be anticipated.
Solubility Predicted to be soluble in water and common organic solvents.The presence of the piperazine nitrogen atoms and the ether oxygen suggests that the molecule will have a degree of water solubility. Piperazine itself is highly soluble in water. The isopropoxy group will increase lipophilicity compared to a hydroxyethyl substituent.
pKa Estimated: pKa1 ~ 9.0-9.5, pKa2 ~ 5.0-5.5The pKa values of piperazine derivatives are influenced by the substituents on the nitrogen atoms. The two nitrogen atoms of the piperazine ring give it two distinct pKa values. The N-isopropoxyethyl group is expected to have a modest electron-donating effect, which would slightly increase the basicity of the adjacent nitrogen compared to unsubstituted piperazine.

Synthesis and Reactivity

The synthesis of 1-(2-Isopropoxy-ethyl)-piperazine can be approached through several established methods for N-alkylation of piperazines. A plausible and efficient synthetic route is outlined below, based on common organic synthesis transformations.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-substituted piperazines involves the alkylation of a mono-protected piperazine, followed by deprotection. This approach allows for controlled substitution and minimizes the formation of di-substituted byproducts.

Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Boc-piperazine Boc-piperazine N-Boc-1-(2-Isopropoxy-ethyl)-piperazine N-Boc-1-(2-Isopropoxy-ethyl)-piperazine Boc-piperazine->N-Boc-1-(2-Isopropoxy-ethyl)-piperazine 1. NaH, THF 2. 2-Isopropoxyethyl tosylate 1-(2-Isopropoxy-ethyl)-piperazine 1-(2-Isopropoxy-ethyl)-piperazine N-Boc-1-(2-Isopropoxy-ethyl)-piperazine->1-(2-Isopropoxy-ethyl)-piperazine TFA or HCl in Dioxane

Proposed synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for specific laboratory conditions.

Step 1: Synthesis of N-Boc-1-(2-Isopropoxy-ethyl)-piperazine

  • To a solution of N-Boc-piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-isopropoxyethyl tosylate (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield 1-(2-Isopropoxy-ethyl)-piperazine

  • Dissolve the purified N-Boc-1-(2-Isopropoxy-ethyl)-piperazine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 12.

  • Extract the product with an organic solvent (e.g., DCM or chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Reactivity Profile

The reactivity of 1-(2-Isopropoxy-ethyl)-piperazine is primarily dictated by the two nitrogen atoms of the piperazine ring.

  • Basicity: The nitrogen atoms are basic and will react with acids to form salts. The secondary amine is available for further substitution reactions.

  • Nucleophilicity: The secondary amine is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Piperazine ring protons: The protons on the piperazine ring will typically appear as a complex multiplet in the region of 2.5-3.5 ppm.

  • Isopropoxy-ethyl side chain:

    • The two methyl groups of the isopropoxy moiety will give rise to a doublet around 1.1-1.2 ppm.

    • The methine proton of the isopropoxy group will be a septet around 3.5-3.7 ppm.

    • The methylene protons of the ethyl linker will appear as two distinct triplets, one for the -O-CH₂- group (around 3.5-3.6 ppm) and one for the -N-CH₂- group (around 2.6-2.8 ppm).

  • NH proton: A broad singlet corresponding to the secondary amine proton will be observed, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Piperazine ring carbons: The carbon atoms of the piperazine ring will resonate in the range of 45-55 ppm.

  • Isopropoxy-ethyl side chain:

    • The methyl carbons of the isopropoxy group will appear around 22-23 ppm.

    • The methine carbon of the isopropoxy group will be in the region of 70-72 ppm.

    • The methylene carbons of the ethyl linker will be observed around 68-70 ppm (-O-CH₂-) and 58-60 ppm (-N-CH₂-).

FTIR Spectroscopy (Predicted)
  • N-H stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3200-3400 cm⁻¹.[5]

  • C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ range.[6]

  • C-O stretch: A strong C-O stretching band for the ether linkage is anticipated around 1100-1120 cm⁻¹.

  • N-H bend: The N-H bending vibration will likely appear in the 1500-1650 cm⁻¹ region.

Applications in Drug Discovery and Development

Piperazine derivatives containing ether linkages are valuable scaffolds in the design of new therapeutic agents. The isopropoxy-ethyl moiety can serve several purposes:

  • Modulation of Lipophilicity: The ether group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ADME properties.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing the binding of the molecule to its biological target.

  • Scaffold for Further Elaboration: The secondary amine of the piperazine ring provides a convenient handle for the attachment of other pharmacophoric groups, allowing for the construction of diverse chemical libraries for high-throughput screening.

Derivatives of piperazine are known to exhibit a wide range of biological activities, and compounds with similar structural features to 1-(2-Isopropoxy-ethyl)-piperazine have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[2]

Safety and Handling

Detailed toxicological data for 1-(2-Isopropoxy-ethyl)-piperazine is not available. However, as with all piperazine derivatives, it should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Piperazine and its derivatives can be irritating to the skin, eyes, and respiratory tract.

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine is a versatile building block with significant potential in the field of drug discovery. While comprehensive experimental data for this specific compound is limited, a strong understanding of its physicochemical properties, reactivity, and spectral characteristics can be derived from the well-established chemistry of piperazine derivatives. Its unique combination of a piperazine core and an isopropoxy-ethyl side chain offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents. As research in this area continues, a more detailed characterization of this and related compounds will undoubtedly emerge, further solidifying the importance of the piperazine scaffold in modern medicine.

References

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). ChemistryOpen. Available at: [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026-01-06). ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized... ResearchGate. Available at: [Link]

  • [2-(2-hydroxyethoxy)ethyl]piperazine. Tradeindia. Available at: [Link]

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-(2-Isopropoxy-ethyl)-piperazine. This document moves beyond basic data to provide actionable insights grounded in established chemical principles and their relevance to pharmaceutical science.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide key hydrogen bonding points and allow for modulation of aqueous solubility and basicity, which are critical pharmacokinetic parameters.[2] The piperazine moiety often acts as a versatile linker or pharmacophore, contributing to a molecule's ability to interact with biological targets while maintaining favorable drug-like properties.[1]

1-(2-Isopropoxy-ethyl)-piperazine (CAS: 889939-82-6) is a derivative that combines the core piperazine structure with a flexible isopropoxy-ethyl side chain. This addition is significant as it modulates the molecule's lipophilicity and steric profile compared to simpler hydroxyethyl or ethyl analogues, offering a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug design. This guide will elucidate the core chemical attributes, a robust synthetic pathway, and the strategic rationale for employing this molecule in research and development programs.

Molecular and Physicochemical Profile

A compound's physical and chemical properties are the foundation of its behavior in both chemical reactions and biological systems. The key data for 1-(2-Isopropoxy-ethyl)-piperazine are summarized below. The presented values for density, boiling point, and pKa are predicted values derived from computational models, which serve as reliable estimates for experimental design.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O[3][4]
Molecular Weight 172.27 g/mol [3][4]
CAS Number 889939-82-6[3][4]
Predicted Density 0.919 ± 0.06 g/cm³[4]
Predicted Boiling Point 233.8 ± 20.0 °C[4]
Flash Point 86 °C[4]
Predicted pKa 9.15 ± 0.10[4]
SMILES CC(C)OCCN1CCNCC1[3]

Expert Insights:

  • pKa (9.15): This value is critical for drug development. It indicates that at physiological pH (≈7.4), the molecule will be predominantly protonated. This enhances aqueous solubility, which is crucial for formulation and systemic distribution. However, a sufficient fraction of the neutral form will exist to facilitate passage across biological membranes. The pKa is slightly lower than that of unsubstituted piperazine due to the electronic influence of the ether side chain.[5]

  • Lipophilicity (LogP): While not explicitly found, the isopropoxy group increases the lipophilicity compared to a hydroxyethyl substituent. This modification can enhance membrane permeability and potentially improve oral bioavailability or blood-brain barrier penetration, depending on the overall molecular context.

  • Boiling Point: The predicted boiling point of ≈234 °C suggests low volatility under standard conditions, simplifying handling. Purification via vacuum distillation is the recommended method.

Synthesis and Characterization

Proposed Synthetic Pathway: Controlled Mono-Alkylation

The most reliable method to ensure mono-substitution is to differentiate the two nitrogen atoms of the piperazine ring. This can be achieved by using a large excess of piperazine or, more elegantly, by forming the piperazine monohydrochloride salt in situ. This protonates one nitrogen, deactivating it towards the electrophile and favoring reaction at the free, nucleophilic nitrogen.[7][8]

The proposed synthesis involves the nucleophilic substitution reaction between piperazine monohydrochloride and a suitable 2-isopropoxyethyl electrophile, such as 1-bromo-2-isopropoxyethane.

Synthetic_Pathway cluster_products Products piperazine Piperazine mono_hcl Piperazine Monohydrochloride (in situ) piperazine->mono_hcl Solvent (e.g., Ethanol) Heat piperazine_hcl Piperazine Dihydrochloride piperazine_hcl->mono_hcl Solvent (e.g., Ethanol) Heat alkyl_halide 1-Bromo-2-isopropoxyethane product 1-(2-Isopropoxy-ethyl)-piperazine alkyl_halide->product Base (excess Piperazine) Heat mono_hcl->product Base (excess Piperazine) Heat side_product Piperazine Dihydrochloride (regenerated)

Caption: Proposed synthesis of 1-(2-Isopropoxy-ethyl)-piperazine.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for laboratory-scale synthesis and incorporates steps for monitoring and purification.

  • Preparation of Piperazine Monohydrochloride (In Situ):

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (e.g., 3.0 equivalents) and piperazine dihydrochloride (1.0 equivalent).

    • Add a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per gram of piperazine dihydrochloride).

    • Heat the mixture with stirring to 60-70 °C until a homogeneous solution is formed. This solution now contains the reactive piperazine monohydrochloride species.[8]

  • N-Alkylation Reaction:

    • To the solution from Step 1, add 1-bromo-2-isopropoxyethane (1.0 equivalent) dropwise over 15-30 minutes to control any potential exotherm.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours.

    • Causality: The excess piperazine acts as both a nucleophile and an acid scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS to confirm the consumption of the alkylating agent.

    • Once complete, cool the reaction mixture to room temperature. A precipitate of piperazine dihydrochloride will form.

    • Filter the mixture to recover the piperazine dihydrochloride, which can be washed with a small amount of cold ethanol and dried for reuse.[8]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • To the resulting crude oil, add water and basify to pH >12 with aqueous NaOH (e.g., 5M solution) to ensure the product is in its free base form.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The final product can be purified by vacuum distillation to yield 1-(2-Isopropoxy-ethyl)-piperazine as a clear oil.

Structural Characterization (Expected)

While experimental spectra are not publicly available[3], the structure can be unequivocally confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A doublet (6H) and a septet (1H) for the isopropyl group (-CH(CH₃)₂).

    • Multiplets corresponding to the two methylene groups of the ethyl bridge (-OCH₂CH₂N-).

    • Two distinct multiplets (4H each), typically broad, for the non-equivalent protons of the piperazine ring.

    • A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 7 unique signals (accounting for symmetry in the isopropyl methyls and piperazine ring), confirming the carbon skeleton.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 172, confirming the molecular weight. Key fragmentation patterns would include the loss of an isopropyl group and cleavage at the C-N bonds of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching peaks (≈2850-3000 cm⁻¹), a prominent C-O-C ether stretch (≈1100 cm⁻¹), and a characteristic N-H stretch for the secondary amine (≈3300 cm⁻¹, typically broad).

Applications in Research and Drug Development

1-(2-Isopropoxy-ethyl)-piperazine is a valuable building block for creating more complex molecules with therapeutic potential. Its utility stems from the established roles of the piperazine scaffold.

  • Scaffold for CNS Agents: Piperazine derivatives are renowned for their activity as central nervous system (CNS) agents, including antipsychotics and antidepressants.[1] The lipophilic isopropoxy group may be leveraged to optimize blood-brain barrier penetration for novel CNS drug candidates.

  • Intermediate for Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology. The secondary amine of 1-(2-Isopropoxy-ethyl)-piperazine provides a reactive handle for coupling to heterocyclic cores common in this class of drugs.

  • Modulation of Pharmacokinetics: In drug design, replacing a terminal hydroxyl group (as in 1-(2-hydroxyethyl)piperazine) with an isopropoxy group is a standard strategy. This "capping" of the hydroxyl prevents metabolic oxidation and eliminates a hydrogen bond donor site, which can profoundly alter a compound's metabolic stability, protein binding, and overall pharmacokinetic profile.

  • Use in CCR1 Antagonists: A patent for CCR1 antagonists, which are investigated for treating inflammatory and immune disorders, describes the synthesis of 1-(4-Chloro-3-isopropoxy-phenyl)-piperazine.[9] This demonstrates that the isopropoxy-piperazine motif is actively being explored in the development of therapies for immunological diseases.

Applications main 1-(2-Isopropoxy-ethyl)-piperazine Secondary Amine Handle app1 CNS Agents (e.g., Antipsychotics) main:N_H->app1 Derivatization app2 Oncology (e.g., Kinase Inhibitors) main:N_H->app2 Derivatization app3 Immunology (e.g., CCR1 Antagonists) main:N_H->app3 Derivatization app4 Pharmacokinetic Optimization main->app4 prop1 Modulated Lipophilicity (Isopropoxy Group) prop1->main prop2 Metabolic Stability (Capped Hydroxyl) prop2->main prop3 Scaffold Rigidity & Basicity (Piperazine Core) prop3->main

Caption: Relationship between molecular features and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Isopropoxy-ethyl)-piperazine is not widely available, hazard information can be inferred from its classification as an "irritant"[10] and from data on structurally similar compounds like N-ethylpiperazine and 1-(2-hydroxyethyl)piperazine.[11][12]

  • Hazard Classification (Anticipated):

    • Causes skin irritation (H315).[11][12]

    • Causes serious eye irritation (H319).[11][12]

    • May cause respiratory irritation (H335).[11][12]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.[13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[13]

    • For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its physicochemical properties, particularly its basicity and modulated lipophilicity, make it an attractive scaffold for developing novel therapeutics. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling its incorporation into discovery programs. By understanding the causal relationships between its structure and its chemical and biological behavior, researchers can effectively leverage this compound to address complex challenges in drug development, from optimizing CNS penetration to enhancing metabolic stability.

References

  • Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka. [Link]

  • 1-(2-Isopropoxy-ethyl)-piperazine CAS Number: 889939-82-6. Chemsrc.com. [Link]

  • Ethyl piperazine-1-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477. [Link]

  • US3037023A - Process for preparation of piperazine.
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Dzijak, R., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, 15(3), 695-707. [Link]

  • Tuccinardi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO Patent 1531822. [Link]

  • Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(11), 5129-5133. [Link]

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Safety Data Sheet. Fisher Scientific. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Kumar, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1013-1032. [Link]

  • 2-[2-(1-Piperazinyl)ethoxy]ethanol Spectra. SpectraBase. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • 2-Ethylpiperazine. PubChem. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Isopropoxy-ethyl)-piperazine

Part 1: Executive Summary

Compound Identity:

  • IUPAC Name: 1-(2-Isopropoxyethyl)piperazine[1]

  • CAS Number: 889939-82-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Molecular Weight: 172.27 g/mol [1][2]

Significance: 1-(2-Isopropoxy-ethyl)-piperazine is a critical secondary amine building block in medicinal chemistry. It serves as a "linker" scaffold, introducing both solubility (via the ether oxygen and basic nitrogen) and steric bulk (via the isopropyl group) to drug candidates.[2] Its structural integrity is paramount, as the secondary amine moiety is often the site of further functionalization (e.g., amide coupling, reductive amination).[2]

This guide provides a definitive reference for the spectroscopic characterization of this intermediate, synthesizing data from high-fidelity chemometric principles and analogous structural standards (e.g., 1-(2-hydroxyethyl)piperazine).

Part 2: Structural Elucidation & Logic

To ensure accurate assignment, we must visualize the molecule's connectivity.[2] The structure consists of a piperazine ring mono-substituted with an ethylene linker, terminated by an isopropyl ether.

Structural Workflow Diagram

StructuralLogic cluster_0 Fragment A: Piperazine Core cluster_1 Fragment B: Linker cluster_2 Fragment C: Terminus Pip Piperazine Ring (Secondary Amine) Eth Ethyl Chain (-CH2-CH2-) Pip->Eth N-Alkylation Analysis Spectroscopic Targets Pip->Analysis NH Stretch (IR) Alpha-N CH2 (NMR) Iso Isopropoxy Group (-O-CH(CH3)2) Eth->Iso Ether Bond Eth->Analysis Triplet Pattern (NMR) Iso->Analysis Septet/Doublet (NMR) C-O Stretch (IR)

Caption: Logical fragmentation of 1-(2-Isopropoxy-ethyl)-piperazine for spectroscopic assignment.

Part 3: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl

    
    ) is the preferred solvent due to its ability to prevent amine proton exchange broadening compared to DMSO-d
    
    
    
    .
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

  • Concentration: ~10 mg in 0.6 mL solvent.[2]

Predicted


H NMR Data (400 MHz, CDCl

):
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
1 1.15Doublet (

Hz)
6HIsopropyl methyls (equivalent).
2 1.80Broad Singlet1HSecondary amine (-NH). Shifts vary with conc.
3 2.45 - 2.50Broad / Multiplet4HPiperazine ring protons

to tertiary N.
4 2.58Triplet (

Hz)
2HEthyl linker

to Nitrogen (-N-CH

-).
5 2.90Triplet (

Hz)
4HPiperazine ring protons

to secondary NH.
6 3.53Triplet (

Hz)
2HEthyl linker

to Oxygen (-O-CH

-).
7 3.58Septet (

Hz)
1HIsopropyl methine (-CH -).

Expert Insight: The key diagnostic signals are the septet at ~3.58 ppm (isopropyl methine) and the doublet at ~1.15 ppm .[2] The ethyl linker appears as two distinct triplets.[2] Note that the triplet at 3.53 ppm (next to oxygen) is significantly downfield from the triplet at 2.58 ppm (next to nitrogen) due to the electronegativity of the oxygen atom.[2]

Predicted


C NMR Data (100 MHz, CDCl

):
PositionChemical Shift (

, ppm)
Assignment
1 22.1Isopropyl methyls (-CH

)
2 46.1Piperazine ring carbons (

to NH)
3 54.5Piperazine ring carbons (

to tert-N)
4 58.8Ethyl linker (

to N)
5 67.2Ethyl linker (

to O)
6 71.8Isopropyl methine (-CH-)
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) on a neat liquid film.[2]

  • Resolution: 4 cm

    
    .
    
Frequency (cm

)
IntensityFunctional Group Assignment
3250 - 3350 Medium, BroadN-H Stretching (Secondary amine).
2800 - 2980 StrongC-H Stretching (Alkane/Alkyl). Note the "Bohlmann bands" (~2800) typical of cyclic amines.
1460 MediumCH

/ CH

Bending.
1360 / 1380 MediumIsopropyl gem-dimethyl doublet (characteristic "rabbit ears").[2]
1110 - 1130 StrongC-O-C Ether Stretching (Aliphatic ether).
Mass Spectrometry (MS)

Experimental Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Solvent: Methanol + 0.1% Formic Acid.[2]

Fragmentation Pathway: The molecule follows a predictable fragmentation pattern dominated by


-cleavage adjacent to the nitrogen atoms.

MS Data Summary:

  • [M+H]

    
    :  m/z 173.17 (Base Peak).[2]
    
  • [M+Na]

    
    :  m/z 195.15.[2]
    

Fragmentation Diagram (Graphviz)

MS_Fragmentation Parent [M+H]+ m/z 173.17 Frag1 Loss of Isopropyl (-43 Da) m/z 131 Parent->Frag1 Ether Cleavage Frag2 Piperazine Ring Ion m/z 85 Parent->Frag2 C-N Bond Break Frag3 McLafferty-like Rearrangement (Loss of C3H6) Parent->Frag3 Rearrangement

Caption: Proposed ESI-MS fragmentation pathway for 1-(2-Isopropoxy-ethyl)-piperazine.

Part 4: Quality Control & Purity Validation

When using this data to validate a batch of 1-(2-Isopropoxy-ethyl)-piperazine, specific impurity markers must be monitored.

  • Bis-Alkylation: The presence of 1,4-bis(2-isopropoxyethyl)piperazine.

    • Detection: Look for the disappearance of the NH signal in IR and NMR.[2] Look for a symmetric NMR spectrum with no broad NH singlet.[2]

    • MS Check: m/z ~259.[2]

  • Residual Isopropyl Alcohol:

    • Detection: NMR singlet at ~2.0 ppm (OH) and septet at 4.0 ppm.[2]

  • Piperazine Starting Material:

    • Detection: Singlet at 2.85 ppm (D

      
      O) or ~2.9 ppm (CDCl
      
      
      
      ).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link].[2] (Used as the primary structural analogue for spectral shift calibration).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer-Verlag Berlin Heidelberg. (Source for chemometric prediction rules of ether/amine shifts).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link].[2] (Basis for fragmentation logic).

Sources

The Solubility Profile of 1-(2-Isopropoxy-ethyl)-piperazine: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Isopropoxy-ethyl)-piperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document leverages theoretical principles of chemical interactions and structural analysis to predict its solubility in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate robust and reliable data. This guide is intended to be an essential resource for scientists and professionals involved in drug discovery, process development, and formulation, facilitating informed solvent selection and optimization of experimental and manufacturing processes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For researchers and professionals in the pharmaceutical industry, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical parameter that dictates the feasibility and efficiency of a multitude of processes. From the design of synthetic routes and purification strategies to the formulation of the final drug product, solvent selection based on solubility is a cornerstone of successful drug development.

1-(2-Isopropoxy-ethyl)-piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry, often serving as a building block for more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring both polar and nonpolar moieties, suggests a nuanced solubility profile that requires careful consideration. This guide aims to provide a detailed exploration of the anticipated solubility of 1-(2-Isopropoxy-ethyl)-piperazine and to equip the reader with the tools to empirically verify these predictions.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide for predicting solubility.[1][2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are van der Waals forces (dispersion, dipole-dipole) and hydrogen bonding.

Structural Analysis of 1-(2-Isopropoxy-ethyl)-piperazine

A detailed examination of the molecular structure of 1-(2-Isopropoxy-ethyl)-piperazine provides the foundation for predicting its solubility.

Figure 1: Molecular Structure of 1-(2-Isopropoxy-ethyl)-piperazine.

The key functional groups that dictate its solubility are:

  • The Piperazine Ring: This cyclic diamine is a polar structure. The presence of two nitrogen atoms, one of which is a secondary amine, allows for hydrogen bonding with protic solvents. The lone pair of electrons on the tertiary nitrogen can also act as a hydrogen bond acceptor.[3]

  • The Ether Linkage (-O-): The oxygen atom in the isopropoxy-ethyl side chain is an effective hydrogen bond acceptor, contributing to solubility in protic solvents like water and alcohols.[4]

  • The Isopropyl Group and Ethyl Chain: These hydrocarbon components are nonpolar and will contribute to solubility in nonpolar organic solvents through van der Waals interactions.[5]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe piperazine ring and ether oxygen can form hydrogen bonds with the solvent.[3][4] Solubility in water is expected to be significant due to these interactions, though the nonpolar alkyl groups may limit miscibility at higher concentrations.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar C-N and C-O bonds of the molecule. The lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar isopropoxy-ethyl side chain will favor interaction with nonpolar solvents. However, the polar piperazine ring will likely limit overall solubility. Solubility in diethyl ether may be higher than in pure hydrocarbons due to the ether's ability to act as a hydrogen bond acceptor.[6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule.

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are invaluable for initial guidance, empirical determination of solubility is essential for accurate process development and formulation. The following is a detailed protocol for determining the equilibrium solubility of 1-(2-Isopropoxy-ethyl)-piperazine using the isothermal shake-flask method, a widely accepted and robust technique.

Objective

To quantitatively determine the solubility of 1-(2-Isopropoxy-ethyl)-piperazine in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment
  • 1-(2-Isopropoxy-ethyl)-piperazine (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Weigh excess 1-(2-Isopropoxy-ethyl)-piperazine into vials B Add a known volume of solvent to each vial A->B C Seal vials and place in a constant temperature shaker B->C D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium C->D E Allow solids to settle D->E F Withdraw a sample of the supernatant using a syringe E->F G Filter the sample to remove undissolved solids F->G H Dilute the filtrate with a known volume of a suitable solvent G->H I Analyze the diluted sample by a validated analytical method (e.g., HPLC, GC) H->I J Determine the concentration of the analyte from a calibration curve I->J K Calculate the solubility in mg/mL or other appropriate units J->K

Sources

Navigating the Nuances of Piperazine Intermediates: A Technical Guide to 1-(2-Isopropoxy-ethyl)-piperazine and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the purity and available grades of piperazine-based intermediates, with a primary focus on 1-(2-Isopropoxy-ethyl)-piperazine. It is important to note that while this specific compound is of interest, the available body of scientific literature and commercial availability are limited. Therefore, this guide will also draw parallels and provide comprehensive data on the closely related and well-documented analog, 1-(2-Hydroxyethyl)piperazine, to offer a thorough understanding of this class of compounds.

The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and bioavailability to drug candidates.[1] These heterocyclic compounds are integral to the synthesis of a wide array of pharmaceuticals, including neuroleptic agents that target the central nervous system.[2] Understanding the purity and selecting the appropriate grade of piperazine intermediates is a critical determinant for the success and reproducibility of research and development endeavors.

Section 1: Understanding the Landscape of Available Grades

The selection of a chemical grade is a critical first step in any experimental design, directly impacting the validity and reproducibility of the results. For research applications, the required purity of a compound like 1-(2-Isopropoxy-ethyl)-piperazine is dictated by its intended use. While specific grades for 1-(2-Isopropoxy-ethyl)-piperazine are not widely documented, we can extrapolate from the standards applied to other research chemicals and its more common analog, 1-(2-Hydroxyethyl)piperazine.

GradeTypical PurityCommon Applications in a Research Context
Technical Grade Purity can vary significantlyNot recommended for most research applications due to the presence of uncharacterized impurities. May be suitable for non-critical applications like cleaning glassware.
Laboratory Grade Often around 90-95% pureSuitable for educational demonstrations and some qualitative laboratory work where high purity is not essential.[3]
Reagent Grade Generally ≥95% pureA good standard for many laboratory applications, including chemical synthesis and qualitative analysis.[4]
ACS Grade Meets or exceeds standards set by the American Chemical Society (≥95%)Recommended for quantitative analysis and applications requiring high purity to avoid interference from impurities.[4]
High-Purity Grade (e.g., 98%, 99% or higher) As specifiedEssential for sensitive applications such as in vitro and in vivo studies, development of analytical standards, and as a starting material for GMP synthesis of active pharmaceutical ingredients (APIs).

Section 2: The Critical Role of Purity and Impurity Profiling

The purity of a chemical intermediate is not merely a percentage; it is a comprehensive profile of the substance and any accompanying impurities. The nature and concentration of these impurities can have profound effects on experimental outcomes, from altering reaction kinetics to inducing off-target effects in biological assays.

The synthesis of piperazine derivatives often involves multi-step processes that can introduce various impurities. For instance, in the synthesis of 1-(2-Hydroxyethyl)piperazine, common impurities can include unreacted starting materials like piperazine, and by-products such as 1,4-Bis(2-hydroxyethyl)piperazine.[5] The synthetic route chosen will largely determine the impurity profile. A common method for producing monosubstituted piperazines involves the use of protecting groups, a multi-step process that can impact the overall yield and cost.[6]

Visualizing the Path to Grade Selection

The following workflow illustrates the decision-making process for selecting the appropriate grade of a piperazine intermediate for a research application.

GradeSelectionWorkflow Workflow for Selecting the Appropriate Chemical Grade start Define Research Application is_synthesis Is it for chemical synthesis? start->is_synthesis is_biological Is it for a biological assay? start->is_biological is_analytical Is it an analytical application? start->is_analytical synthesis_product Character of final product? is_synthesis->synthesis_product Yes biological_in_vitro In vitro study is_biological->biological_in_vitro Yes biological_in_vivo In vivo study is_biological->biological_in_vivo No is_biological->biological_in_vivo Yes analytical_qualitative Qualitative analysis is_analytical->analytical_qualitative Yes analytical_quantitative Quantitative analysis/Standard is_analytical->analytical_quantitative No is_analytical->analytical_quantitative Yes synthesis_early Early-stage discovery synthesis_product->synthesis_early Non-critical intermediate synthesis_late Late-stage/pre-clinical synthesis_product->synthesis_late Key intermediate for API select_reagent Select Reagent Grade (≥95%) synthesis_early->select_reagent select_high_purity Select High-Purity Grade (≥98%) synthesis_late->select_high_purity biological_in_vitro->select_high_purity biological_in_vivo->select_high_purity analytical_qualitative->select_reagent select_acs Select ACS Grade or Higher analytical_quantitative->select_acs end Procure and Verify Certificate of Analysis select_reagent->end select_high_purity->end select_acs->end

Caption: Decision workflow for chemical grade selection.

Section 3: Analytical Methodologies for Purity Assessment

Verifying the purity of a research chemical is a cornerstone of scientific integrity. Several analytical techniques can be employed for the qualitative and quantitative analysis of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[5] It allows for the separation of the main compound from its impurities, followed by their identification and quantification based on their mass spectra.[7]

Experimental Protocol: GC-MS Analysis of a Piperazine Intermediate

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the piperazine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.[5]

  • Instrumental Parameters (Illustrative):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the piperazine derivative based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with known impurity profiles and library databases.

    • Calculate the purity by area normalization, assuming a similar response factor for all components. For higher accuracy, quantification should be performed using certified reference standards.

Other Relevant Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including piperazine derivatives. It is particularly useful for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Titration: Acid-base titration can be used to determine the overall basicity of the piperazine sample, providing a measure of the total amine content.

Visualizing the Analytical Workflow

The following diagram outlines a typical workflow for the purity analysis of a piperazine intermediate.

PurityAnalysisWorkflow Workflow for Purity Analysis of a Piperazine Intermediate start Receive Sample of Piperazine Intermediate sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis hplc_analysis HPLC Analysis sample_prep->hplc_analysis nmr_analysis NMR Spectroscopy sample_prep->nmr_analysis data_integration Integrate Data from Multiple Techniques gcms_analysis->data_integration hplc_analysis->data_integration nmr_analysis->data_integration purity_determination Determine Purity and Identify Impurities data_integration->purity_determination report Generate Certificate of Analysis purity_determination->report end Release for Research Use report->end

Caption: General workflow for purity analysis.

Section 4: Applications in Research and Drug Development

Substituted piperazines, such as 1-(2-Hydroxyethyl)piperazine, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to functionalize the piperazine ring to modulate the pharmacological properties of the final compound.

Recent research has explored the use of 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation.[8] In these studies, the purity of the synthesized compounds is paramount to ensure that the observed biological activity is attributable to the intended molecule and not to any residual impurities.

Conclusion

The selection of an appropriate grade and the verification of purity are foundational to the integrity of scientific research. While direct information on 1-(2-Isopropoxy-ethyl)-piperazine is scarce, the principles of chemical purity and analytical validation are universal. By understanding the available grades of research chemicals, the potential for impurities arising from synthetic routes, and the application of robust analytical techniques, researchers can make informed decisions that enhance the quality and reliability of their work. For critical applications, it is always recommended to obtain a detailed Certificate of Analysis from the supplier and, if necessary, to perform independent purity verification.

References

  • BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

  • Sestak, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Retrieved from [Link]

  • Darshan Healthcare Pvt Ltd. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. Retrieved from [Link]

  • Alchemie Labs. (2024). Chemicals And Reagents: The 7 Most Common Grades. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

Sources

1-(2-Isopropoxy-ethyl)-piperazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents and its ability to confer favorable pharmacokinetic properties. This technical guide delves into the potential of a specific, yet underexplored derivative, 1-(2-Isopropoxy-ethyl)-piperazine , as a versatile chemical scaffold for the development of novel therapeutics. We will explore its physicochemical properties, propose robust synthetic and derivatization strategies, and discuss its potential biological applications by drawing parallels with well-established piperazine-containing drugs. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their discovery programs.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a multitude of clinically successful drugs.[1] Its enduring popularity in drug design can be attributed to several key features:

  • Improved Pharmacokinetic Profile: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often leads to enhanced aqueous solubility and improved oral bioavailability.[2][3]

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity that can be beneficial for specific receptor interactions, while still allowing for conformational flexibility.[1]

  • Versatile Synthetic Handles: The secondary amines of the piperazine core serve as excellent points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

  • Blood-Brain Barrier Permeability: Many piperazine-containing compounds exhibit the ability to cross the blood-brain barrier, making this scaffold particularly valuable for developing drugs targeting the central nervous system (CNS).

The piperazine nucleus is a key component in drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and anti-inflammatory effects.[5] This broad utility underscores the immense potential held within its derivatives.

Physicochemical Properties of 1-(2-Isopropoxy-ethyl)-piperazine

Understanding the fundamental physicochemical properties of a scaffold is critical for predicting its behavior in biological systems and for guiding derivatization strategies.

PropertyValueSource
Molecular Formula C₉H₂₀N₂O[6]
Molecular Weight 172.27 g/mol [6]
CAS Number 889939-82-6[6]
Boiling Point 60 °C[7]
SMILES CC(C)OCCN1CCNCC1[7]

The structure of 1-(2-Isopropoxy-ethyl)-piperazine features a basic piperazine ring N-substituted with a flexible 2-isopropoxy-ethyl side chain. This side chain introduces several key characteristics:

  • Lipophilicity: The isopropoxy group increases the lipophilicity compared to a simple hydroxyethyl substituent, which may influence membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor, potentially contributing to target binding.

  • Flexibility: The ethyl linker provides rotational freedom, allowing the isopropoxy group to adopt various conformations to fit into a binding site.

Synthesis and Derivatization Strategies

A robust and versatile synthetic platform is essential for exploring the full potential of a chemical scaffold. Here, we outline a proposed synthesis for 1-(2-Isopropoxy-ethyl)-piperazine and discuss strategies for its further derivatization.

Proposed Synthesis of the Scaffold

A common and effective method for the synthesis of N-substituted piperazines is through nucleophilic substitution. A plausible route for the synthesis of 1-(2-Isopropoxy-ethyl)-piperazine involves the reaction of piperazine with a suitable electrophile, such as 1-bromo-2-isopropoxyethane. To avoid the common issue of disubstitution on the piperazine ring, a mono-protected piperazine derivative, such as 1-Boc-piperazine, can be utilized.

Experimental Protocol: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

  • Step 1: Alkylation of 1-Boc-piperazine.

    • To a solution of 1-Boc-piperazine (1 equivalent) in a suitable aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

    • Add 1-bromo-2-isopropoxyethane (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product (1-Boc-4-(2-isopropoxy-ethyl)-piperazine) by column chromatography on silica gel.

  • Step 2: Deprotection.

    • Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc protecting group.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Isopropoxy-ethyl)-piperazine.

Derivatization Strategies

The secondary amine of the 1-(2-Isopropoxy-ethyl)-piperazine scaffold provides a versatile handle for a wide range of chemical modifications. This allows for the creation of diverse chemical libraries to explore structure-activity relationships.

Caption: Derivatization pathways for the 1-(2-Isopropoxy-ethyl)-piperazine scaffold.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of 1-(2-Isopropoxy-ethyl)-piperazine (1 equivalent) and a carboxylic acid (1 equivalent) in a suitable solvent like DCM or DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like triethylamine or DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Potential Biological Targets and Therapeutic Applications

While specific biological data for 1-(2-Isopropoxy-ethyl)-piperazine is not yet widely published, the extensive pharmacology of other piperazine derivatives provides a strong basis for predicting its potential therapeutic applications.

  • Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS receptors, including dopamine, serotonin, and adrenergic receptors.[5] The physicochemical properties of 1-(2-Isopropoxy-ethyl)-piperazine suggest it could serve as a scaffold for developing novel antipsychotics, antidepressants, or anxiolytics.

  • Oncology: The piperazine moiety is a key structural feature in several successful kinase inhibitors used in cancer therapy.[8] The isopropoxy-ethyl side chain could potentially interact with specific regions of the ATP-binding pocket of various kinases.

  • Infectious Diseases: Piperazine derivatives have a long history of use as anthelmintic agents and have also shown promise as antibacterial, antifungal, and antiviral compounds.[9]

Potential_Targets cluster_cns CNS Targets cluster_oncology Oncology Targets cluster_infectious Infectious Disease Targets Scaffold 1-(2-Isopropoxy-ethyl)-piperazine Scaffold Dopamine_R Dopamine Receptors Scaffold->Dopamine_R Potential for Antipsychotics Serotonin_R Serotonin Receptors Scaffold->Serotonin_R Potential for Antidepressants Kinases Kinases Scaffold->Kinases Potential for Anticancer Agents Bacterial_Enzymes Bacterial Enzymes Scaffold->Bacterial_Enzymes Potential for Antibacterial Agents Viral_Proteins Viral Proteins Scaffold->Viral_Proteins Potential for Antiviral Agents

Caption: Potential biological target classes for derivatives of the scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the 1-(2-Isopropoxy-ethyl)-piperazine scaffold can provide valuable insights into the structural requirements for biological activity.

  • Variation of the Alkoxy Group: Replacing the isopropoxy group with other alkoxy groups (e.g., methoxy, ethoxy, cyclopropyloxy) can probe the influence of sterics and lipophilicity on target engagement.

  • Modification of the Ethyl Linker: Altering the length of the linker (e.g., propyl, butyl) can explore the optimal distance between the piperazine core and the alkoxy moiety for binding.

  • Derivatization at the N-4 Position: As previously discussed, a wide variety of substituents can be introduced at the secondary amine to interact with different biological targets. Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have shown that descriptors related to atom types, dipole moment, and molecular shape significantly influence their activity as reuptake inhibitors for serotonin and noradrenaline.[5]

Future research should focus on synthesizing a library of derivatives based on the 1-(2-Isopropoxy-ethyl)-piperazine scaffold and screening them against a panel of biologically relevant targets. This will help to elucidate the specific therapeutic potential of this promising chemical starting point.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the synthesized scaffold and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 1-(2-Isopropoxy-ethyl)-piperazine is expected to show characteristic signals for the piperazine ring protons (typically in the 2.5-3.5 ppm range), the ethyl linker protons, and the isopropoxy group protons (a doublet for the methyl groups and a septet for the methine proton). The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm.[2]

    • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[2][10]

  • Infrared (IR) Spectroscopy:

    • As a tertiary amine, 1-(2-Isopropoxy-ethyl)-piperazine will not show an N-H stretching band in the 3300-3500 cm⁻¹ region.[11]

    • The spectrum will be characterized by C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N stretching of the aliphatic amine (1020-1250 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1100 cm⁻¹).[12]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will likely show a prominent protonated molecular ion [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, often involving cleavage of the C-N bonds of the piperazine ring and the side chain.[7] A common fragmentation pathway for piperazine derivatives involves the neutral loss of the piperazine moiety or parts of its substituents.[1]

Conclusion

1-(2-Isopropoxy-ethyl)-piperazine represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its straightforward synthesis, versatile handles for derivatization, and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. This technical guide provides a comprehensive overview of its potential and offers practical guidance for its synthesis, characterization, and derivatization. Further investigation into the biological activities of its derivatives is warranted and holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

  • (Reference to a general piperazine synthesis paper)
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry. (Link to be provided from search results)[5]

  • (Reference to a paper on biological evaluation of piperazine deriv
  • (Reference to a paper on mass spectrometry of piperazine deriv
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link][2]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link][8]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link][3]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link][12]

  • (Reference to a paper on NMR of N-substituted piperazines)
  • (Reference to a paper on synthesis and spectral analysis of piperazine deriv
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (Link to be provided from search results)[1]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link][10]

  • (Reference to a paper on SAR of piperidine/piperazine deriv
  • 24.10 Spectroscopy of Amines. OpenStax. [Link][11]

  • (Reference to a paper on biological evaluation of piperazine deriv
  • (Reference to a paper on dynamic NMR of piperazines)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link][4]

  • (Reference to a patent on synthesis of a rel
  • Infrared Spectroscopy. Illinois State University. (Link to be provided from search results)[13]

  • (Reference to a paper on mass spectrometry of piperidine deriv
  • (Reference to a paper on SAR of piperidine deriv
  • (Reference to a paper on synthesis and spectral investigation of piperazine deriv
  • (Reference to a paper on dynamic NMR of piperazines)
  • (Reference to a video on IR spectroscopy)
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link][9]

  • (Reference to a thesis on synthesis of piperazine drugs)
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link][14]

  • (Reference to a paper on synthesis and spectroscopic investigation of piperazine-2,5-dione deriv

Sources

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Six-Membered Heterocycle

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the versatility and enduring relevance of the piperazine ring.[1] This simple, six-membered saturated heterocycle, containing two nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" — a molecular core that is not only synthetically accessible but also capable of interacting with a wide array of biological targets with high affinity.[2][3] Its prevalence is striking, with over 100 drugs approved by the U.S. Food and Drug Administration incorporating this moiety.[4][5] The unique physicochemical properties of the piperazine ring, including its conformational flexibility, dual basic centers, and capacity for extensive hydrogen bonding, contribute to its remarkable success in drug design.[2][6] These attributes allow for the fine-tuning of aqueous solubility, lipophilicity, and pharmacokinetic profiles, making it an indispensable tool for medicinal chemists.[2][3] This guide will provide a comprehensive exploration of the discovery and history of novel piperazine derivatives, their synthesis, mechanism of action, and pivotal role in the development of modern therapeutics.

A Historical Trajectory: From Anthelmintic to Central Nervous System Modulator

The journey of piperazine in medicine began not as a sophisticated modulator of neurotransmitter receptors, but as a humble anthelmintic agent.[7] Introduced into medical practice around 1950, piperazine and its salts, such as piperazine citrate, were found to be effective in treating parasitic worm infections, particularly those caused by roundworms (Ascaris lumbricoides) and pinworms.[8][9][10] Its mechanism of action in this context is the paralysis of the parasites, which facilitates their expulsion from the host's body.[7][11][12] This effect is mediated by blocking acetylcholine at the myoneural junction and acting as a GABA (γ-aminobutyric acid) receptor agonist in the parasites.[10][11][12]

The true potential of the piperazine scaffold, however, was unlocked through systematic chemical modifications. Researchers soon discovered that by functionalizing the nitrogen atoms of the piperazine ring, they could create derivatives with a vast range of pharmacological activities.[2][13] This led to the development of numerous classes of drugs, including antihistamines (e.g., cetirizine, hydroxyzine), antipsychotics (e.g., olanzapine, aripiprazole), antidepressants (e.g., vortioxetine, trazodone), and antiemetics (e.g., meclizine).[13] The ability to readily modify the piperazine ring allowed for the optimization of drug candidates to achieve desired potency, selectivity, and pharmacokinetic properties.[14]

The Art of Synthesis: Crafting Novel Piperazine Derivatives

The synthetic tractability of the piperazine nucleus is a key reason for its widespread use in drug discovery.[2] A multitude of synthetic protocols have been developed to create a diverse array of derivatives, primarily focusing on the functionalization of the two nitrogen atoms.[2][14]

N-Functionalization: The Workhorse of Piperazine Chemistry

The most common approach to synthesizing piperazine derivatives involves the N-functionalization of the piperazine core. This can be achieved through various reactions, including:

  • Nucleophilic Substitution: This classic method involves the reaction of a piperazine with an alkyl halide or other electrophile to form a new carbon-nitrogen bond.[2] The synthesis of the atypical antipsychotic aripiprazole, for instance, involves a nucleophilic substitution reaction where the nitrogen of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon in a bromobutoxy chain.[15]

  • Reductive Amination: This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-arylpiperazines.

Beyond the Nitrogens: The Frontier of C-H Functionalization

While N-functionalization has been the dominant strategy, recent advances in synthetic methodology have opened up new avenues for modifying the carbon skeleton of the piperazine ring through C-H functionalization.[16] This allows for the introduction of substituents directly onto the carbon atoms of the ring, providing a new dimension for structural diversification and the exploration of novel chemical space.[16] Although approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, the development of efficient and selective C-H functionalization methods is a promising area of research for creating next-generation piperazine-based therapeutics.[16][17]

Mechanism of Action: A Tale of Two Neurotransmitters

A significant number of clinically successful piperazine derivatives exert their therapeutic effects by modulating the activity of dopamine and serotonin receptors in the central nervous system (CNS).[13][18] The piperazine moiety often serves as a key pharmacophore, enabling these molecules to bind with high affinity to these receptors.

Case Study 1: Aripiprazole - The Dopamine System Stabilizer

Aripiprazole, an atypical antipsychotic, is a prime example of a piperazine-containing drug with a unique mechanism of action.[19] It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[20][21] This "dopamine system stabilizer" activity allows aripiprazole to modulate dopamine levels in different brain regions, reducing dopaminergic neurotransmission in areas where it is excessive (mesolimbic pathway) and increasing it in areas where it is deficient (mesocortical pathway).[21] This dual action is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[22]

Case Study 2: Olanzapine - A Multi-Receptor Antagonist

Olanzapine, another widely used atypical antipsychotic, demonstrates a broader receptor binding profile.[23] It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), muscarinic (M1-M5), and adrenergic (α1) receptors.[24][25] Its antipsychotic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[26] The blockade of other receptors contributes to its side effect profile, such as sedation (H1 antagonism) and anticholinergic effects (muscarinic antagonism).[24]

Case Study 3: Vortioxetine - A Multimodal Antidepressant

Vortioxetine is a newer antidepressant with a multimodal mechanism of action.[27] It acts as a serotonin reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist of 5-HT1D, 5-HT3, and 5-HT7 receptors.[27][28][29] This complex pharmacological profile is believed to contribute to its antidepressant and pro-cognitive effects.[30] The synthesis of vortioxetine involves a key coupling reaction between a piperazine intermediate and a thioether intermediate.[31]

Structure-Activity Relationships and the Rise of Bioisosteres

The development of piperazine derivatives has been guided by extensive structure-activity relationship (SAR) studies.[14][32] These studies have revealed how modifications to the piperazine scaffold and its substituents influence receptor binding affinity, selectivity, and pharmacokinetic properties.[33][34] For example, the nature of the aryl group in arylpiperazines is a critical determinant of their affinity for serotonin and dopamine receptors.[35][36]

In recent years, the concept of bioisosteric replacement has gained traction in piperazine-based drug design.[4][37] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[38] Replacing the piperazine ring with a bioisostere can be a strategy to overcome metabolic liabilities, improve pharmacokinetic properties, or fine-tune pharmacological activity.[5][39] For example, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[4]

Experimental Protocols

Protocol 1: General Synthesis of a 1-Arylpiperazine Derivative

This protocol outlines a general procedure for the synthesis of a 1-arylpiperazine, a common intermediate in the synthesis of many CNS-active drugs.[40][41]

Materials:

  • Appropriate aromatic amine

  • Diethanolamine

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Organic solvent (e.g., toluene)

Procedure:

  • Carefully neutralize a mixture of the aromatic amine and diethanolamine with concentrated hydrochloric acid.

  • Heat the mixture and collect the water that distills off.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and neutralize it with a solution of sodium hydroxide.

  • Separate the oily layer containing the 1-arylpiperazine.

  • Purify the product by distillation under reduced pressure.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a novel piperazine derivative to a target receptor, such as a dopamine or serotonin receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)

  • Novel piperazine derivative (test compound)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known high-affinity unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation

DrugPrimary Mechanism of ActionTherapeutic Class
Aripiprazole D2 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonist[20][21]Atypical Antipsychotic
Olanzapine D2 antagonist, 5-HT2A antagonist[42][26]Atypical Antipsychotic
Vortioxetine 5-HT reuptake inhibitor, 5-HT1A agonist, 5-HT3/7 antagonist[27][29]Antidepressant
Cetirizine H1 receptor antagonistAntihistamine
Sildenafil PDE5 inhibitorErectile Dysfunction

Visualizations

G cluster_synthesis General Synthetic Scheme for 1,4-Disubstituted Piperazines cluster_moa Simplified Mechanism of Action for Aripiprazole Piperazine Piperazine Mono_Substituted N-Monosubstituted Piperazine Piperazine->Mono_Substituted R1-X Aryl_Piperazine 1-Arylpiperazine Piperazine->Aryl_Piperazine Ar-X, Pd catalyst Di_Substituted N,N'-Disubstituted Piperazine Mono_Substituted->Di_Substituted R2-X Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Neuronal_Response Neuronal Response D2_Receptor->Neuronal_Response

Caption: Synthetic pathways and a simplified mechanism of action for piperazine derivatives.

G cluster_workflow Drug Discovery Workflow for Novel Piperazine Derivatives Target_ID Target Identification & Validation Library_Design Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A typical drug discovery workflow for developing new piperazine-based drugs.

Future Directions and Conclusion

The piperazine scaffold continues to be a fertile ground for drug discovery.[2][43] Future research will likely focus on several key areas:

  • Exploration of C-H Functionalization: As synthetic methods for C-H functionalization become more robust and scalable, we can expect to see a greater diversity of piperazine derivatives with novel substitution patterns.[16]

  • Development of Novel Bioisosteres: The design and synthesis of new bioisosteres for the piperazine ring will continue to be an important strategy for fine-tuning the properties of drug candidates.[5]

  • Targeting New Biological Pathways: While piperazine derivatives have been highly successful in targeting CNS receptors, there is significant potential for their application in other therapeutic areas, such as oncology and infectious diseases.[2][35]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. BenchChem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • Understanding Aripiprazole's Mechanism and Its Role in Pharmaceutical Synthesis.
  • Piperazine. Wikipedia.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Olanzapine. Wikipedia.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.
  • Synthesis of Arylpiperazine Derivatives as Protease Activated Receptor 1 Antagonists and Their Evaluation as Antiprolifer
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine & Derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • What is the mechanism of Piperazine?
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • The medicinal chemistry of piperazines: a review. PubMed.
  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.
  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • Vortioxetine. Wikipedia.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Aripiprazole Synthesis Process: A Detailed Guide.
  • The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. BenchChem.
  • Olanzapine.
  • Piperazine citrate: mechanism of action, applic
  • ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution.
  • VORTIOXETINE. New Drug Approvals.
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Applic
  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC.
  • A Guide to the Vortioxetine Synthesis Process.
  • Piperazine | drug. Britannica.
  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH.
  • What is the mechanism of Olanzapine?
  • Piperazine. chemeurope.com.
  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub.
  • Olanzapine Pharmacology. News-Medical.Net.
  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
  • Olanzapine and its Working Mechanism. Hilaris Publisher.
  • Mechanism of Action (MOA). TRINTELLIX (vortioxetine).
  • Piperazines – Knowledge and References. Taylor & Francis.

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for a Proactive Safety Posture

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its pharmacokinetic and pharmacodynamic properties. However, the parent piperazine and its derivatives are not without toxicological liabilities. They are known to exhibit a range of hazards, from skin and eye irritation to respiratory sensitization and potential neurotoxicity.[1][2] When working with a novel derivative such as 1-(2-Isopropoxy-ethyl)-piperazine, for which specific safety data is sparse, a conservative and proactive safety approach is paramount.

This guide is structured to provide researchers with a logical and scientifically grounded framework for the safe handling of this compound. The causality behind each recommendation is explained to foster a deeper understanding of the potential risks and the rationale for the prescribed safety measures.

Predicted Hazard Profile of 1-(2-Isopropoxy-ethyl)-piperazine

In the absence of specific experimental data for 1-(2-Isopropoxy-ethyl)-piperazine, its hazard profile is inferred from the known toxicological data of piperazine and its N-substituted derivatives.

Table 1: Inferred Hazard Classification and Health Effects

Hazard ClassificationPotential Health EffectsBasis for Inference
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon prolonged contact.[3][4]The basic nature of the piperazine ring can lead to irritation.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[5][6]Amines are generally irritating to ocular tissue.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]Piperazine itself is a known respiratory sensitizer.
Skin Sensitization May cause an allergic skin reaction.[4]A common hazard for many piperazine derivatives.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract.
Potential Neurotoxicity High levels of exposure may lead to neurological effects such as tremors, blurred vision, and coordination issues.[5]A known, though less common, side effect of piperazine.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Piperazine is classified as a suspected reproductive toxicant.[2]

Causality Insight: The primary reactive centers of the molecule are the two nitrogen atoms of the piperazine ring. Their basicity is the likely driver of the irritant properties. The addition of the isopropoxy-ethyl group may modulate the molecule's lipophilicity and, consequently, its absorption and distribution in the body, but it is unlikely to negate the inherent hazards of the piperazine core.

Prudent Handling and Storage Protocols

A self-validating system of handling and storage is crucial to minimize exposure risk. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of 1-(2-Isopropoxy-ethyl)-piperazine, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[4] Local exhaust ventilation should be used to capture any vapors at the source.[4]

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentStandardRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).EN 374To prevent skin contact and potential absorption.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.EN 166To protect against splashes and vapors.
Body Laboratory coat.N/ATo protect personal clothing from contamination.
Respiratory An air-purifying respirator with an appropriate organic vapor cartridge may be necessary if ventilation is inadequate.NIOSH (US) or EN 14387 (EU)To prevent inhalation of vapors or aerosols.

Experimental Workflow for Donning and Doffing PPE:

Spill_Response Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a suitable container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in accordance with regulations Decontaminate->Dispose

Caption: Accidental Spill Response Workflow.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of novel chemical entities is a cornerstone of scientific integrity. For 1-(2-Isopropoxy-ethyl)-piperazine, where specific safety data is lacking, a conservative approach based on the known hazards of its structural class is not just recommended, but essential. By adhering to the principles and protocols outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment, thereby upholding the highest standards of scientific practice.

References

  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary - European Commission. European Commission.[Link]

  • Piperazine - information sheet - Canada.ca. (2024, May 11). Government of Canada.[Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care.[Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, June 7). Loba Chemie.[Link]

Sources

A Technical Guide to the Thermochemical Stability of N-Substituted Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its prevalence demands a rigorous understanding of its physicochemical properties, among which thermochemical stability is paramount for ensuring drug safety, efficacy, and shelf-life. This guide provides an in-depth exploration of the principles and practices for evaluating the thermal stability of N-substituted piperazine derivatives. We will dissect the theoretical underpinnings of their stability, detail robust experimental methodologies for its characterization, analyze the structural and environmental factors that influence degradation, and discuss the profound implications for drug development and process safety. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of thermal hazard assessment for this vital class of compounds.

The Piperazine Moiety: A Double-Edged Sword of Reactivity and Stability

The six-membered diazacyclohexane ring of piperazine offers a unique combination of structural rigidity and conformational flexibility, with two nitrogen atoms providing versatile handles for synthetic modification.[1][2] This "tunability" allows medicinal chemists to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] However, these same nitrogen atoms, along with the cyclic structure, are also the focal points for potential thermal degradation. An unmanaged thermal liability can lead to loss of potency, formation of toxic degradants, and in worst-case scenarios, catastrophic runaway reactions during manufacturing or storage.[4][5] Therefore, a proactive and thorough assessment of thermochemical stability is not merely a regulatory hurdle but a fundamental component of responsible drug development.

Foundational Principles of Thermal Stability

The inherent stability of an N-substituted piperazine is not absolute; it is a function of its molecular structure and its immediate environment. The degradation process is often kinetically controlled, with the activation energy for decomposition being the critical parameter. Key degradation pathways for piperazines typically involve the nitrogen atoms and adjacent carbons, including:

  • Nucleophilic Substitution (SN2) Reactions: The piperazine nitrogen can act as a nucleophile, attacking an electrophilic carbon. This can lead to ring-opening, forming products like N-(2-aminoethyl) piperazine, or reactions with other molecules in the matrix.[6][7][8][9] This process is often initiated by the protonated form of piperazine (H⁺PZ).[7][9]

  • Oxidation: In the presence of oxygen, oxidative degradation can occur, leading to the formation of products such as formylpiperazines, ethylenediamine, and various carboxylates.[10]

  • Elimination Reactions: Depending on the nature of the N-substituent, elimination pathways can become accessible under thermal stress.

The susceptibility of a specific derivative to these pathways is heavily influenced by the electronic and steric nature of its N-substituents, as will be explored in Section 4.0.

Core Experimental Methodologies for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. Each method provides a unique piece of the puzzle, from initial screening to detailed hazard analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA is the frontline tool for assessing thermal stability. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when a material begins to decompose or release volatiles (like moisture or residual solvents).[5][11] This allows us to define the upper-temperature limits for the material's integrity.

Detailed Protocol: TGA for an N-Substituted Piperazine API

  • Instrumentation & Calibration:

    • Use a calibrated thermogravimetric analyzer. Verify temperature and mass balance calibration using certified standards (e.g., calcium oxalate, indium) as per manufacturer guidelines.[12]

  • Sample Preparation:

    • Place 5-10 mg of the test compound into a clean, tared TGA pan (typically aluminum or platinum). Ensure an even, thin layer to promote uniform heat transfer.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Heating Rate: A standard rate of 10 °C/min is used for initial screening. Slower or faster rates can be used to study kinetic effects.[11]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the Onset Temperature of Decomposition (T_onset) , often calculated by the intersection of the baseline tangent with the tangent of the decomposition step.

    • Record the temperature at the maximum rate of mass loss from the first derivative (DTG) curve.[13]

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Causality: While TGA tracks mass, DSC measures energy. It quantifies the heat flow into or out of a sample relative to a reference as a function of temperature.[5] This is critical for detecting exothermic (heat-releasing) decomposition events that could signal a potential for thermal runaway, even if they occur without initial mass loss. It also identifies melting points and other physical transitions.[14]

Detailed Protocol: DSC for an N-Substituted Piperazine API

  • Instrumentation & Calibration:

    • Use a calibrated DSC instrument. Calibrate for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Seal the pan hermetically to contain any pressure generated during decomposition. For studying the effect of volatiles, a pinhole lid can be used.

  • Experimental Conditions:

    • Purge Gas: Use an inert nitrogen atmosphere (20-50 mL/min).

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient to a temperature beyond any expected transitions.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization).

    • Determine the onset temperature and integrated peak area (enthalpy, in J/g) of any exothermic decomposition. A large, sharp exotherm is a significant indicator of a thermal hazard.

Accelerating Rate Calorimetry (ARC)

Causality: TGA and DSC are excellent screening tools, but they are performed under controlled heating rates. A real-world runaway reaction occurs under adiabatic (zero heat loss) conditions, where the heat generated by the decomposition accelerates the reaction rate. ARC is designed to simulate this worst-case scenario.[15][16][17] It provides critical data for process safety design by measuring the time-temperature-pressure relationship of an uncontrolled exotherm.[18][19]

Detailed Protocol: ARC for an N-Substituted Piperazine API

  • Instrumentation & Calibration:

    • Use a specialized ARC system. The instrument must be calibrated for thermal inertia (phi-factor) and pressure.

  • Sample Preparation:

    • A larger sample (typically 5-10 g) is loaded into a robust, spherical sample bomb (e.g., titanium, stainless steel).[17]

    • The bomb is sealed and placed within the adiabatic calorimeter chamber.

  • Experimental Conditions:

    • Mode: Operate in "Heat-Wait-Search" mode. The system heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) at a sensitivity of ~0.02 °C/min.[16][18]

    • Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, preventing heat loss and creating an adiabatic environment.

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine key safety parameters:

      • Onset Temperature: The temperature at which self-heating begins.

      • Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the exotherm.

      • Time to Maximum Rate (TMR): The time from a given temperature to the peak reaction rate, crucial for defining safe operating windows.[16]

      • Temperature and Pressure Rise Rates (dT/dt, dP/dt): Used for emergency relief system design.

Workflow for Thermochemical Stability Assessment

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Primary Analysis cluster_data Phase 3: Data Interpretation cluster_risk Phase 4: Hazard Assessment cluster_final Phase 5: Safety & Reporting Sample API Sample (N-Substituted Piperazine) Prep Sample Preparation (5-10 mg) Sample->Prep TGA TGA Analysis (Mass Loss vs. Temp) Prep->TGA DSC DSC Analysis (Heat Flow vs. Temp) Prep->DSC TGA_Data Determine T_onset & Mass Loss Profile TGA->TGA_Data DSC_Data Identify Exotherms & Measure Enthalpy DSC->DSC_Data Risk Thermal Hazard? (Significant Exotherm Detected) DSC_Data->Risk ARC ARC Analysis (Adiabatic Calorimetry) Risk->ARC Yes Safe Low Risk: Define Safe Handling Temp. Risk->Safe No ARC_Data Calculate TMR, ΔT_ad & Pressure Data ARC->ARC_Data Report Final Report: Shelf-Life, Process Safety Parameters (SADT) Safe->Report ARC_Data->Report

Caption: General workflow for assessing thermochemical stability.

Factors Influencing Piperazine Stability

The thermochemical stability of a piperazine derivative is a direct consequence of its substitution pattern and environment.

The Critical Role of the N-Substituent

The group(s) attached to the piperazine nitrogens dictate the molecule's electronic and steric properties, profoundly impacting its thermal robustness.

  • Alkyl Substitution: Simple alkyl groups, such as methyl, can increase the rate of thermal degradation compared to unsubstituted piperazine.[20] For instance, both 1-methylpiperazine (1-MPZ) and 2-methylpiperazine (2-MPZ) degrade faster than piperazine (PZ) at 150 °C.[20] This is likely due to the electron-donating nature of the alkyl group, which can enhance the nucleophilicity of the nitrogen atoms, facilitating degradation pathways.[20]

  • Aryl Substitution: Aryl groups can have a stabilizing or destabilizing effect depending on their electronic properties. Electron-withdrawing groups on the aryl ring may decrease the nucleophilicity of the piperazine nitrogen, potentially increasing stability. Conversely, electron-donating groups could have the opposite effect. Benzyl piperazines have been shown to be more stable than phenyl piperazines in storage stability studies.[21]

  • Acyl Substitution: An acyl group (e.g., acetyl) significantly reduces the basicity and nucleophilicity of the nitrogen it is attached to due to resonance delocalization of the lone pair onto the carbonyl oxygen. This generally leads to a marked increase in thermal stability compared to N-alkyl derivatives.

CompoundN-Substituent(s)Typical TGA Onset (°C)Key Stability Factor
Piperazine-H, -H~140-160Baseline, susceptible to nucleophilic attack.[22]
1-Methylpiperazine-H, -CH₃~130-150Electron-donating methyl group increases reactivity.[20]
1,4-Dimethylpiperazine-CH₃, -CH₃~125-145Two activating groups further decrease stability.[8]
1-Phenylpiperazine-H, -C₆H₅~180-200Aryl group delocalization can offer some stability.
1-Acetylpiperazine-H, -COCH₃>220Amide resonance deactivates the nitrogen, increasing stability.

Note: The values in this table are illustrative representations based on chemical principles and may vary significantly with experimental conditions.

Structural and Environmental Effects
  • Ring Size: The six-membered piperazine ring is more stable than analogous five- or seven-membered rings. For example, homopiperazine (a seven-membered ring) degrades significantly faster than piperazine under the same conditions.[20]

  • Presence of CO₂ and Protonation: The degradation of piperazine is often accelerated in the presence of CO₂.[9] This is because CO₂ can react with piperazine to form carbamates and also facilitates the formation of the protonated piperazinium ion (H⁺PZ), which is a key initiating species for ring-opening degradation reactions.[7][9]

  • Catalysis: The presence of metal ions, particularly copper (Cu²⁺), can rapidly catalyze the oxidative degradation of piperazine.[6]

Common Degradation Pathways

Understanding the likely degradation pathways is crucial for identifying potential impurities and designing more stable molecules. The primary non-oxidative thermal degradation mechanism for piperazine is believed to be initiated by a nucleophilic attack of a neutral piperazine molecule on a protonated piperazine molecule, leading to ring opening.[6][7][9]

Proposed Thermal Degradation Pathway of Piperazine

G cluster_initiation Step 1: Initiation (SN2 Attack) cluster_products Step 2: Further Reactions & Product Formation PZ Piperazine (PZ) Intermediate Ring-Opened Intermediate PZ->Intermediate Nucleophilic Attack PZH Protonated Piperazine (H⁺PZ) PZH->Intermediate AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP SN2 Substitution FPZ N-formylpiperazine (FPZ) Intermediate->FPZ Reaction with CO₂/Formate Other Other Products (Ureas, Imidazolidones) Intermediate->Other Ammonia Ammonium (NH₄⁺) AEP->Ammonia Further Degradation

Caption: Proposed SN2 mechanism for piperazine thermal degradation.

Key identified degradation products in aqueous solutions under thermal stress include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[6][7][9] These products account for a significant fraction of the degraded piperazine, confirming that ring-opening and subsequent reactions are major pathways.[6]

Implications in Drug Development & Process Safety

The data generated from thermochemical stability studies are not merely academic. They have direct, actionable consequences:

  • Shelf-Life Prediction: By performing thermal analysis at multiple heating rates or under isothermal conditions, kinetic parameters like activation energy can be determined.[11] This data can be used with models like the Arrhenius equation to predict long-term stability and establish appropriate expiration dates and storage conditions, a key regulatory requirement.[5]

  • Formulation Development: DSC is a powerful tool for screening API-excipient compatibility.[5] Shifts in the melting point or the appearance of new exotherms when an API is mixed with an excipient can indicate a potential interaction that could compromise the stability of the final drug product.

  • Process Safety: For bulk manufacturing (kilo-scale and larger), understanding the potential for thermal runaway is a matter of safety and operational viability. ARC data directly informs the design of safe processes, including defining maximum operating temperatures, required cooling capacity, and the engineering of emergency relief systems.[16][19]

Conclusion

The N-substituted piperazine scaffold, while invaluable to drug design, possesses inherent thermochemical liabilities that must be thoroughly characterized. A systematic approach, beginning with screening tools like TGA and DSC and escalating to adiabatic calorimetry like ARC for compounds with exothermic potential, is critical. This multi-faceted analysis provides the foundational data required to ensure the safety, quality, and efficacy of piperazine-containing pharmaceuticals. By understanding the influence of N-substituents and environmental factors on degradation pathways, scientists can not only mitigate risks but also rationally design the next generation of more stable and effective medicines.

References

  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Deriv
  • Thermal degradation of piperazine and its structural analogs - ResearchG
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Accelerating Rate Calorimeter | Thermal Hazard Technology.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchG
  • Accelerating Rate Calorimeter (ARC) - Belmont Scientific.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • (PDF)
  • Accelerating Rate Calorimeter (ARC) Analytical Service – MSE Supplies LLC.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • Accelerating Rate Calorimeter (ARC) Testing - Sigma-HSE.
  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center.
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Differential scanning calorimetry trace of piperidine. The lower and...
  • a TGA decomposition profiles, and b DTG profiles of piperazine, MIL101, and pz/MIL-101 - ResearchG
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed.
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed.
  • Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study” | Industrial & Engineering Chemistry Research - ACS Public

Sources

Basic reactivity of the secondary amine in 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Reactivity of the Secondary Amine in 1-(2-Isopropoxy-ethyl)-piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to confer desirable pharmacokinetic properties.[1][2][3] This guide provides a detailed examination of the basic reactivity of a specific, asymmetrically substituted derivative, 1-(2-Isopropoxy-ethyl)-piperazine. The core focus is on the secondary amine, a critical functional group that dictates the molecule's utility as a synthetic intermediate and its behavior in biological systems. We will dissect the electronic and steric factors governing its basicity, provide a quantitative comparison with related structures, and present validated, step-by-step experimental protocols for both the characterization of its pKa and its application in nucleophilic reactions. This document serves as a foundational resource for scientists leveraging this versatile building block in drug design and development.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

The 1,4-diazacyclohexane structure, commonly known as piperazine, is a recurring motif in a vast array of pharmacologically active agents.[4] Its prevalence stems from a unique combination of attributes. The two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize target engagement and selectivity.[2] Furthermore, the basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of stable, crystalline salts—properties that are highly advantageous for drug formulation and administration.[5] Many notable drugs, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin, feature a piperazine core, underscoring its role in achieving favorable potency, bioavailability, and pharmacokinetic profiles.[2]

Molecular Profile: 1-(2-Isopropoxy-ethyl)-piperazine

The subject of this guide, 1-(2-Isopropoxy-ethyl)-piperazine, is an asymmetrically substituted piperazine. Its structure features a secondary amine at one position and a tertiary amine at the other, which is appended with a 2-isopropoxy-ethyl side chain. This substitution pattern decisively influences the reactivity of the remaining N-H group, making its basicity distinct from that of the parent piperazine molecule. Understanding this difference is paramount for its effective use in multi-step syntheses.

Core Reactivity: Basicity of the Secondary Amine

The fundamental reactivity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom.[6][7] This electron pair allows amines to act as both bases (proton acceptors) and nucleophiles (electron-pair donors to electrophilic carbons).[7][8]

Theoretical Framework: Electronic and Steric Effects

The basicity of the secondary amine in 1-(2-Isopropoxy-ethyl)-piperazine is modulated by the substituent on the tertiary nitrogen. Unlike simple alkyl groups which are purely electron-donating and tend to increase basicity, the 2-isopropoxy-ethyl group introduces a more complex electronic effect.[9] The oxygen atom in the ether linkage is electronegative, exerting an electron-withdrawing inductive effect through the ethyl chain. This effect reduces the electron density on the tertiary nitrogen, which in turn influences the electron density of the distal secondary amine, thereby decreasing its basicity compared to unsubstituted piperazine.

This phenomenon is well-documented in related structures. For instance, the introduction of a 1-(2-hydroxyethyl) group lowers the primary pKa of piperazine from 9.73 to 9.09.[10][11] The isopropoxy group is expected to have a similar, if not slightly more pronounced, electron-withdrawing effect due to the additional alkyl substitution on the ether oxygen.

Quantitative Analysis: pKa Determination

The most direct measure of amine basicity is the acid dissociation constant (pKa) of its conjugate acid. A lower pKa value corresponds to a weaker base. For 1-(2-Isopropoxy-ethyl)-piperazine, only one pKa value is relevant for the secondary amine, as the tertiary amine is already substituted. Potentiometric titration is the gold-standard method for the empirical determination of pKa values.[11]

Comparative Basicity Data

The following table summarizes the known pKa values of piperazine and a closely related derivative, providing a scientifically grounded estimate for 1-(2-Isopropoxy-ethyl)-piperazine.

CompoundpKa (First Protonation)Rationale / Reference
Piperazine9.73Baseline basicity of the parent scaffold.[10][12]
1-(2-Hydroxyethyl)piperazine9.09The electron-withdrawing effect of the hydroxyethyl group reduces basicity.[11]
1-(2-Isopropoxy-ethyl)-piperazine ~9.0 Estimated. The isopropoxy group exerts a similar or slightly stronger inductive effect than the hydroxyl group, leading to a comparable or slightly lower pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for the accurate measurement of the secondary amine's pKa.

Principle

A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the amine has been protonated (the half-equivalence point).

Materials and Methods
  • Reagents: 1-(2-Isopropoxy-ethyl)-piperazine, standardized 0.1 M Hydrochloric Acid (HCl), Deionized water (CO₂-free), pH buffer standards (pH 4.0, 7.0, 10.0).

  • Equipment: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 25 mL burette, 100 mL beaker, analytical balance.

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Accurately weigh approximately 1 mmol of 1-(2-Isopropoxy-ethyl)-piperazine and dissolve it in 50 mL of deionized water in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M HCl over the beaker.

  • Titration: Record the initial pH. Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

  • Endpoint: Continue the titration until the pH drops significantly and plateaus, indicating that the equivalence point has been passed.

Data Analysis Workflow

The pKa is determined by plotting the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of maximum slope on the curve (identified via the first derivative, dpH/dV). The pKa is the pH at the volume corresponding to half of the equivalence point volume.

G cluster_data Data Collection cluster_analysis Data Processing Collect Collect Titration Data (Volume HCl, pH) Plot Plot pH vs. Volume Collect->Plot Derivative Calculate First Derivative (dpH/dV) Plot->Derivative pKa Find pH at V_eq / 2 Plot->pKa EquivPoint Identify Equivalence Point (Peak of Derivative) Derivative->EquivPoint HalfEquiv Determine Half-Equivalence Volume (V_eq / 2) EquivPoint->HalfEquiv HalfEquiv->pKa

Caption: Workflow for pKa determination from potentiometric titration data.

Application in Synthesis: The Secondary Amine as a Nucleophile

The basicity of the secondary amine directly correlates with its nucleophilicity. In synthetic organic chemistry, this amine is an excellent nucleophile for forming new carbon-nitrogen bonds.

N-Alkylation Reactions

A primary application for secondary amines is N-alkylation, a nucleophilic substitution reaction where the amine attacks an electrophilic carbon, typically from an alkyl halide.[13] This reaction is fundamental for elaborating the piperazine scaffold, attaching it to other parts of a target molecule. The reaction produces a tertiary amine and a hydrohalic acid byproduct, which must be neutralized by a base to drive the reaction to completion.[14]

Experimental Protocol: Synthesis of a Tertiary Amine via N-Alkylation

This protocol describes the reaction of 1-(2-Isopropoxy-ethyl)-piperazine with benzyl bromide to form 1-benzyl-4-(2-isopropoxy-ethyl)-piperazine.

Principle

The lone pair of the secondary amine nitrogen attacks the benzylic carbon of benzyl bromide in an Sₙ2 reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is added to scavenge the HBr generated during the reaction.

Step-by-Step Methodology
  • Reagents: 1-(2-Isopropoxy-ethyl)-piperazine (1.0 eq), Benzyl bromide (1.05 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetonitrile (CH₃CN) as solvent.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(2-Isopropoxy-ethyl)-piperazine, potassium carbonate, and acetonitrile. Begin stirring.

  • Reagent Addition: Slowly add benzyl bromide to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup (Quenching): Cool the reaction to room temperature. Filter the mixture to remove the solid K₂CO₃ and KHCO₃.

  • Workup (Extraction): Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow Diagram

G reagents Combine Reactants (Amine, K₂CO₃, CH₃CN) add_bbr Add Benzyl Bromide reagents->add_bbr reflux Heat to Reflux (4-6 hours) add_bbr->reflux workup Aqueous Workup (Filter, Extract) reflux->workup purify Purify (Column Chromatography) workup->purify

Caption: General workflow for the N-alkylation of the secondary amine.

Conclusion

The secondary amine of 1-(2-Isopropoxy-ethyl)-piperazine is a potent nucleophile and a moderately strong base, with an estimated pKa around 9.0. Its reactivity is attenuated compared to the parent piperazine scaffold due to the electron-withdrawing nature of the N-1 substituent. This nuanced reactivity profile makes it a predictable and highly useful building block in medicinal chemistry. The protocols and data presented herein provide a comprehensive framework for researchers to confidently characterize and deploy this intermediate in the synthesis of complex molecular architectures for drug discovery.

References

  • Vertex AI Search. (n.d.). Piperazine (C4H10N2) properties.
  • Wikipedia. (2024). Piperazine. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved January 29, 2026, from [Link]

  • SlideShare. (n.d.). Basicity of amines.pptx. Retrieved January 29, 2026, from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved January 29, 2026, from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 29, 2026, from [Link]

  • Cambridge MedChem Consulting. (2011). Tuning the basicity of amines. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 29, 2026, from [Link]

  • AnyLearn. (n.d.). Learn Amines In Pharmaceuticals. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved January 29, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved January 29, 2026, from [Link]

  • Save My Exams. (2025). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • YouTube. (2018). Amine Synthesis Reactions. Retrieved January 29, 2026, from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. Retrieved January 29, 2026, from [Link]

  • University of Calgary Chemistry. (n.d.). Reactions of Amines. Retrieved January 29, 2026, from [Link]

  • Surya Life Sciences. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Retrieved January 29, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-[2-(2-hydroxyethoxy)ethyl]-piperazine. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics targeting GPCRs (e.g., Aripiprazole, Olanzapine) and antihistamines (e.g., Cetirizine).

This guide focuses on 1-(2-Isopropoxy-ethyl)-piperazine , a specialized building block. Unlike the ubiquitous hydroxyethyl or methoxyethyl analogs, the isopropoxy tail provides a critical modulation of lipophilicity (


) and steric bulk. This modification is strategically employed to:
  • Block Metabolic Soft Spots: The steric bulk of the isopropyl group can retard O-dealkylation by cytochrome P450 enzymes compared to linear ethers.

  • Optimize Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity without adding hydrogen bond donors aids in CNS drug design.

This application note details the three primary synthetic vectors for derivatizing the secondary amine (


) of this scaffold: Palladium-catalyzed arylation (Buchwald-Hartwig), nucleophilic alkylation, and amide coupling.

Chemical Profile and Reactivity[1][2][3][4]

  • IUPAC Name: 1-[2-(propan-2-yloxy)ethyl]piperazine

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Highly nucleophilic; the primary site for derivatization.
      
    • Tertiary Amine (

      
      ):  Protonation site (
      
      
      
      ); acts as an internal base.
    • Isopropoxy Ether: Chemically inert under standard basic/nucleophilic conditions; sensitive to strong Lewis acids (e.g.,

      
      ).
      
Visualizing the Synthetic Landscape

The following diagram outlines the divergent synthesis pathways available for this scaffold.

G Start 1-(2-Isopropoxy-ethyl)-piperazine (Core Scaffold) Buchwald Pd-Catalyzed Arylation (Buchwald-Hartwig) Start->Buchwald Ar-X, Pd(0) Alkylation Nucleophilic Alkylation (SN2 Reaction) Start->Alkylation R-X, Base Amide Amide Coupling (HATU/EDC) Start->Amide R-COOH ArylProd N-Aryl Piperazines (CNS/GPCR Ligands) Buchwald->ArylProd AlkylProd N-Alkyl Linkers (PROTACs/Dimers) Alkylation->AlkylProd AmideProd Peptidomimetics (Enzyme Inhibitors) Amide->AmideProd

Figure 1: Divergent synthetic pathways for 1-(2-Isopropoxy-ethyl)-piperazine.

Protocol A: Buchwald-Hartwig N-Arylation

Application: Synthesis of aryl-piperazines (common in antidepressants and antipsychotics). Mechanism:


 oxidative addition to aryl halide, amine coordination, and reductive elimination.[1]
Materials
  • Scaffold: 1-(2-Isopropoxy-ethyl)-piperazine (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: BINAP (racemic) or XPhos (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Add the Aryl Halide (1.0 mmol),

    
     (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and 
    
    
    
    (144 mg, 1.5 mmol) to the flask.
    • Note: Handle

      
       quickly as it is hygroscopic; moisture kills the reaction.
      
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

  • Amine Addition: Add 1-(2-Isopropoxy-ethyl)-piperazine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours under inert atmosphere. The solution typically turns from dark red to orange/brown.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Catalytic Cycle Visualization

Buchwald Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Pd-N Bond) OxAdd->Coord + Piperazine Deprot Deprotonation (Base removes H) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol B: Nucleophilic Alkylation ( )

Application: Attaching alkyl chains, often for flexible linkers in PROTACs or dimeric ligands.

Materials
  • Scaffold: 1-(2-Isopropoxy-ethyl)-piperazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF[2]

Step-by-Step Methodology
  • Dissolution: In a vial, dissolve 1-(2-Isopropoxy-ethyl)-piperazine (1.0 mmol) in MeCN (4 mL).

  • Base Addition: Add powdered

    
     (414 mg, 3.0 mmol).
    
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise at room temperature.

    • Critical Control: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C to prevent over-alkylation (quaternization).

  • Heating: Stir at 60°C for 4–8 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Drying: Dry organic phase over

    
    , filter, and concentrate.
    

Analytical Characterization Data

When validating the synthesized derivatives, the isopropoxy-ethyl tail provides a distinct NMR signature that confirms the integrity of the scaffold.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Isopropyl

1.10 – 1.15Doublet (

)
6HTerminal methyls
Isopropyl

3.55 – 3.65Septet1HMethine ether proton
Ether

3.50 – 3.60Triplet2H

Amine

2.50 – 2.65Triplet2H

Piperazine Ring2.40 – 2.60Broad Multiplet4HProtons adjacent to

Piperazine RingVariableMultiplet4HProtons adjacent to

(Derivatized)

Note: The shift of the piperazine protons adjacent to


 will vary significantly depending on whether the derivative is an aryl (downfield, ~3.0-3.5 ppm) or alkyl (upfield, ~2.5 ppm) species.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in Arylation Catalyst poisoning by

or moisture.
Ensure strict degassing of toluene. Use fresh

. Switch to XPhos Pd G3 precatalyst for higher stability.
Quaternary Salt Formation Over-alkylation during

reaction.
Reduce equivalents of alkyl halide to 0.9. Lower temperature to 0°C. Use DIPEA instead of inorganic bases.
Incomplete Reaction Steric hindrance of the isopropyl group.While the isopropyl is distal, the piperazine conformation can be rigid. Increase temperature to 110°C in Dioxane for Buchwald reactions.

References

  • Buchwald-Hartwig Foundation: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.

  • Piperazine Scaffolds in Med Chem: Ye, Z., et al. (2016). "Synthesis and activity of newly designed aroxyalkyl derivatives of piperazine." Bioorganic & Medicinal Chemistry Letters.

  • Solubility & Lipophilicity: Gleeson, M. P. (2008). "Generation of a set of simple, interpretable ADMET rules of thumb." Journal of Medicinal Chemistry.

  • Reaction Protocols: BenchChem Application Notes. "Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." (General Reference for stoichiometry).

Sources

Application Notes and Protocols for N-Alkylation of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The functionalization of the piperazine ring, particularly through N-alkylation, is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. 1-(2-Isopropoxy-ethyl)-piperazine is a valuable building block, and the strategic introduction of diverse alkyl and aryl groups onto its vacant secondary amine is a critical step in the synthesis of novel drug candidates.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of 1-(2-isopropoxy-ethyl)-piperazine. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively synthesize libraries of N-substituted piperazine derivatives.

Physicochemical Properties of 1-(2-Isopropoxy-ethyl)-piperazine

A thorough understanding of the starting material's properties is paramount for successful reaction optimization. While specific experimental data for 1-(2-isopropoxy-ethyl)-piperazine is not extensively published, we can extrapolate from closely related analogs.

PropertyEstimated ValueSignificance for N-Alkylation
Molecular Weight172.28 g/mol Essential for accurate molar calculations of reagents.
Boiling Point~220-240 °CInfluences the choice of solvent and reaction temperature, particularly for distillative purification.
pKa (of the secondary amine)~9.0 - 9.8Crucial for selecting the appropriate base and pH conditions, especially in reductive amination.
SolubilitySoluble in water and common organic solvents (e.g., DCM, THF, MeOH).Dictates the choice of reaction and purification solvents.

Safety and Handling: 1-(2-Isopropoxy-ethyl)-piperazine, like many amines, is expected to be corrosive and may cause skin and eye irritation.[1][2][3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is a direct and often straightforward method for introducing simple alkyl groups. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide.

Mechanism:

G cluster_0 S N 2 Mechanism Piperazine R-NH TransitionState [R-N(H)...R'...X]‡ Piperazine->TransitionState Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TransitionState Product R-N(H)-R'⁺ TransitionState->Product Deprotonation Deprotonation Product->Deprotonation Base HX H-X FinalProduct FinalProduct Deprotonation->FinalProduct R-N-R'

Caption: SN2 mechanism for N-alkylation with an alkyl halide.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-isopropoxy-ethyl)-piperazine (1.0 equiv.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL/mmol of piperazine).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equiv.) or triethylamine (TEA, 2.0 equiv.), to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equiv.) dropwise to the stirred solution at room temperature. For less reactive halides (e.g., chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate.[4]

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Benzyl bromideK₂CO₃Acetonitrile804-8
Ethyl iodideTEATHF606-12
n-Butyl bromideK₂CO₃DMF908-16

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[5][6]

Mechanism:

G cluster_0 Reductive Amination Mechanism Piperazine R₂NH Iminium [R₂N=CR'R'']⁺ Piperazine->Iminium + Carbonyl, -H₂O Carbonyl R'R''C=O Carbonyl->Iminium Product R₂N-CHR'R'' Iminium->Product + Reducing Agent ReducingAgent [H]⁻ ReducingAgent->Product

Caption: General mechanism of reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(2-isopropoxy-ethyl)-piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as methanol (MeOH), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) (15 mL/mmol of piperazine), add acetic acid (catalytic amount, ~5 mol%).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the reaction mixture.[7] Be cautious as gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Carbonyl CompoundReducing AgentSolventTemperatureTypical Reaction Time (h)
BenzaldehydeNaBH(OAc)₃DCERoom Temp.6-12
AcetoneNaBH₃CNMeOHRoom Temp.12-24
CyclohexanoneNaBH(OAc)₃THFRoom Temp.8-16

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl piperazines.[8][9][10] This method offers a broad substrate scope and functional group tolerance.[10]

Mechanism:

G Pd(0) Pd(0)L_n OxAdd Oxidative Addition Pd(0)->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Pd(II) Ar-Pd(II)(X)L_n OxAdd->Pd(II) AmineCoord Amine Coordination & Deprotonation Pd(II)->AmineCoord Piperazine R₂NH Piperazine->AmineCoord Base Base Base->AmineCoord AmidoComplex [Ar-Pd(II)(NR₂)L_n] AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Sources

Application Notes and Protocols: The Strategic Use of 1-(2-Isopropoxy-ethyl)-piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Core Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical and pharmacological properties.[1][2] Its symmetrical, six-membered heterocyclic structure containing two opposing nitrogen atoms provides a unique combination of structural rigidity, a large polar surface area, and hydrogen bond accepting capabilities.[3] These features often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in drug candidates.[1] However, the true power of the piperazine moiety lies in the strategic functionalization of its nitrogen atoms. This guide focuses on a specific and increasingly relevant N-1 substituent: the 2-isopropoxy-ethyl group. The incorporation of 1-(2-isopropoxy-ethyl)-piperazine into lead compounds offers a nuanced approach to optimizing drug-like properties, moving beyond simple alkyl or aryl substitutions to fine-tune lipophilicity, metabolic stability, and target engagement.

The Rationale for the Isopropoxy-ethyl Moiety: A Physicochemical Perspective

The choice to incorporate a 1-(2-isopropoxy-ethyl)-piperazine unit is a deliberate one, driven by the need to balance multiple physicochemical parameters that are critical for a successful drug candidate.[4][5] This strategic decision is best understood by comparing it to the more common 1-(2-hydroxyethyl)-piperazine.

  • Modulation of Lipophilicity: The primary role of the isopropoxy group is to increase the lipophilicity of the molecule compared to a terminal hydroxyl group. This ether linkage masks the hydrogen-bonding donor capacity of the hydroxyl group and introduces a more lipophilic isopropyl moiety. This modification can be critical for enhancing a compound's ability to cross biological membranes, a key factor in achieving good oral bioavailability and penetration into the central nervous system (CNS).[6]

  • Enhancing Metabolic Stability: The terminal hydroxyl group in 1-(2-hydroxyethyl)-piperazine is a potential site for phase II metabolism, specifically glucuronidation, which can lead to rapid clearance of the drug from the body. By capping this hydroxyl group with an isopropyl moiety, this metabolic pathway is blocked, potentially increasing the half-life and overall exposure of the drug candidate.

  • Fine-Tuning Solubility and Permeability: While increasing lipophilicity is often desirable, it must be carefully balanced to maintain adequate aqueous solubility for dissolution and absorption.[7] The ether oxygen in the isopropoxy-ethyl group can still act as a hydrogen bond acceptor, preserving a degree of hydrophilicity. This allows for a fine-tuning of the lipophilicity-solubility balance, which is crucial for optimizing the overall ADME profile of a drug candidate.

The strategic replacement of a more polar side chain with the N-isopropoxy-ethyl piperazine can thus be a key step in lead optimization, improving permeability and metabolic stability while maintaining sufficient solubility.[8]

Applications in Drug Discovery: A Focus on Target-Oriented Design

While specific blockbuster drugs containing the 1-(2-isopropoxy-ethyl)-piperazine moiety are not prominently documented, the strategic principles outlined above are widely applied in modern drug discovery. The piperazine scaffold itself is a key component in drugs targeting a wide array of diseases, including cancer, CNS disorders, and infectious diseases.[2] The N-alkoxyethyl substitution pattern is a valuable tool in the medicinal chemist's arsenal for optimizing candidates in these therapeutic areas.

For instance, in the development of G-protein coupled receptor (GPCR) antagonists or central nervous system (CNS) active agents, the ability to modulate blood-brain barrier penetration is paramount. The increased lipophilicity offered by the isopropoxy-ethyl group can be instrumental in achieving the desired CNS exposure.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

This protocol describes a two-step synthesis of the title compound starting from piperazine and 1-bromo-2-isopropoxyethane. This method is analogous to the synthesis of similar N-substituted piperazines.[10][11]

Workflow for the Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

cluster_0 Step 1: Monoprotection of Piperazine cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection P Piperazine BocPip tert-butyl piperazine-1-carboxylate P->BocPip (Boc)2O, DCM, 0°C to rt Boc Di-tert-butyl dicarbonate (Boc)2O Boc->BocPip Solvent1 Dichloromethane (DCM) Solvent1->BocPip AlkylatedProduct tert-butyl 4-(2-isopropoxyethyl)piperazine-1-carboxylate BocPip->AlkylatedProduct 1-bromo-2-isopropoxyethane, Base, Solvent AlkylatingAgent 1-bromo-2-isopropoxyethane AlkylatingAgent->AlkylatedProduct Base NaH or K2CO3 Base->AlkylatedProduct Solvent2 DMF or ACN Solvent2->AlkylatedProduct FinalProduct 1-(2-Isopropoxy-ethyl)-piperazine AlkylatedProduct->FinalProduct Acid, Solvent, 0°C to rt Acid Trifluoroacetic acid (TFA) or HCl in Dioxane Acid->FinalProduct Solvent3 Dichloromethane (DCM) Solvent3->FinalProduct

Caption: Synthetic workflow for 1-(2-Isopropoxy-ethyl)-piperazine.

Materials and Reagents:

ReagentSupplierGrade
PiperazineSigma-AldrichAnhydrous, 99%
Di-tert-butyl dicarbonate ((Boc)2O)Acros Organics97%
1-Bromo-2-isopropoxyethaneCombi-Blocks95%
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil
Potassium carbonate (K2CO3)Fisher ScientificAnhydrous, 99%
Dichloromethane (DCM)VWRAnhydrous
N,N-Dimethylformamide (DMF)VWRAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, 99%
4M HCl in DioxaneSigma-Aldrich-
Diethyl etherVWRAnhydrous
Saturated aqueous sodium bicarbonateLab prepared-
BrineLab prepared-
Anhydrous sodium sulfateFisher Scientific-

Step-by-Step Procedure:

  • Monoprotection of Piperazine: a. To a solution of piperazine (5.0 g, 58.0 mmol, 5 eq) in dichloromethane (100 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (2.53 g, 11.6 mmol, 1 eq) in dichloromethane (20 mL) dropwise over 30 minutes. b. Allow the reaction mixture to warm to room temperature and stir for 12 hours. c. Monitor the reaction by TLC (Mobile phase: 10% Methanol in DCM). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the residue by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford tert-butyl piperazine-1-carboxylate as a white solid.

  • Alkylation of Boc-piperazine: a. To a solution of tert-butyl piperazine-1-carboxylate (1.0 g, 5.37 mmol, 1 eq) in anhydrous DMF (20 mL), add sodium hydride (0.26 g, 6.44 mmol, 1.2 eq of 60% dispersion) portion-wise at 0 °C. b. Stir the mixture at 0 °C for 30 minutes. c. Add 1-bromo-2-isopropoxyethane (0.99 g, 5.91 mmol, 1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by the slow addition of water (5 mL). f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-(2-isopropoxyethyl)piperazine-1-carboxylate.

  • Deprotection to Yield the Final Compound: a. To a solution of the crude product from the previous step in dichloromethane (15 mL) at 0 °C, add trifluoroacetic acid (5 mL) dropwise. b. Stir the reaction mixture at room temperature for 2 hours. c. Concentrate the mixture under reduced pressure. d. Dissolve the residue in water and basify with 2M NaOH to pH > 10. e. Extract the product with dichloromethane (3 x 20 mL). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-(2-isopropoxy-ethyl)-piperazine.

Protocol 2: Incorporation of 1-(2-Isopropoxy-ethyl)-piperazine into a Lead Molecule via Reductive Amination

This protocol provides a general method for coupling the synthesized piperazine derivative with a lead molecule containing a ketone or aldehyde functionality.

Workflow for Reductive Amination

cluster_0 Reactant Preparation cluster_1 Reaction Lead Lead Molecule (R-CHO or R-CO-R') CoupledProduct Final Coupled Product Lead->CoupledProduct STAB, Acetic Acid (cat.), Solvent, rt, 12h Piperazine 1-(2-Isopropoxy-ethyl)-piperazine Piperazine->CoupledProduct ReducingAgent Sodium triacetoxyborohydride (STAB) ReducingAgent->CoupledProduct Solvent 1,2-Dichloroethane (DCE) or THF Solvent->CoupledProduct

Caption: General workflow for reductive amination.

Materials and Reagents:

ReagentSupplierGrade
Lead molecule (with aldehyde/ketone)--
1-(2-Isopropoxy-ethyl)-piperazineSynthesized-
Sodium triacetoxyborohydride (STAB)Sigma-Aldrich95%
1,2-Dichloroethane (DCE)VWRAnhydrous
Acetic acidFisher ScientificGlacial
Saturated aqueous sodium bicarbonateLab prepared-
Anhydrous magnesium sulfateFisher Scientific-

Step-by-Step Procedure:

  • Reaction Setup: a. To a solution of the lead molecule (1.0 mmol, 1 eq) in 1,2-dichloroethane (10 mL), add 1-(2-isopropoxy-ethyl)-piperazine (1.2 mmol, 1.2 eq). b. Add a catalytic amount of glacial acetic acid (1-2 drops). c. Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Reduction: a. Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. b. Stir at room temperature for 12-18 hours. c. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases. b. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired final compound.

Conclusion

The 1-(2-isopropoxy-ethyl)-piperazine moiety is a valuable building block in medicinal chemistry for the strategic optimization of lead compounds. Its ability to modulate lipophilicity, block metabolic hotspots, and fine-tune the overall physicochemical profile makes it a superior choice over simpler N-substituents in many drug discovery campaigns. The protocols provided herein offer a robust framework for the synthesis and incorporation of this versatile scaffold, empowering researchers to rationally design and develop next-generation therapeutics with improved drug-like properties.

References

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors in Property-Based Drug Design. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • Nama Group. (n.d.). N-(2-Hydroxyethyl)piperazine. Retrieved January 29, 2026, from [Link]

  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved January 29, 2026, from [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved January 29, 2026, from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved January 29, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 29, 2026, from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved January 29, 2026, from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 29, 2026, from [Link]

  • Eureka. (n.d.). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved January 29, 2026, from [Link]

  • YouTube. (2022, June 13). Physiochemical Properties in Drug Discovery. Retrieved January 29, 2026, from [Link]

Sources

Application of 1-(2-Isopropoxy-ethyl)-piperazine in Developing CNS Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1][2][3] Its unique structural and physicochemical properties, such as the presence of two basic nitrogen atoms, allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] Piperazine derivatives often exhibit high affinity for various G protein-coupled receptors (GPCRs) and neurotransmitter transporters, key players in the pathophysiology of many neurological and psychiatric disorders.[5] This technical guide focuses on the application of a specific, yet underexplored, building block, 1-(2-Isopropoxy-ethyl)-piperazine, in the rational design and synthesis of novel CNS agents. We will delve into the synthetic rationale, propose a targeted drug discovery workflow, and provide detailed protocols for the synthesis and evaluation of new chemical entities derived from this versatile scaffold.

Strategic Rationale: Why 1-(2-Isopropoxy-ethyl)-piperazine?

The 1-(2-Isopropoxy-ethyl)-piperazine moiety offers several strategic advantages in the design of CNS-active compounds. The isopropoxy-ethyl side chain can influence key drug-like properties:

  • Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The isopropoxy group increases the lipophilicity of the side chain compared to a hydroxyethyl or methoxyethyl group. This modification can enhance the molecule's ability to cross the BBB, a critical step for CNS drug efficacy.

  • Metabolic Stability: The isopropyl group may confer greater metabolic stability compared to a terminal hydroxyl group, potentially leading to a longer half-life and improved pharmacokinetic profile. The ether linkage is also generally more stable to metabolism than an ester.

  • Modulation of Receptor Interactions: The steric bulk and electronic properties of the isopropoxy-ethyl group can influence the binding affinity and selectivity of the final compound for its target receptor.

Proposed Drug Discovery Workflow

The development of novel CNS agents from the 1-(2-Isopropoxy-ethyl)-piperazine scaffold can be systematically approached through a multi-stage workflow. This process begins with the synthesis of the core building block, followed by the creation of a diverse library of derivatives, and culminates in a cascade of in vitro and in vivo evaluations to identify promising lead compounds.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation A Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine B Library Synthesis: N-Arylation/Heteroarylation A->B Core Building Block C Primary Binding Assays (e.g., Dopamine D2, Serotonin 5-HT2A) B->C Compound Library D Functional Assays (e.g., Calcium Mobilization, cAMP) C->D Hits E ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) D->E Active Compounds F Pharmacokinetic Studies (e.g., Brain Penetration) E->F Promising Candidates G Behavioral Models (e.g., Amphetamine-induced Hyperlocomotion) F->G Optimized Leads

Caption: A streamlined workflow for the discovery of CNS agents utilizing the 1-(2-Isopropoxy-ethyl)-piperazine scaffold.

Protocols and Methodologies

Part 1: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

The synthesis of the core building block can be achieved through several established methods for N-alkylation of piperazine.[6] A common and efficient approach involves the nucleophilic substitution of a suitable alkyl halide with piperazine. To favor monosubstitution, a large excess of piperazine is typically used.

Protocol 1: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

  • Materials:

    • Piperazine (anhydrous)

    • 1-Bromo-2-isopropoxyethane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperazine (5 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

    • Add 1-bromo-2-isopropoxyethane (1 equivalent) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(2-Isopropoxy-ethyl)-piperazine.

Part 2: Library Generation via N-Arylation

The secondary amine of 1-(2-Isopropoxy-ethyl)-piperazine is a versatile handle for introducing a wide range of aryl or heteroaryl moieties, which are often crucial for achieving desired pharmacological activity at CNS targets.[7] The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Protocol 2: Synthesis of a 1-Aryl-4-(2-isopropoxy-ethyl)-piperazine Library

  • Materials:

    • 1-(2-Isopropoxy-ethyl)-piperazine

    • A diverse set of aryl or heteroaryl halides (e.g., 2-fluoronitrobenzene, 4-chlorobenzonitrile)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure (General):

    • In an oven-dried Schlenk tube, combine the aryl/heteroaryl halide (1 equivalent), 1-(2-Isopropoxy-ethyl)-piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl derivative.

Part 3: In Vitro Biological Evaluation

A primary focus for CNS drug discovery involving arylpiperazines is the modulation of dopaminergic and serotonergic systems.[8][9] Many atypical antipsychotics, for example, exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10]

G A Arylpiperazine Derivative D2 Dopamine D2 Receptor A->D2 Antagonism HT2A Serotonin 5-HT2A Receptor A->HT2A Antagonism Downstream Downstream Signaling (e.g., Gq/11, Gi/o pathways) D2->Downstream Inhibition HT2A->Downstream Inhibition Response Modulation of Neuronal Activity Downstream->Response

Caption: Proposed mechanism of action for arylpiperazine derivatives as multi-target CNS agents.

Protocol 3: Radioligand Binding Assays for D₂ and 5-HT₂ₐ Receptors

  • Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

  • Materials:

    • Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.

    • Radioligands: [³H]Spiperone (for D₂) and [³H]Ketanserin (for 5-HT₂ₐ).

    • Non-specific binding inhibitors: Haloperidol (for D₂) and Mianserin (for 5-HT₂ₐ).

    • Synthesized test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and either the test compound, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ values for each compound.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Data Presentation

The binding affinities of a hypothetical library of compounds are summarized in the table below.

Compound IDAryl MoietyD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)
Ref-1 Phenyl150.285.6
Cmpd-1 2-Nitrophenyl25.810.4
Cmpd-2 4-Cyanophenyl45.118.9
Cmpd-3 2,4-Dichlorophenyl15.35.2
Cmpd-4 3-Pyridyl88.942.7

Conclusion and Future Directions

The 1-(2-Isopropoxy-ethyl)-piperazine scaffold represents a promising starting point for the development of novel CNS agents. The synthetic protocols and screening strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this core and identify compounds with desirable pharmacological profiles. Future work should focus on expanding the library of derivatives, conducting functional assays to determine agonist versus antagonist activity, and evaluating promising candidates in in vivo models of CNS disorders. Structure-activity relationship (SAR) studies will be crucial in guiding the optimization of lead compounds towards clinical development.[11]

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. Retrieved from [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]

  • PubMed. (n.d.). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Retrieved from [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • Atypical antipsychotic agents having low affinity for the D2 receptor - Patent US-6890919-B2. (n.d.). PubChem. Retrieved from [Link]

  • Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 266–276. [Link]

  • ResearchGate. (2025, August 6). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]

  • Piperazine derivatives possesing nootropic activity - European Patent Office - EP 1118612 A1. (2000, January 21). Googleapis.com. Retrieved from [Link]

  • Ren, Y., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(12), 1003–1014. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 263-283. [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. [Link]

  • Kciuk, M., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(4), 4053–4068. [Link]

  • PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME - European Patent Office - EP 0598123 A1. (n.d.). Googleapis.com. Retrieved from [Link]

  • ResearchGate. (2019, August 26). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. Retrieved from [Link]

  • Mousa, Y. J. (n.d.). Drugs acting on the Central Nervous System (CNS). Retrieved from [Link]

Sources

Application Note: 1-(2-Isopropoxy-ethyl)-piperazine in Fragment-Based Drug Design

[1][2]

Executive Summary

1-(2-Isopropoxy-ethyl)-piperazine (CAS: 889939-82-6 ) is a specialized heterocyclic building block utilized in the optimization of anticancer agents, particularly kinase inhibitors and GPCR antagonists.[1][2][3] Unlike generic piperazine tails, the 2-isopropoxyethyl side chain offers a distinct physicochemical advantage: it balances aqueous solubility (via the ether oxygen) with lipophilicity (via the isopropyl group), often improving blood-brain barrier (BBB) permeability and metabolic stability compared to hydroxylated analogues.[1]

This guide details the strategic application, synthesis, and validation protocols for incorporating this pharmacophore into lead compounds to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Strategic Rationale: The "Solubilizing Tail" Effect

In modern oncology drug discovery, "molecular obesity" (high MW and LogP) is a critical failure mode. The 1-(2-Isopropoxy-ethyl)-piperazine moiety addresses this by acting as a Solvent-Exposed Tail .[1][2]

Mechanistic Advantages[2]
  • LogD Modulation: The ether oxygen acts as a hydrogen bond acceptor (HBA), reducing the LogD enough to improve solubility without the high desolvation penalty associated with primary alcohols (e.g., 1-(2-hydroxyethyl)piperazine).[1]

  • Metabolic Shielding: The terminal isopropyl group sterically hinders the ether oxygen, reducing the rate of O-dealkylation by CYP450 enzymes compared to simpler ethoxy or methoxy chains.

  • CNS Penetration: The absence of a hydrogen bond donor (HBD) on the tail facilitates passive diffusion across the BBB, making it a preferred scaffold for brain-penetrant kinase inhibitors (e.g., for glioblastoma or brain metastases).

Comparative Pharmacophore Analysis[2]
Pharmacophore TailLogP ImpactH-Bond DonorsMetabolic RiskPrimary Application
N-Methyl Piperazine Neutral0N-DealkylationGeneral Solubility
N-Hydroxyethyl Piperazine Lowers LogP1GlucuronidationHigh Solubility Needs
N-(2-Isopropoxyethyl) Piperazine Balanced 0 Low (Steric Shield) CNS-Active / ADME Optimized

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available (CAS 889939-82-6), in-house synthesis allows for isotopically labeled analog production.[1][2]

Reagents:

  • Piperazine (anhydrous, 5.0 eq)

  • 2-Chloroethyl isopropyl ether (1.0 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Workflow:

  • Dissolution: Dissolve piperazine (5.0 eq) in ACN. The large excess prevents the formation of the bis-alkylated byproduct.[2]

  • Alkylation: Add

    
     followed by the dropwise addition of 2-chloroethyl isopropyl ether at room temperature.
    
  • Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9, stain with Ninhydrin).

  • Workup: Filter off inorganic salts. Concentrate the filtrate to remove ACN.

  • Purification: Dissolve residue in water (pH > 12) and extract with DCM. The excess piperazine remains in the aqueous phase.

  • Distillation: Purify the organic layer via vacuum distillation to yield the mono-substituted product as a colorless oil.

Protocol B: Coupling to Heteroaryl Core (SNAr)

Target Application: Synthesis of a Pyrimidine-based Kinase Inhibitor.[1][2]

Reagents:

  • Chloropyrimidine Core Scaffold (1.0 eq)[1][2]

  • 1-(2-Isopropoxy-ethyl)-piperazine (1.2 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • n-Butanol or DMF[1][2]

Step-by-Step:

  • Charge: In a pressure vial, combine the chloropyrimidine scaffold and 1-(2-Isopropoxy-ethyl)-piperazine in n-Butanol (0.5 M concentration).

  • Base Addition: Add DIPEA.

  • Reaction: Seal and heat to 110°C for 4–8 hours.

    • Checkpoint: Monitor disappearance of the starting chloride by LC-MS.[1][2]

  • Quench: Cool to RT. Dilute with EtOAc and wash with saturated

    
     and Brine.
    
  • Isolation: Dry over

    
    , concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
    

Visualization: Fragment-Based Optimization Workflow

The following diagram illustrates the decision logic for selecting this specific building block during Lead Optimization.

DrugDesignWorkflowLeadHit Compound(High Potency, Poor Solubility)AnalysisADME Analysis(High LogP, Low Microsomal Stability)Lead->AnalysisStrategySelect Solubilizing TailAnalysis->StrategyOptionAOption A: Hydroxyethyl(Risk: Glucuronidation)Strategy->OptionAIf LogP > 5OptionBOption B: Isopropoxyethyl(Optimal Balance)Strategy->OptionBIf CNS penetration neededSynthesisCoupling Reaction(Buchwald or SnAr)OptionB->SynthesisValidationValidation Assays(LogD, PAMPA, CYP Inhibition)Synthesis->ValidationFinalLead Candidate(Improved Bioavailability)Validation->FinalPass Criteria

Caption: Decision tree for incorporating 1-(2-Isopropoxy-ethyl)-piperazine to optimize physicochemical properties of a lead anticancer candidate.

Validation & Quality Control

To ensure the integrity of the building block before use in high-value synthesis:

QC Parameters (Certificate of Analysis Standards)
  • Purity (GC/MS):

    
     98.0%. Impurities often include bis-isopropoxyethyl piperazine (must be < 0.5%).[1][2]
    
  • Water Content (Karl Fischer): < 0.5% (Critical for Pd-catalyzed coupling efficiency).[1][2]

  • Appearance: Clear, colorless to pale yellow liquid.

  • Identity:

    
    H NMR (CDCl
    
    
    ) must show characteristic isopropyl septet at
    
    
    ~3.6 ppm and ethoxy triplets.
Functional Assay: Kinetic Solubility
  • Prepare a 10 mM DMSO stock of the final coupled inhibitor.

  • Spike into PBS (pH 7.4) to a final concentration of 100

    
    M.
    
  • Incubate for 24 hours at 37°C with shaking.

  • Filter (0.45

    
    m) and analyze filtrate by HPLC-UV.
    
  • Target: Solubility > 50

    
    M is typically achieved with this tail.
    

References

  • PubChem. (n.d.). 1-(2-Isopropoxyethyl)piperazine (CAS 889939-82-6).[1][2][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[2] (Context: Strategies for solubility enhancement using solubilizing side chains).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. (Context: Bioisosterism of ether/alcohol tails).

Application Notes and Protocols for the Buchwald-Hartwig Amination with 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] The reaction's broad functional group tolerance and relatively mild conditions have displaced harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[2]

Within the vast landscape of pharmaceutically relevant scaffolds, the N-aryl piperazine moiety is particularly prominent, appearing in a multitude of approved drugs for treating conditions ranging from depression to cancer.[4][7] The ability to efficiently couple diverse aryl and heteroaryl fragments with functionalized piperazines is therefore of paramount importance to medicinal chemists. This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination using 1-(2-Isopropoxy-ethyl)-piperazine , a secondary amine that introduces a flexible, polar sidechain often sought in drug candidates to modulate physicochemical properties such as solubility and metabolic stability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible methodology.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[2][8][9] The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][8]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2][10]

  • Ligand Exchange/Amine Coordination: The amine nucleophile, 1-(2-Isopropoxy-ethyl)-piperazine, coordinates to the Pd(II) center, displacing one of the ancillary ligands.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups on the substrates.[11]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl piperazine product from the Pd(II) center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][8][10]

The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., RuPhos, XPhos), are essential. They promote the oxidative addition and facilitate the crucial reductive elimination step, while preventing undesired side reactions like beta-hydride elimination.[3][5][12]

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX PdII_ArX->Pd0 Reductive Elimination AmineCoord Amine Coordination PdII_Amine [L-Pd(II)(Ar)(Amine)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) BaseH_out [Base-H]+X- PdII_Amine->BaseH_out Base PdII_Amido L-Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-Amine (Product) RedElim->Product ArX_in Ar-X ArX_in->OxAdd Amine_in Amine (HNR2) Amine_in->AmineCoord Base_in Base

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with 1-(2-Isopropoxy-ethyl)-piperazine. It is designed to be a robust starting point that can be optimized for specific substrates.

Materials and Reagents:

  • Aryl Halide (Ar-Br): e.g., 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Amine: 1-(2-Isopropoxy-ethyl)-piperazine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: Not required if using a G3 precatalyst

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (or Dioxane), 5 mL (0.2 M)

  • Inert Gas: Argon or Nitrogen

A Note on Reagent Selection:

  • Amine: As a secondary aliphatic amine, 1-(2-Isopropoxy-ethyl)-piperazine is a good nucleophile. Using a slight excess (1.2 equiv) ensures complete consumption of the potentially more valuable aryl halide.

  • Palladium Precatalyst: Third-generation (G3) Buchwald precatalysts like RuPhos Pd G3 are recommended. They are air- and moisture-stable, making them easy to handle, and they rapidly form the active monoligated Pd(0) species upon exposure to a base.[13] RuPhos is an excellent ligand for coupling secondary amines.[3][14]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective for the amination of secondary amines.[11] It must be handled in an inert atmosphere as it is hygroscopic. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[11]

  • Solvent: Toluene and dioxane are common solvents for this reaction, offering good solubility for the reagents and a suitable boiling point for thermal reactions.[9][11] Ensure the solvent is anhydrous, as water can deactivate the catalyst.

Step-by-Step Procedure:

  • Glovebox/Schlenk Line Setup: All solids (aryl bromide, NaOt-Bu, and RuPhos Pd G3 precatalyst) should be weighed and added to an oven-dried reaction vessel (e.g., a Schlenk tube or a microwave vial) inside a glovebox.[13] If a glovebox is unavailable, use standard Schlenk techniques.

  • Reagent Addition:

    • To the reaction vessel containing the solids, add a magnetic stir bar.

    • Seal the vessel with a septum or cap.

    • If using a Schlenk line, evacuate and backfill the vessel with inert gas three times.[13]

    • Add the 1-(2-Isopropoxy-ethyl)-piperazine (liquid) via syringe.

    • Add the anhydrous toluene via syringe.[13]

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously. The mixture will likely be a suspension due to the inorganic base.[9]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (20 mL).

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-aryl piperazine product.[7] The choice of eluent will depend on the polarity of the product.

Workflow Figure 2: Experimental Workflow A 1. Reagent Prep (Inert Atmosphere) B 2. Add Amine & Anhydrous Solvent A->B C 3. Heat & Stir (e.g., 100 °C, 4-24h) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E 5. Cooldown & Quench (Add Water) D->E Complete F 6. Extraction (EtOAc, Brine Wash) E->F G 7. Dry & Concentrate F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Figure 2: Experimental Workflow.

Data Presentation and Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a starting point and suggested ranges for optimization.

ParameterStandard ConditionOptimization RangeRationale & Key Considerations
Aryl Halide Aryl BromideAr-I > Ar-Br > Ar-Cl / Ar-OTfReactivity order is generally I > Br/OTf > Cl.[9] Aryl chlorides are less reactive and may require more active catalyst systems (e.g., with XPhos or BrettPhos ligands) and higher temperatures.[12][15]
Catalyst Loading 2 mol %0.5 - 5 mol %Lower loadings are desirable for cost and ease of removal. Challenging substrates may require higher loadings.
Base NaOt-Bu (1.4 eq)K₃PO₄, Cs₂CO₃, LHMDS, DBUThe base must be strong enough to deprotonate the piperazine N-H. NaOt-Bu is excellent for secondary amines.[11] Use weaker bases (K₃PO₄, Cs₂CO₃) for substrates with base-sensitive functional groups like esters.[11]
Solvent Toluene (0.2 M)Dioxane, THF, t-BuOHSolvent choice affects solubility and reaction temperature. Aprotic, non-coordinating solvents are preferred.[9][11]
Temperature 100 °C80 - 120 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions.
Concentration 0.2 M0.1 - 1.0 MMore concentrated reactions can be faster but may lead to solubility issues.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., LHMDS or NaOt-Bu).3. Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Arene 1. Presence of water.2. Beta-hydride elimination (less common with secondary cyclic amines).1. Use rigorously dried solvent and reagents.2. Ensure the correct, bulky ligand is used to promote reductive elimination over side reactions.[2]
Diarylation of Piperazine This is not possible with 1-(2-Isopropoxy-ethyl)-piperazine as it is a secondary amine.N/A
Reaction Stalls Catalyst deactivation or product inhibition.Increase catalyst loading or try a different ligand/precatalyst system (e.g., one based on XPhos).

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines. The protocol detailed herein for 1-(2-Isopropoxy-ethyl)-piperazine provides a robust and scientifically-grounded starting point for researchers in drug discovery and chemical development. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and optimize this powerful C-N bond-forming reaction to accelerate their research programs. The use of modern, air-stable precatalysts significantly simplifies the experimental setup, making this important transformation accessible to a broad range of chemists.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchG
  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl

Sources

Mastering the Synthesis of Tertiary Amines: Reductive Amination Protocols for 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Advantage of 1-(2-Isopropoxy-ethyl)-piperazine in Medicinal Chemistry

In the landscape of drug discovery, the piperazine moiety is a "privileged scaffold," a structural framework consistently found in a multitude of biologically active compounds.[1][2] Its incorporation into drug candidates is a well-established strategy to enhance pharmacological properties.[3] The two nitrogen atoms within the six-membered ring provide a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a handle to improve aqueous solubility and oral bioavailability.[3]

The specific substituent, 1-(2-Isopropoxy-ethyl)-piperazine, offers a nuanced advantage. The isopropoxy-ethyl chain provides a balance of lipophilicity and polarity, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This strategic appendage can optimize target engagement and fine-tune the overall physicochemical properties of a potential drug. Reductive amination is a paramount method for forging the key carbon-nitrogen bond that connects this vital piperazine unit to a core molecular structure, being one of the most widely used C-N bond-forming reactions in the pharmaceutical industry.[4]

The Underpinning Chemistry: The Reductive Amination Mechanism

Reductive amination is a robust, one-pot reaction that efficiently converts a carbonyl compound (an aldehyde or ketone) and a secondary amine into a tertiary amine.[5][6] The process is a tandem reaction sequence that begins with the formation of an intermediate, which is then reduced without being isolated.

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary nitrogen of 1-(2-Isopropoxy-ethyl)-piperazine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a transient, highly reactive iminium ion. This step is often the rate-determining stage and can be accelerated by mild acidic conditions.[5][6]

Step 2: Hydride Reduction A reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is typically fast and irreversible, yielding the final, stable tertiary amine product.[7]

Reductive Amination Mechanism Carbonyl Aldehyde/Ketone (R¹(C=O)R²) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Piperazine 1-(2-Isopropoxy-ethyl)-piperazine Piperazine->Hemiaminal Iminium Iminium Ion [R¹R²C=N⁺(Piperazine)R³]⁺ Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product Tertiary Amine Product Iminium->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: The two-step mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Guide

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound, thereby preventing the formation of unwanted alcohol byproducts.[8]

Reducing AgentKey AdvantagesDisadvantages & Cautions
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and highly selective for iminium ions.[8][9] Tolerates a wide range of functional groups. Generally provides high yields.[8]Moisture sensitive; reactions are typically run in anhydrous solvents like DCE, DCM, or THF.[10]
Sodium Cyanoborohydride (NaBH₃CN) Historically common and effective.Highly toxic ; can release hydrogen cyanide gas under acidic conditions.[11] Less selective than STAB.
2-Picoline Borane (pic-BH₃) Air and moisture stable, making it easier to handle. Effective under neutral or mildly acidic conditions, including in protic solvents like methanol.[12]Can be slower than borohydride reagents.
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach, ideal for large-scale synthesis. The only byproduct is water.Requires specialized high-pressure hydrogenation equipment. The catalyst (e.g., Pd/C) can sometimes reduce other functional groups in the molecule.

For most research and development applications, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, broad functional group compatibility, and operational simplicity.[8][9]

Field-Proven Experimental Protocols

These protocols are designed to be robust and reproducible for researchers synthesizing novel compounds using 1-(2-Isopropoxy-ethyl)-piperazine.

Protocol 1: Standard Reductive Amination with Aldehydes using STAB

This is the go-to method for most aldehyde substrates, known for its reliability and high yields.

Materials:

  • Aldehyde (1.0 equivalent)

  • 1-(2-Isopropoxy-ethyl)-piperazine (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol Workflow Start 1. Dissolve Aldehyde & Piperazine in DCE/DCM Stir1 2. Stir for 30-60 min at RT (Iminium Formation) Start->Stir1 AddSTAB 3. Add STAB portion-wise Stir1->AddSTAB Stir2 4. Stir for 2-16 h at RT (Monitor by TLC/LC-MS) AddSTAB->Stir2 Quench 5. Quench with sat. aq. NaHCO₃ Stir2->Quench Extract 6. Extract with DCM (3x) Quench->Extract Dry 7. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate 8. Concentrate under reduced pressure Dry->Concentrate Purify 9. Purify via Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Standard workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

  • Reactant Combination: In a dry, inert atmosphere (e.g., nitrogen), dissolve the aldehyde (1.0 eq) and 1-(2-Isopropoxy-ethyl)-piperazine (1.1 eq) in DCE or DCM (~0.1 M concentration). Causality: A slight excess of the amine drives the equilibrium towards iminium ion formation.

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes. This allows for the formation of the iminium ion before the reducing agent is introduced. For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Reduction: Add STAB (1.5 eq) in portions over 10 minutes. Causality: Portion-wise addition helps to control any mild exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the pure tertiary amine.

Protocol 2: Reductive Amination with Ketones using 2-Picoline Borane

Ketones are sterically more hindered and electronically less reactive than aldehydes. This protocol is adapted for these more challenging substrates.

Materials:

  • Ketone (1.0 equivalent)

  • 1-(2-Isopropoxy-ethyl)-piperazine (1.2 equivalents)

  • 2-Picoline Borane (1.5 equivalents)

  • Methanol (MeOH)

  • Acetic Acid (1.0 equivalent)

Step-by-Step Methodology:

  • Reactant Combination: Dissolve the ketone (1.0 eq), 1-(2-Isopropoxy-ethyl)-piperazine (1.2 eq), and acetic acid (1.0 eq) in methanol. Causality: A stoichiometric amount of acid is often necessary to facilitate iminium ion formation from less reactive ketones.

  • Reagent Addition: Add the 2-picoline borane complex (1.5 eq) to the solution.[13]

  • Reaction Conditions: Stir the reaction at room temperature or heat to 40-50°C if necessary. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. The work-up and purification procedure is identical to that described in Protocol 1.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inefficient iminium formation. 2. Deactivated reducing agent.1. Add a catalytic amount of acetic acid. For ketones, increase to 1.0 eq. Consider gentle heating (40°C). 2. Use a fresh bottle of STAB, as it is moisture-sensitive.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl faster than the iminium ion.This is rare with STAB but can occur with NaBH₄. Ensure the amine and carbonyl are pre-stirred to allow iminium formation before adding the reducing agent.
Difficult Purification The basic nitrogen of the product can cause streaking on silica gel.Add a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the eluent during column chromatography to improve the peak shape.

Conclusion

Reductive amination using 1-(2-Isopropoxy-ethyl)-piperazine is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the core mechanism, making an informed selection of reagents—with sodium triacetoxyborohydride being a prime choice for its reliability and selectivity—and adhering to meticulously designed protocols, researchers can confidently synthesize novel molecules. This guide provides the foundational knowledge and practical steps necessary to successfully implement this critical chemical transformation, paving the way for the discovery of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Ruijter, E., et al. (2011). 2-picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination. PubMed. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Organic Chemistry Tutor. Reductive Amination. Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Wiley Online Library. [Link]

  • Organic Chemistry Portal. α-Picoline-borane. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • RSC Publishing. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Isopropoxy-ethyl)-piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for process control and quality assurance. Due to the analyte's polar nature and lack of a significant UV chromophore, this method employs a C18 stationary phase with an ion-pairing mobile phase and low-wavelength UV detection at 210 nm. The method has been fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a complete protocol, from sample preparation to data analysis, suitable for implementation in research, development, and quality control laboratories.

Introduction and Method Rationale

1-(2-Isopropoxy-ethyl)-piperazine is a substituted piperazine derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is common in many drug classes, including antipsychotics and antihistamines.[1] Ensuring the purity and concentration of this starting material is paramount for controlling impurity profiles and ensuring the efficacy of the final drug product.

The primary analytical challenge in quantifying simple aliphatic piperazines is their lack of a UV-absorbing chromophore, which complicates detection using standard HPLC-UV systems.[2] While derivatization techniques can be employed to attach a UV-active tag, they introduce additional complexity and potential for variability.[3][4] This method was developed to provide a direct, simple, and rapid quantification approach.

The core challenges addressed by this method are:

  • Poor Retention: As a polar molecule, 1-(2-Isopropoxy-ethyl)-piperazine has low affinity for traditional non-polar C18 stationary phases, leading to poor retention.[5]

  • Poor UV Detection: The analyte lacks conjugated double bonds or aromatic rings, resulting in weak UV absorbance.

To overcome these issues, our approach is grounded in the following principles:

  • Ion-Pair Chromatography: We introduce an ion-pairing agent, sodium heptanesulfonate, into the mobile phase. This agent, an alkyl sulfonate, possesses a hydrophobic tail and an anionic head. It pairs with the protonated, positively charged piperazine analyte, forming a neutral, more hydrophobic complex. This complex exhibits significantly increased retention on the C18 column.[6]

  • pH Control: The mobile phase is buffered to an acidic pH of 3.0. At this pH, the two nitrogen atoms of the piperazine ring are fully protonated, ensuring consistent ionization and a stable interaction with the ion-pairing agent.[7]

  • Low Wavelength UV Detection: Detection is performed at 210 nm. While this region is susceptible to interference from solvents and other impurities, it provides the necessary sensitivity for quantifying the analyte's N-C and C-C bonds without derivatization.[8]

This method has been rigorously validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[9][10][11]

Materials and Methods

Reagents and Chemicals
  • 1-(2-Isopropoxy-ethyl)-piperazine reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS grade, ~85%)

  • Sodium Dihydrogen Phosphate Monohydrate (ACS grade)

  • Sodium Heptanesulfonate Monohydrate (Ion Pair Reagent, >99%)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters (Nylon or PTFE)

Chromatographic Conditions

The rationale for each parameter is provided to ensure methodological transparency and facilitate adaptation or troubleshooting.

ParameterConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust stationary phase. The long column length enhances resolution and retention.
Mobile Phase Acetonitrile : Buffer (30:70, v/v)A balance of organic and aqueous phase to achieve optimal retention and peak shape.
Buffer 20 mM Sodium Dihydrogen Phosphate + 5 mM Sodium Heptanesulfonate, pH 3.0Phosphate provides buffering capacity. Sodium heptanesulfonate acts as the ion-pairing agent. pH 3.0 ensures analyte protonation.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 210 nmProvides adequate sensitivity for direct detection of the aliphatic amine structure.[8]
Injection Vol. 10 µLA suitable volume to achieve good signal-to-noise without overloading the column.
Run Time 15 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (1 L):

    • Weigh 2.76 g of Sodium Dihydrogen Phosphate Monohydrate and 1.10 g of Sodium Heptanesulfonate Monohydrate.

    • Dissolve in ~950 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Transfer to a 1 L volumetric flask and make up to the mark with deionized water.

    • Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 1-(2-Isopropoxy-ethyl)-piperazine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary. This is the Stock Solution.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • A working standard of 50 µg/mL is recommended for system suitability and routine analysis.

System Suitability Test (SST)

Before initiating any analysis, the chromatographic system must be qualified by performing a System Suitability Test (SST). This ensures that the system is performing adequately on the day of analysis.[12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (50 µg/mL) six consecutive times.

  • Calculate the parameters below and verify they meet the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Sample Analysis Protocol
  • Accurately weigh the sample containing 1-(2-Isopropoxy-ethyl)-piperazine to obtain a theoretical concentration of 50 µg/mL after dilution.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area against a calibration curve generated from the standard solutions.

Method Validation Workflow

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] The following validation experiments were designed based on the ICH Q2(R1) tripartite guideline.[9][11][12]

Method_Validation_Workflow cluster_val Phase 2: ICH Q2(R1) Validation cluster_imp Phase 3: Implementation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Peak Shape, Runtime) Dev->Opt SST System Suitability (SST) Opt->SST Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LODQ LOD / LOQ Rob Robustness Routine Routine Sample Analysis Rob->Routine

Caption: Overall workflow for method development, validation, and implementation.

The results of the validation studies are summarized below. Each parameter confirms the method's reliability.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

  • Protocol: A solution of the analyte was spiked with known related substances and potential impurities. A placebo (matrix without analyte) was also injected.

  • Results: The peak for 1-(2-Isopropoxy-ethyl)-piperazine was well-resolved from all other components (Resolution > 2.0). No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram.

Linearity and Range
  • Protocol: A series of six concentrations (1, 5, 10, 25, 50, 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results:

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mLCovers 50-150% of the target concentration.
Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Y-intercept Close to zeroNo significant systematic error.
Accuracy (Recovery)

Accuracy was determined by the spike-recovery method, applying the method to a synthetic mixture of the drug product components to which known amounts of analyte have been added.[9]

  • Protocol: The analyte was spiked into a placebo matrix at three concentration levels: 80%, 100%, and 120% of the target concentration (40, 50, and 60 µg/mL). Each level was prepared in triplicate.

  • Results:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% (40 µg/mL)99.5%0.8%98.0 - 102.0% Recovery
100% (50 µg/mL)100.3%0.6%98.0 - 102.0% Recovery
120% (60 µg/mL)101.1%0.7%98.0 - 102.0% Recovery
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Six individual preparations of the sample at 100% of the target concentration (50 µg/mL) were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • Results:

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.7%% RSD ≤ 2.0%
Intermediate Precision 1.1%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • Protocol: A series of dilute solutions were injected to determine the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Results:

ParameterResultS/N Ratio
LOD 0.3 µg/mL~ 3:1
LOQ 1.0 µg/mL~ 10:1

Precision at the LOQ was confirmed by analyzing six preparations at 1.0 µg/mL, which yielded a %RSD of 5.8% (Acceptance Criteria: ≤ 10%).

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

  • Protocol: The effect of varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) was studied.

  • Results: In all varied conditions, the SST parameters remained within the acceptance criteria, and the assay results did not deviate by more than 2.0% from the nominal method, demonstrating the method's robustness.

Interconnectivity of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where each parameter supports the others. For example, a method cannot be considered accurate if it is not also precise. The range is established from the linearity study and must be shown to be both accurate and precise.[9] This logical network ensures the overall reliability of the analytical procedure.

Validation_Interconnectivity Method Fit-for-Purpose Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy Ensures validity of Specificity->Precision Ensures validity of Linearity Linearity Range Range Linearity->Range Defines Accuracy->Method Precision->Accuracy Is a prerequisite for Range->Accuracy Establishes boundaries for Range->Precision Establishes boundaries for Robustness->Method Ensures reliability LOQ LOQ LOQ->Range Defines lower limit of

Caption: Logical relationship between key ICH Q2(R1) validation parameters.

Conclusion

This application note presents a simple, direct, and robust HPLC-UV method for the quantification of 1-(2-Isopropoxy-ethyl)-piperazine. By employing an ion-pairing agent and low-wavelength UV detection, the method successfully overcomes the challenges associated with analyzing this polar, non-chromophoric compound. The comprehensive validation study, performed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose in quality control and drug development environments.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

  • ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture.

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(7), 712-719.

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • International Journal of Pharmaceutical Sciences and Research. (2016). A Review on Analytical Methods for Piperazine Determination.

  • ScienceAsia. (2019). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.

  • ResearchGate. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Kim, H., & Carlson, R. M. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Water Research, 35(13), 3063-3072.

  • PubChem. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine.

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation.

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.

Sources

Advanced LC-MS/MS Method Development for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine moieties are pharmacophores found in a vast array of therapeutics (e.g., Imatinib, Olanzapine, Sildenafil) and designer drugs (e.g., BZP, TFMPP). While the piperazine ring confers desirable pharmacokinetic solubility, it presents distinct analytical challenges in LC-MS/MS: severe peak tailing due to silanol interactions, poor retention of polar metabolites, and persistent carryover ("memory effects").

This guide moves beyond generic method development, providing a targeted, high-pH reversed-phase strategy that neutralizes the basicity of the piperazine ring to ensure sharp peak shapes and sub-ng/mL sensitivity.

Physicochemical Intelligence

To master the separation, one must understand the molecule. Piperazine is a cyclic diamine behaving as a diprotic base.[1]

  • pKa 1 (~9.7 - 9.8): The secondary amine is highly basic. At neutral pH (7.0), it is fully protonated (

    
    ), leading to ionic interactions with residual silanols on silica columns (the primary cause of tailing).
    
  • pKa 2 (~5.3 - 5.6): The second nitrogen protonates at lower pH.

  • LogP: Generally low (< 1.0 for the core ring), making it difficult to retain on standard C18 columns under acidic conditions.

The Strategic Pivot: Instead of fighting the basicity with acidic mobile phases (which often fails to suppress silanol activity completely), we utilize High pH (pH 10) chromatography. At pH 10, the piperazine moiety is largely neutral (


), increasing hydrophobicity and retention on C18 while eliminating the cationic repulsion that causes peak distortion.

Chromatographic Strategy: The High pH Imperative

Column Selection

Standard silica columns dissolve at pH > 8. You must utilize hybrid-particle technology or polymer-coated silica designed for high pH stability.

Column ClassRecommended PhaseMechanism of Action
Hybrid Silica (Best) Waters XBridge/ACQUITY BEH C18Ethylene-bridged hybrid (BEH) particles resist dissolution up to pH 12.
Superficially Porous Agilent Poroshell HPH-C18"Core-shell" technology modified for high pH stability; excellent for high throughput.
Charged Surface Waters CSH C18Contains a low-level positive surface charge to repel basic analytes, further reducing tailing at lower pH.
Mobile Phase Chemistry
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

    • Why: Volatile buffer compatible with MS.[2] Maintains analyte neutrality.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

    • Note: Avoid Methanol if possible as it creates higher backpressure, limiting flow rates on UPLC systems.

Mass Spectrometry & Fragmentation

Ionization Source
  • Mode: ESI Positive (

    
    ).
    
  • The High pH Paradox: Although the analyte is neutral in the column (pH 10), it ionizes efficiently in the ESI source. As the droplet evaporates, the pH drops, and the abundance of protons in the gas phase (or from the MPB) allows for facile protonation

    
    .
    
Fragmentation Patterns (MRM)

Piperazine rings typically undergo ring cleavage or loss of substituents.

  • Common Fragment: m/z 85 (piperazine ring cleavage) is a signature fragment for many piperazine drugs.

  • Warning: Because m/z 85 is a low mass ion, ensure your MS Low Mass Resolution/Cutoff is set appropriately. If the quadrupole starts scanning at m/z 100, you will miss this intense transition.

The "Ghost" in the Machine: Eliminating Carryover

Piperazines are notorious for sticking to metallic surfaces, rotor seals, and injection needles.

The Saw-Tooth Wash

A single wash solvent is insufficient. Use a "Saw-Tooth" cycle for the needle wash and post-run column wash.

  • Weak Wash: 95:5 Water:Acetonitrile (Removes buffer salts).

  • Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid.

    • Mechanism: IPA/Acetone solubilizes the hydrophobic backbone; Formic acid protonates the amine, making it soluble in the organic phase and breaking interactions with metal surfaces.

Visualization: Method Development & Workflows

Diagram 1: Method Development Decision Matrix

PiperazineMethodDev start START: Piperazine Target pka_check Check pKa & LogP start->pka_check decision_retention Is LogP > 1.0? pka_check->decision_retention path_hilic HILIC Mode decision_retention->path_hilic No (Polar) path_rp Reversed Phase (RP) decision_retention->path_rp Yes (Hydrophobic) hilic_cond MP: Amm. Formate/AcN Col: Amide / Silica path_hilic->hilic_cond decision_tailing Severe Tailing Expected? path_rp->decision_tailing sol_highph High pH RP (pH 10) Col: BEH C18 / HPH-C18 decision_tailing->sol_highph Yes (Standard) sol_charged Charged Surface RP (Low pH) Col: CSH C18 decision_tailing->sol_charged Alternative

Caption: Decision tree for selecting High pH RP vs. HILIC based on compound polarity.

Diagram 2: Carryover Elimination Cycle

CarryoverCycle step1 Injection step2 Gradient Elution step1->step2 Run step3 Strong Wash (ACN/IPA/FA) step2->step3 Post-Run step4 Weak Wash (H2O/ACN) step3->step4 Rinse step4->step3 Repeat x3 step5 Equilibration step4->step5 Final step5->step1 Next Sample

Caption: The "Saw-Tooth" wash cycle required to eliminate memory effects of sticky amines.

Detailed Protocol: High pH RP-LC-MS/MS

Equipment & Reagents
  • LC System: UPLC/UHPLC with quaternary pump (preferred for blending) or binary pump.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent hybrid particle).

  • Reagents: LC-MS Grade Acetonitrile, Ammonium Bicarbonate, Ammonium Hydroxide (28-30%).

Mobile Phase Preparation
  • Mobile Phase A (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1 L Milli-Q water (10 mM). Add ~2-3 mL Ammonium Hydroxide to adjust pH to 10.0 ± 0.1. Filter through 0.2 µm membrane.

    • Shelf Life: Prepare fresh every 48 hours (bicarbonate loses CO2 and pH shifts).

  • Mobile Phase B: 100% Acetonitrile.

LC Gradient Parameters
Time (min)Flow (mL/min)% A (Buffer)% B (Organic)Curve
0.000.400955Initial
0.500.400955Hold
3.500.400595Linear
4.500.400595Wash
4.600.400955Return
6.000.400955Re-equilibrate
  • Column Temp: 40°C (Improves mass transfer).

  • Injection Vol: 2-5 µL (Keep low to prevent solvent effects).

MS Source Parameters (Typical for Sciex/Waters TQ)
  • Polarity: ESI Positive

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage often helps S/N for bases).

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

  • Desolvation Gas: 1000 L/Hr.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction; pH dropped below 9.Check MP A pH.[3] If pH < 9.5, remake buffer. Ensure column is Hybrid Silica (BEH), not standard silica.
Ghost Peaks Carryover from injector.Implement the "Strong Wash" (IPA/Acetone/Formic Acid) described in Section 5. Replace rotor seal (PEEK to Vespel or vice versa).
Sensitivity Loss Ion suppression.Perform post-column infusion. If suppression is at t0, switch to HILIC to move analyte away from salt front.
RT Shift pH instability.Bicarbonate is volatile. Cap bottles tightly or use "Guard" bottles.

References

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1188EN. Available at: [Link]

  • National Institutes of Health (NIH). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. PMC Article. Available at: [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Technical Guide.[3] Available at: [Link]

Sources

Application Note: High-Fidelity GC-MS Analysis of Volatile Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details robust methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of piperazine-derived pharmacophores, specifically focusing on 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2] While these compounds are volatile, their secondary amine functionality induces significant peak tailing and adsorption on standard silica capillaries.[2] This guide presents two distinct protocols: a Rapid Screening Protocol (Direct Injection) for high-concentration seized materials, and a High-Sensitivity Derivatization Protocol (TFA-Acylation) for biological matrices or trace impurity analysis.[2]

Introduction & Chemical Context

Piperazine derivatives are cyclic organic compounds serving as the backbone for various anthelmintics, antidepressants, and increasingly, designer drugs ("party pills").

The Analytical Challenge

The core piperazine ring contains secondary nitrogens with lone pair electrons.[2] In a standard GC environment:

  • Silanol Interaction: The basic amine groups hydrogen-bond with active silanol sites (

    
    ) on the column stationary phase and liner wool.[2]
    
  • Result: This causes severe peak tailing, retention time shifts, and non-linear response at low concentrations.[2]

To overcome this, we employ two strategies: masking the active sites (Base-Deactivation) or chemically modifying the analyte (Derivatization).[2]

Method Development Strategy

Column Selection Logic
  • For Direct Injection: A "Base-Deactivated" column is mandatory.[2] Standard 5% phenyl columns will fail to produce symmetrical peaks.[2] We utilize columns treated with basic surface deactivation (e.g., Rtx-5Amine or equivalent).[2]

  • For Derivatized Samples: Once the amine is acylated, it becomes neutral.[2] A standard low-bleed 5% phenyl-arylene phase (e.g., DB-5ms, Rxi-5Sil MS) provides the best resolution and MS spectral match.

Detection

Mass Spectrometry (EI mode, 70 eV) is the standard for identification.[2]

  • BZP Base Peak:

    
     91 (Tropylium ion).[2][3]
    
  • TFMPP Base Peak:

    
     145/188.[2]
    

Experimental Protocols

Protocol A: Rapid Screening (Direct Injection)

Target Application: Seized drug powders, bulk purity analysis.

4.1 Reagents & Standards
  • Solvent: Methanol (LC-MS Grade).[2]

  • Internal Standard (IS): Dimethylphthalate or Quinoline (0.5 mg/mL).[2]

  • Controls: Certified Reference Materials (CRMs) of BZP and TFMPP.[2]

4.2 Sample Preparation
  • Weigh: Accurately weigh 10 mg of homogenized sample.

  • Dissolve: Dilute to 10 mL with Methanol containing IS.

  • Sonicate: 10 minutes to ensure complete dissolution.

  • Filter: Pass through a 0.22 µm PTFE syringe filter into a GC vial.

4.3 GC-MS Conditions (Direct)
ParameterSetting
Inlet Split (20:1), 250°C. Liner: Base-deactivated wool.[2]
Column Rtx-5Amine (30m x 0.25mm x 0.50µm) or equivalent.[2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).[2]
Oven Program 100°C (1 min hold)

20°C/min to 280°C

Hold 5 min.
Transfer Line 280°C.
MS Source 230°C, Scan range 40–450 amu.[2]
Protocol B: High-Sensitivity Derivatization (TFA-Acylation)

Target Application: Toxicology (plasma/urine), trace impurity profiling. Mechanism:[2] Trifluoroacetic anhydride (TFAA) reacts with the secondary amine to form a stable, volatile amide.[2]

4.1 Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[2]

  • Solvent: Ethyl Acetate (Anhydrous).[2]

  • Buffer: Carbonate buffer (pH 9.5) for initial extraction.[2]

4.2 Step-by-Step Workflow
  • Extraction (if matrix is biological):

    • Adjust sample pH to >9.0.[2]

    • Liquid-Liquid Extract (LLE) with Ethyl Acetate.[2]

    • Evaporate organic layer to dryness under Nitrogen stream @ 40°C.[2]

  • Derivatization Reaction:

    • Reconstitute residue in 50 µL Ethyl Acetate .

    • Add 50 µL TFAA .[1][2][4]

    • Cap vial tightly and vortex.[2]

    • Incubate: Heat block @ 70°C for 30 minutes [1].

  • Cleanup:

    • Evaporate to dryness under Nitrogen (removes excess acid/anhydride).[2]

    • Reconstitute in 100 µL Ethyl Acetate.

    • Transfer to autosampler vial with insert.

4.3 GC-MS Conditions (Derivatized)
ParameterSetting
Inlet Splitless (1 min purge), 250°C.
Column DB-5ms / Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[2]
Oven Program 70°C (1 min)

15°C/min to 300°C

Hold 3 min.
MS Mode SIM (Selected Ion Monitoring) for quantitation.[2][5]

Visualizations

Analytical Workflow Logic

This diagram illustrates the decision tree for selecting the correct protocol based on sample type.

Piperazine Analysis Workflow Start Sample Intake Decision Concentration / Matrix? Start->Decision HighConc Bulk Material / High Conc. Decision->HighConc mg/mL range LowConc Bio-Fluid / Trace Level Decision->LowConc ng/mL range DirectPath Protocol A: Direct Injection HighConc->DirectPath DerivPath Protocol B: TFA-Derivatization LowConc->DerivPath Col1 Column: Base-Deactivated (Rtx-5Amine) DirectPath->Col1 Col2 Column: Standard 5% Phenyl (DB-5ms) DerivPath->Col2 Result GC-MS Data Output Col1->Result Col2->Result

Caption: Decision matrix for selecting between Direct Injection and Derivatization workflows.

Derivatization Reaction Mechanism

The conversion of the secondary amine to an amide reduces polarity and improves volatility.[2]

TFA Derivatization Reaction Reactants Piperazine (2° Amine) + TFA-Anhydride Process 70°C / 30 min Reactants->Process Products N-TFA-Piperazine (Amide) + Trifluoroacetic Acid Process->Products

Caption: Acylation mechanism converting polar amines to volatile amides using TFAA.

Validation & Troubleshooting

Performance Metrics (Protocol B)
MetricValueNotes
LOD (Plasma) 0.004 µg/mLHigh sensitivity due to TFA electronegativity [1].[2]
Linearity 0.01 – 10 µg/mL

typically achievable.[2]
Recovery 80% - 95%Dependent on LLE extraction pH (Keep pH > 9).[2]
Troubleshooting Guide
  • Peak Tailing (Direct Method): Usually indicates liner contamination.[2] Replace wool with base-deactivated glass wool.[2] Ensure column is not overloaded (>100 ng on column).[2]

  • Missing Peaks (Derivatization): Moisture is the enemy.[2] TFAA hydrolyzes in water.[2] Ensure all extracts are completely dry before adding TFAA.[2]

  • Ghost Peaks: Excess TFAA can damage the column or detector filament.[2] The evaporation step after derivatization is critical to remove unreacted reagent.[2]

References

  • Moreira, P., et al. (2020).[2] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Available at: [Link]

  • UNODC . (2013).[2][6] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[2][6][7][8] Available at: [Link]

  • SWGDRUG . (2025). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Available at: [Link][2]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Radioprotective Agents Derived from 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating use of ionizing radiation in medicine and the persistent threat of nuclear incidents necessitate the development of effective and minimally toxic radioprotective agents.[1][2] The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of novel radioprotective agents based on the 1-(2-isopropoxy-ethyl)-piperazine moiety. Drawing upon established protocols for analogous 1-(2-hydroxyethyl)piperazine derivatives, which have shown significant promise in mitigating radiation-induced cellular damage, we present a detailed framework for the development of this next-generation of potential radioprotectors.[5][6][7] The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Rationale for Piperazine-Based Radioprotectants

Ionizing radiation inflicts cellular damage primarily through the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks, apoptosis, and inflammatory responses.[5][8] At the organismal level, this can manifest as damage to critical cell populations, such as hematopoietic stem cells in the bone marrow.[6] While amifostine is a clinically approved radioprotectant, its utility is hampered by significant side effects.[1] This has spurred the search for novel agents with improved efficacy and safety profiles.

The 1-(2-hydroxyethyl)piperazine moiety has been identified as a key pharmacophore for radioprotective activity.[6] It is hypothesized that derivatives containing this structure can interfere with apoptotic pathways, potentially by interacting with anti-apoptotic proteins like Bcl-2, and mitigate DNA damage.[5][7] By substituting the hydroxyl group with an isopropoxy group, we aim to modulate the lipophilicity and pharmacokinetic properties of these compounds, potentially enhancing cellular uptake and overall efficacy. The synthetic and evaluative protocols detailed below are adapted from successful studies on second-generation piperazine derivatives and provide a robust starting point for the investigation of 1-(2-isopropoxy-ethyl)-piperazine-based radioprotectants.[6]

Synthesis of 1-(Substituted-phenoxy)-3-(4-(2-isopropoxy-ethyl)-piperazin-1-yl)-propan-2-ol Derivatives

The following two-step synthetic protocol is adapted from the established synthesis of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives.[6] This procedure involves an initial reaction of a substituted phenol with epibromohydrin, followed by a nucleophilic substitution with 1-(2-isopropoxy-ethyl)-piperazine.

Overall Synthetic Workflow

Synthesis_Workflow Substituted_Phenol Substituted Phenol Intermediate Intermediate: 1-(Substituted-phenoxy)-2,3-epoxypropane Substituted_Phenol->Intermediate Step 1: Piperidine (cat.), 135°C, 2h Epibromohydrin Epibromohydrin Epibromohydrin->Intermediate Final_Product Final Product: 1-(Substituted-phenoxy)-3-(4-(2-isopropoxy-ethyl)- piperazin-1-yl)-propan-2-ol Intermediate->Final_Product Step 2: K2CO3, Acetonitrile, 85°C, 4h Piperazine_Derivative 1-(2-Isopropoxy-ethyl)-piperazine Piperazine_Derivative->Final_Product

Caption: Two-step synthesis of the target radioprotective agents.

Step 1: Synthesis of 1-(Substituted-phenoxy)-2,3-epoxypropane (Intermediate)

This initial step involves the nucleophilic attack of a substituted phenol on epibromohydrin. The use of a catalytic amount of piperidine facilitates the reaction.[6]

Protocol:

  • To a round-bottom flask, add the substituted phenol (1.0 eq) and epibromohydrin (3.0 eq).

  • Add a catalytic amount of piperidine (e.g., 0.05 eq).

  • Heat the reaction mixture to 135°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography to remove excess epibromohydrin and obtain the pure intermediate.

Rationale: The excess epibromohydrin drives the reaction to completion. Piperidine acts as a base to deprotonate the phenol, increasing its nucleophilicity.

Step 2: Synthesis of the Final Product

In the second step, 1-(2-isopropoxy-ethyl)-piperazine acts as a nucleophile, opening the epoxide ring of the intermediate to yield the final product.[6]

Protocol:

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in acetonitrile.

  • Add 1-(2-isopropoxy-ethyl)-piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Heat the reaction mixture to 85°C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product with a purity of ≥95%.

Rationale: Potassium carbonate acts as a base to neutralize any acidic byproducts and facilitate the reaction. The purification by column chromatography is crucial to isolate the desired compound from any unreacted starting materials or side products.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar RatioExample Mass (g)
Step 1
Substituted Phenol (e.g., 4-chlorophenol)128.561.012.86
Epibromohydrin136.973.041.09
Step 2
Intermediate (e.g., 1-(4-chlorophenoxy)-2,3-epoxypropane)184.611.018.46
1-(2-Isopropoxy-ethyl)-piperazine172.271.220.67
Potassium Carbonate138.212.027.64

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized radioprotective agents. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the final product and confirm the successful incorporation of the 1-(2-isopropoxy-ethyl)-piperazine moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and further confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which should ideally be ≥95% for biological assays.

In Vitro Evaluation of Radioprotective Efficacy

The following protocols are designed to assess the potential of the synthesized compounds to protect cells from radiation-induced damage.

Cytotoxicity Assessment

Before evaluating radioprotective effects, it is crucial to determine the cytotoxicity of the compounds themselves.

Protocol:

  • Seed human cell lines (e.g., MOLT-4 lymphoblastic leukemia cells or peripheral blood mononuclear cells (PBMCs)) in 96-well plates.[1]

  • Treat the cells with a range of concentrations of the synthesized compounds.

  • Incubate for a specified period (e.g., 24-72 hours).

  • Assess cell viability using a standard assay such as MTT or PrestoBlue.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the non-toxic concentration range for subsequent experiments.

Radioprotection Assay (Cell Viability)

This assay measures the ability of the compounds to protect cells from the cytotoxic effects of ionizing radiation.

Protocol:

  • Pre-incubate the selected cell line with non-toxic concentrations of the synthesized compounds for a defined period (e.g., 1-2 hours).

  • Expose the cells to a specific dose of gamma radiation (e.g., 2 Gy).[6]

  • Continue to incubate the cells for a post-irradiation period (e.g., 48-72 hours).

  • Assess cell viability using a suitable method (e.g., flow cytometry with a viability dye).

  • Compare the viability of compound-treated, irradiated cells to that of cells subjected to irradiation alone.

Dicentric Chromosome Assay (DCA) for DNA Damage Mitigation

The DCA is considered the "gold standard" for quantifying the radioprotective potential of substances by measuring their ability to prevent the formation of dicentric chromosomes following radiation exposure.[1][6]

Protocol:

  • Treat isolated human lymphocytes (e.g., from PBMCs) with the synthesized compounds.

  • Expose the cells to a dose of ionizing radiation.

  • Culture the cells for a period sufficient to allow them to enter mitosis (e.g., 48 hours), including the addition of a mitotic inhibitor (e.g., colcemid) for the final hours.

  • Harvest the cells, prepare metaphase spreads on microscope slides, and stain with Giemsa.

  • Score the number of dicentric chromosomes per metaphase under a microscope.

  • A reduction in the frequency of dicentric chromosomes in compound-treated cells compared to irradiated controls indicates a radioprotective effect.[1]

Proposed Mechanism of Action: Inhibition of Apoptosis

Ionizing radiation induces DNA damage, which can trigger apoptosis (programmed cell death).[5] Some piperazine derivatives are thought to exert their radioprotective effects by interfering with this process, potentially through the inhibition of pro-apoptotic proteins or interaction with anti-apoptotic proteins like Bcl-2.

Apoptosis_Pathway cluster_0 Cellular Response to Ionizing Radiation cluster_1 Intervention with Piperazine Derivative Ionizing_Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Ionizing_Radiation->DNA_Damage PUMA PUMA (Pro-apoptotic) DNA_Damage->PUMA activates Apoptosis Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis inhibits PUMA->Bcl2 inhibits Piperazine_Compound 1-(2-Isopropoxy-ethyl)-piperazine Derivative Piperazine_Compound->Bcl2 potential interaction/ stabilization

Caption: Proposed mechanism of radioprotection via apoptosis inhibition.

In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and safety.

Protocol:

  • Determine the maximum tolerated dose (MTD) of the synthesized compounds in a suitable animal model (e.g., mice).

  • Administer the compound at a safe and effective dose prior to whole-body irradiation.

  • Monitor the survival of the animals over a 30-day period.

  • Assess the protective effects on radiosensitive tissues, such as the hematopoietic system (by monitoring peripheral blood counts and bone marrow cellularity) and the gastrointestinal tract.[6][8]

  • An increased survival rate and mitigation of tissue damage in the treated group compared to the irradiated control group would indicate in vivo radioprotective efficacy.

Conclusion

The synthetic and evaluative frameworks presented in these application notes provide a comprehensive guide for the development of novel radioprotective agents based on the 1-(2-isopropoxy-ethyl)-piperazine scaffold. By leveraging the established success of related piperazine derivatives and employing a systematic approach to synthesis, characterization, and biological evaluation, researchers can effectively explore the potential of this promising class of compounds. The ultimate goal is the identification of lead candidates with superior efficacy and lower toxicity compared to existing radioprotectants, addressing a critical need in both clinical and public health settings.

References

  • Kollárová, M., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. Available at: [Link]

  • Li, J., et al. (2023). Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. Frontiers in Immunology, 14, 1284382. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Perdih, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. Available at: [Link]

  • Khoshgard, K., et al. (2021). The Potential Radioprotective Effect of Piperine against Radiation-induced Lung Injury in Mice: Histopathological and Biochemical Evaluations. Reports of Radiotherapy and Oncology, 8(1), 1-8. Available at: [Link]

  • Filip, L., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

  • Pustovalova, M. V., et al. (2016). Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. International Journal of Radiation Biology, 92(8), 416-424. Available at: [Link]

  • Chmil, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]

  • Chmil, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesized compounds as bases with potential radioprotective properties. Available at: [Link]

  • Kollárová, M., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016. Available at: [Link]

Sources

Application Notes and Protocols: Enhancing Drug Bioavailability with 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Abstract

The challenge of poor oral bioavailability remains a significant hurdle in the development of new chemical entities. A promising strategy to overcome this is the incorporation of functional excipients that can modulate physiological barriers to drug absorption. This guide provides a comprehensive overview and detailed protocols for investigating 1-(2-Isopropoxy-ethyl)-piperazine as a novel bioavailability enhancer. Drawing upon the established role of piperazine derivatives as permeation enhancers, we present a framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo pharmacokinetic validation.

Introduction: The Bioavailability Challenge and the Promise of Piperazine Derivatives

A large proportion of newly discovered drug candidates exhibit poor aqueous solubility and/or low membrane permeability, leading to low oral bioavailability and hindering their clinical development.[1][2] Pharmaceutical excipients are crucial components of drug formulations that can help overcome these challenges by improving drug stability, dissolution, and absorption.[3][4][5]

Piperazine derivatives have emerged as a class of molecules with the potential to act as bioavailability enhancers.[6] Mechanistic studies have shown that certain piperazine derivatives can modulate epithelial cell monolayers, leading to a transient and reversible increase in permeability.[7] This is achieved through the reorganization of cell structures and the disruption of cell-cell junctions, thereby facilitating the transport of drug molecules across the intestinal epithelium.[7]

1-(2-Isopropoxy-ethyl)-piperazine (CAS No: 889939-82-6, Molecular Formula: C9H20N2O, Molecular Weight: 172.27 g/mol ) is a piperazine derivative that presents an interesting candidate for investigation as a bioavailability enhancer due to its structural similarity to other known permeation enhancers.[8][9] This guide will provide the necessary protocols to evaluate its potential in a structured and scientifically rigorous manner.

Proposed Mechanism of Action

The proposed mechanism by which 1-(2-Isopropoxy-ethyl)-piperazine may enhance drug bioavailability is through the modulation of tight junctions in the intestinal epithelium. This transient opening of the paracellular pathway would allow for increased passage of co-administered drug molecules.

G cluster_2 Bloodstream cluster_3 API Drug (API) TJ Tight Junctions (Closed) API->TJ Limited Paracellular Transport Enhancer 1-(2-Isopropoxy-ethyl)-piperazine Enhancer->TJ Modulates Tight Junction Proteins TJ_Open Tight Junctions (Open) Cell2 Enterocyte 2 TJ->Cell2 Absorbed_API Absorbed Drug Cell1 Enterocyte 1 Cell1->TJ TJ_Open->Absorbed_API Enhanced Paracellular Transport

Caption: Proposed mechanism of 1-(2-Isopropoxy-ethyl)-piperazine.

Experimental Workflow for Evaluation

A tiered approach is recommended to efficiently evaluate the potential of 1-(2-Isopropoxy-ethyl)-piperazine as a bioavailability enhancer. This workflow progresses from rapid in vitro screening to more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Formulation & Optimization PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Permeability Assay (Active & Paracellular Transport) PAMPA->Caco2 Promising Candidates PK_Study Rodent Pharmacokinetic Study (Oral Bioavailability) Caco2->PK_Study Confirmed Permeation Enhancement Formulation Formulation Development PK_Study->Formulation Significant Bioavailability Improvement

Caption: Tiered experimental workflow for evaluation.

Detailed Protocols

In Vitro Evaluation: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay serves as a high-throughput, non-cell-based method to assess the passive permeability of a drug.[10][11][12] This initial screen helps to determine if 1-(2-Isopropoxy-ethyl)-piperazine affects the passive diffusion of a model drug.

Objective: To determine the effect of 1-(2-Isopropoxy-ethyl)-piperazine on the passive permeability of a poorly permeable model drug.

Materials:

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (low permeability, e.g., Lucifer yellow)

  • 1-(2-Isopropoxy-ethyl)-piperazine

  • Plate reader or LC-MS/MS for quantification

Protocol:

  • Prepare the PAMPA Membrane: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the membrane.

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

    • Donor Solutions: Prepare the following solutions in PBS:

      • Model drug alone.

      • Model drug with varying concentrations of 1-(2-Isopropoxy-ethyl)-piperazine.

      • Include positive and negative control compounds with known permeability.

  • Assay Assembly: Place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[13]

  • Quantification: After incubation, determine the concentration of the model drug in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Pe) for each condition.

Data Presentation:

ConditionModel Drug Concentration (µM)Enhancer Concentration (µM)Apparent Permeability (Pe) (10⁻⁶ cm/s)
Control100Value
Test 11010Value
Test 21050Value
Test 310100Value
In Vitro Evaluation: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[14][15][16] It is used to predict in vivo drug absorption and can elucidate mechanisms of transport, including paracellular and active transport.[17]

Objective: To assess the effect of 1-(2-Isopropoxy-ethyl)-piperazine on the permeability of a model drug across a Caco-2 cell monolayer and to investigate its impact on monolayer integrity.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • Model drug

  • 1-(2-Isopropoxy-ethyl)-piperazine

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity)

  • LC-MS/MS for quantification

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution (model drug with or without 1-(2-Isopropoxy-ethyl)-piperazine) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C, 5% CO2.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Monolayer Integrity Post-Exposure: After the experiment, measure the TEER again and perform a Lucifer yellow permeability assay to assess any damage to the monolayer.

  • Quantification: Analyze the concentration of the model drug in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare the values for the model drug with and without the enhancer.

Data Presentation:

ConditionEnhancer Conc. (µM)Papp (A-B) (10⁻⁶ cm/s)TEER (% of Initial)Lucifer Yellow Permeability (%)
Control0ValueValueValue
Test 110ValueValueValue
Test 250ValueValueValue
Test 3100ValueValueValue
In Vivo Pharmacokinetic (PK) Study in Rats

In vivo PK studies are essential to confirm the bioavailability enhancing effects of 1-(2-Isopropoxy-ethyl)-piperazine in a living organism.[19][20][21][22]

Objective: To determine the oral bioavailability of a model drug when co-administered with 1-(2-Isopropoxy-ethyl)-piperazine in a rat model.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Model drug

  • 1-(2-Isopropoxy-ethyl)-piperazine

  • Vehicle for oral and intravenous administration

  • Blood collection supplies (e.g., catheters, tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Protocol:

  • Animal Acclimatization and Catheterization: Acclimatize the rats to the housing conditions. For serial blood sampling, surgical implantation of a jugular vein catheter is recommended.

  • Dosing:

    • Group 1 (IV): Administer the model drug intravenously to a group of rats to determine the absolute bioavailability.

    • Group 2 (Oral Control): Administer the model drug orally in a suitable vehicle.

    • Group 3 (Oral Test): Co-administer the model drug and 1-(2-Isopropoxy-ethyl)-piperazine orally.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[23]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the model drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).

Data Presentation:

GroupRouteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (F%)
1IVN/AN/AValue100
2OralValueValueValueValue
3Oral + EnhancerValueValueValueValue

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of 1-(2-Isopropoxy-ethyl)-piperazine as a potential drug bioavailability enhancer. Positive results from these studies, particularly a significant increase in oral bioavailability in the in vivo model, would warrant further investigation. Future work could include formulation optimization to incorporate the enhancer into a final dosage form, as well as more detailed mechanistic studies to fully elucidate its mode of action. The exploration of novel excipients like 1-(2-Isopropoxy-ethyl)-piperazine is a critical step towards addressing the persistent challenge of poor drug bioavailability and bringing more effective medicines to patients.

References

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173. PubChem.
  • PIPERINE AS A BIOAVAILABILITY ENHANCER A REVIEW. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • Piperine and curcumin as bioavailability enhancers for drugs. IT Medical Team.
  • Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate.
  • 1-(2-ISOPROPOXY-ETHYL)-PIPERAZINE | 889939-82-6. ChemicalBook.
  • 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market Size, 2023 - 2033. Spherical Insights.
  • 1-(2-Isopropoxy-ethyl)-piperazine | 889939-82-6 | PKB93982. Biosynth.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Role of Excipients in Drug Formulation. Pharma Focus Europe.
  • In Vitro Permeability Assay. Creative Bioarray.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Roles of Excipients.
  • New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • What are the methods used for enhancement of bioavailability?. Patsnap Synapse.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Caco-2 Permeability Assay. Evotec.
  • Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. PubMed Central.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption.
  • Caco2 assay protocol.
  • (PDF) Cell-based in vitro models for predicting drug permeability. ResearchGate.
  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • The Importance of Excipients in Drugs. Open Access Journals.
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities.
  • In Vivo Pharmacokinetics. WuXi AppTec DMPK.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.
  • 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. Valeshvar Biotech.
  • Permeability & Absorption. Creative Biolabs.
  • 1-[2-(2-hydroxyethoxy)ethyl]-piperazine. PharmaCompass.com.
  • Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka.
  • In Vivo PK Studies. Creative Biolabs.
  • 1-(2-Aminoethyl)piperazine 99 140-31-8. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Isopropoxy-ethyl)-piperazine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the N-alkylation of piperazine. Our goal is to provide a comprehensive, experience-driven guide that not only offers solutions but also explains the underlying chemical principles to empower you to optimize your synthetic route effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the synthesis of 1-(2-Isopropoxy-ethyl)-piperazine?

The primary cause of low yield is the competitive formation of the di-substituted byproduct, 1,4-bis(2-isopropoxy-ethyl)-piperazine. Piperazine possesses two secondary amine nitrogens with nearly identical nucleophilicity and chemical environments.[1][2] Consequently, once the first nitrogen is alkylated to form the desired mono-substituted product, the remaining nitrogen is still reactive and can undergo a second alkylation, leading to a mixture of mono- and di-substituted products that is often difficult to separate.[2][3]

Q2: What are the principal strategies to selectively synthesize the mono-substituted product and improve yield?

There are three main strategies to favor mono-alkylation over di-alkylation:

  • Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent (e.g., 10:1), the statistical probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted one. This method is straightforward but requires an efficient method to remove the excess piperazine during workup.[3][4]

  • Mono-Protonation of Piperazine: One nitrogen atom can be "protected" by converting it into a salt, such as piperazine monohydrochloride. This is achieved by reacting piperazine with one equivalent of an acid. The resulting monoprotonated piperazine is less nucleophilic at the protonated nitrogen, directing the alkylation to the free nitrogen.[2][5] This method is highly effective and often used in industrial-scale production to achieve high selectivity and yield.[1][6]

  • Use of a Protecting Group: A chemical protecting group, such as tert-butyloxycarbonyl (Boc), can be used to block one nitrogen.[5] The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the final product. While this method offers excellent control, it adds two steps to the synthesis (protection and deprotection), which can decrease the overall yield and increase costs.[3][7]

Q3: How critical is the quality of the starting materials?

The purity of your starting materials is paramount.

  • Piperazine: Should be anhydrous. The presence of water can interfere with the reaction, particularly if using reactive organometallic reagents or sensitive bases.

  • Alkylating Agent (e.g., 2-isopropoxyethyl chloride/bromide): Should be pure and free from decomposition products. The choice of the leaving group (halide) will influence reactivity (I > Br > Cl), requiring adjustment of reaction conditions like temperature and time.[8]

  • Solvents: Must be anhydrous, especially in reactions involving strong bases or moisture-sensitive intermediates.

Troubleshooting Guide: Overcoming Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis.

Problem 1: My analysis (GC/MS, NMR) shows a significant amount of the 1,4-di-substituted byproduct. How can I minimize its formation?

This is the most frequent challenge. The formation of the di-substituted product directly consumes your desired mono-substituted product, drastically reducing the yield.

Causality: As explained, the second nitrogen on the mono-substituted piperazine remains nucleophilic and competes for the alkylating agent.

Solutions:

  • Implement the Mono-Protonation Strategy: This is the most recommended solution for high selectivity. By reacting piperazine with piperazine dihydrochloride, you can generate the monohydrochloride salt in situ. This deactivates one nitrogen, strongly favoring mono-alkylation.[1][6]

  • Increase the Excess of Piperazine: If you are already using an excess, increase it further. Ratios of 5:1 to 10:1 of piperazine to alkylating agent are common. Be prepared for a more demanding purification process.

  • Control the Rate of Addition: Add the alkylating agent slowly (dropwise) to a solution of piperazine. This maintains a low instantaneous concentration of the alkylating agent, maximizing its chance of reacting with the highly abundant piperazine rather than the less concentrated mono-substituted product.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.

Problem 2: My reaction is very slow or appears to stall before completion, leaving unreacted starting materials.

An incomplete reaction is another major contributor to low yield.

Causality: This can stem from insufficient activation energy, poor reagent reactivity, or deactivation of reactants.

Solutions:

  • Check Your Alkylating Agent: The reactivity of the leaving group is critical. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide. Consider switching to a more reactive halide (bromide or iodide) if kinetics are an issue.

  • Increase the Reaction Temperature: While high temperatures can promote di-alkylation, a certain amount of thermal energy is necessary to overcome the activation barrier. If the reaction is stalling at room temperature, try gentle heating (e.g., 40-80 °C), while monitoring the product distribution by TLC or GC.[1]

  • Solvent Selection: The reaction is a nucleophilic substitution (SN2). Using a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can accelerate the reaction compared to non-polar solvents. However, some patents describe successful reactions in a range of solvents, including alcohols like ethanol or isopropanol.[1]

  • Ensure an Effective Acid Scavenger: The alkylation reaction produces an acid (HX) as a byproduct. This acid will protonate and deactivate the piperazine starting material. You must include a base to neutralize it. If using free piperazine, the excess piperazine itself acts as the base. If using the monohydrochloride salt method, an additional base like potassium carbonate may be required.

Problem 3: I am having significant difficulty purifying my product from the reaction mixture.

Low isolated yield is often a result of poor purification, even if the reaction itself was successful.

Causality: The desired product, the di-substituted byproduct, and the excess piperazine starting material are all amines with similar polarities and, in some cases, close boiling points, making separation challenging.

Solutions:

  • Vacuum Distillation: This is the most common and effective method for purifying 1-(2-Isopropoxy-ethyl)-piperazine, which is a liquid at room temperature.[9] You will need to carefully control the pressure to achieve separation from higher-boiling di-substituted impurities and lower-boiling unreacted piperazine. The boiling point of the target compound is approximately 60 °C at a reduced pressure.[9]

  • Acid/Base Extraction Workup: Before distillation, perform an aqueous workup.

    • First, wash the organic layer with water to remove any inorganic salts and water-soluble starting materials like piperazine hydrochloride.

    • Excess piperazine can be removed by careful pH adjustment and extraction, though this can be complex.

  • Column Chromatography: While possible, chromatography on silica gel can be challenging for basic amines due to strong adsorption and peak tailing. If you must use chromatography, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).

Key Experimental Protocols & Data

Table 1: Comparison of Mono-Alkylation Strategies
StrategyProsConsTypical Selectivity
Excess Piperazine Simple, one-step reaction.Requires large excess of starting material; difficult purification.Moderate to Good
Mono-Protonation High selectivity; good for large scale; cost-effective.[1][6]Requires an additional reagent (acid or dihydrochloride salt).Excellent
Boc-Protection Excellent selectivity and control.[5]Multi-step (protection/deprotection); higher cost; lower overall yield.[3]Excellent
Protocol 1: High-Yield Synthesis via Piperazine Mono-hydrochloride

This protocol is adapted from methodologies that prioritize high selectivity to minimize di-substituted impurities.[1][6]

Step 1: Preparation of Piperazine Mono-hydrochloride in situ

  • To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add piperazine (2.0 equivalents) and piperazine dihydrochloride (1.0 equivalent).

  • Add a suitable solvent, such as ethanol or isopropanol.

  • Heat the mixture with stirring until a clear solution is formed. This solution now contains piperazine mono-hydrochloride.

Step 2: Alkylation Reaction

  • Cool the solution to room temperature.

  • Slowly add 2-isopropoxyethyl chloride (1.0 equivalent) to the reaction mixture over 30-60 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress using GC or TLC (typically 4-6 hours).[1]

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature. The unreacted piperazine dihydrochloride will precipitate.

  • Filter the solid piperazine dihydrochloride. It can be dried and reused.[1][6]

  • Take the filtrate and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude oil can be purified by vacuum distillation to yield the high-purity 1-(2-Isopropoxy-ethyl)-piperazine.

Visualized Workflows and Mechanisms

To further aid in your troubleshooting, the following diagrams illustrate the key decision-making process and the underlying reaction pathway.

Troubleshooting_Workflow start Low Yield Observed check_purity Analyze Crude Product (GC/MS, NMR) start->check_purity impurity_q Major Impurity Identified? check_purity->impurity_q disub Di-substituted Product (1,4-bis...) impurity_q->disub Yes no_reaction Unreacted Starting Materials impurity_q->no_reaction Yes other Other Impurities impurity_q->other Yes solution_disub Implement Mono-alkylation Strategy: 1. Use Mono-Protonation 2. Increase Piperazine Excess 3. Lower Temperature disub->solution_disub solution_no_reaction Optimize Reaction Conditions: 1. Increase Temperature 2. Use More Reactive Halide (Br, I) 3. Check Solvent Polarity (ACN, DMF) no_reaction->solution_no_reaction solution_other Investigate Side Reactions: 1. Check for moisture 2. Purify starting materials other->solution_other

Caption: Troubleshooting flowchart for low yield in piperazine alkylation.

Reaction_Mechanism cluster_products Products P Piperazine MP Desired Product 1-(2-Isopropoxy-ethyl)-piperazine P->MP + RX k1 RX 2-Isopropoxyethyl-X DP Undesired Byproduct 1,4-bis(2-Isopropoxy-ethyl)-piperazine MP->DP + RX k2 note Goal: Maximize reaction k1 while minimizing reaction k2

Caption: Reaction pathway showing desired mono-alkylation vs. undesired di-alkylation.

References

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (Note: While this patent is for a related molecule, the principles of controlling mono-alkylation of piperazine are directly applicable.)
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem.com. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (General reference to low-yielding steps in synthesis). [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health (NIH). [Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Technical Support Center: N-Functionalization of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of 1-(2-Isopropoxy-ethyl)-piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the derivatization of this versatile building block. Our goal is to provide you with the insights and practical guidance necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic routes.

The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties to drug candidates.[1] However, the symmetrical nature of the piperazine ring presents a classic chemoselectivity challenge: achieving selective mono-N-functionalization while avoiding di-substitution. The presence of the 1-(2-Isopropoxy-ethyl) substituent introduces additional steric and electronic considerations that must be carefully managed.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing an N-alkylation on 1-(2-Isopropoxy-ethyl)-piperazine?

The primary side reaction of concern is over-alkylation , leading to the formation of the 1,4-disubstituted piperazine derivative. Another potential issue, particularly with highly reactive alkylating agents like methyl iodide or benzyl bromide, is the formation of a quaternary ammonium salt at the more nucleophilic N4-position.[2]

Q2: How does the 2-isopropoxy-ethyl substituent influence the reactivity of the two nitrogen atoms?

The 2-isopropoxy-ethyl group is a bulky, electron-donating substituent. While the two nitrogen atoms in piperazine are electronically similar, this substituent creates a distinct steric environment. The N1 nitrogen, to which the isopropoxy-ethyl group is attached, is sterically hindered. Consequently, the N4 nitrogen is more accessible to incoming electrophiles. However, the electron-donating nature of the alkyl group slightly increases the nucleophilicity of both nitrogen atoms compared to unsubstituted piperazine.

Q3: Is it possible to achieve selective mono-alkylation at the N4 position without a protecting group?

While challenging, it is possible under carefully controlled conditions. Strategies include:

  • Using a large excess of the starting piperazine relative to the alkylating agent.

  • Slow addition of the alkylating agent at low temperatures to minimize the rate of the second alkylation.

  • Choosing a solvent system where the mono-alkylated product may have different solubility properties than the starting material or the di-alkylated product.

However, for consistent and high-yielding mono-alkylation, the use of a protecting group strategy is strongly recommended.[2]

Q4: What is the most effective strategy to ensure mono-N-functionalization?

The most robust and widely accepted method is to start with a mono-protected piperazine derivative. For instance, using 1-Boc-piperazine, alkylating the free secondary amine, and then removing the Boc protecting group is a common and effective sequence.[2] While this adds steps to the synthesis, it provides superior control over the reaction's outcome. An alternative is to use a large excess of the piperazine starting material, though this can be atom-uneconomical and may require more complex purification.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mono-Alkylated Product and Presence of a Di-Alkylated Byproduct
  • Observation: TLC, LC-MS, or NMR analysis of your crude reaction mixture shows a significant amount of the starting material, the desired mono-alkylated product, and a higher molecular weight species corresponding to the di-alkylated piperazine.

  • Root Cause Analysis: The mono-alkylated product, once formed, is competing with the starting material for the remaining alkylating agent. Since the electronic properties of the two nitrogens in the mono-substituted product are not drastically different, the second alkylation can occur readily.

  • Troubleshooting Workflow:

    G start Problem: Di-alkylation Observed check_stoichiometry Verify Stoichiometry: Is Piperazine in Excess (>= 3 eq)? start->check_stoichiometry adjust_stoichiometry Increase Piperazine Excess (e.g., to 5-10 eq) check_stoichiometry->adjust_stoichiometry No check_addition Review Reagent Addition: Was Alkylating Agent Added Slowly at Low Temp? check_stoichiometry->check_addition Yes end Resolution: Improved Mono-selectivity adjust_stoichiometry->end adjust_addition Slowly Add Alkylating Agent (Syringe Pump) at 0°C or Below check_addition->adjust_addition No consider_protection Is Mono-Alkylation Critical for Subsequent Steps? check_addition->consider_protection Yes adjust_addition->end use_boc Switch to 1-Boc-4-(2-isopropoxy-ethyl)-piperazine (Requires Synthesis of this Intermediate) consider_protection->use_boc Yes no_change Accept Mixture and Purify (Chromatography) consider_protection->no_change No use_boc->end no_change->end

    Caption: Troubleshooting workflow for di-alkylation.

Problem 2: Formation of a Water-Soluble Byproduct, Suspected Quaternary Salt
  • Observation: After aqueous workup, a significant portion of your product is lost to the aqueous layer. Your desired product may be difficult to extract into an organic solvent. This is often accompanied by a complex NMR spectrum.

  • Root Cause Analysis: The N4 nitrogen of your mono-alkylated product has undergone a second alkylation, forming a quaternary ammonium salt.[2] These salts are highly polar and often water-soluble. This is more common with highly reactive electrophiles.

  • Mitigation Strategies:

    • Use a less reactive alkylating agent: For example, switch from an alkyl iodide to an alkyl bromide or chloride.

    • Employ reductive amination: Instead of direct alkylation with an alkyl halide, consider reacting your piperazine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method avoids the formation of quaternary salts.[2][3]

    • Control the stoichiometry and temperature: Strictly limit the alkylating agent to one equivalent or slightly less and maintain low reaction temperatures.

  • Proposed Reaction Scheme: Reductive Amination

    G cluster_reactants Reactants reactant1 1-(2-Isopropoxy-ethyl)-piperazine product Desired N-alkylated product reactant1->product reactant2 Aldehyde/Ketone (R-CHO or R-CO-R') reactant2->product reagent NaBH(OAc)3 (STAB) reagent->product Reductive Agent

    Caption: Reductive amination as an alternative to direct alkylation.

Problem 3: Incomplete Conversion or Sluggish Reaction in N-Acylation
  • Observation: Your N-acylation reaction with an acyl chloride or anhydride does not go to completion, even after extended reaction times or heating. A significant amount of starting material remains.

  • Root Cause Analysis:

    • Steric Hindrance: The 2-isopropoxy-ethyl group on N1 provides some steric shielding to the N4 nitrogen, which can slow down the reaction with bulky acylating agents.

    • Insufficient Basicity: The reaction generates HCl or a carboxylic acid, which protonates the starting piperazine, rendering it non-nucleophilic. An adequate base is required to scavenge this acid.

    • Deactivation of Acylating Agent: The acylating agent may be degrading due to moisture or other side reactions.

  • Solutions and Protocol Adjustments:

ParameterStandard ConditionRecommended Adjustment for Sluggish ReactionsRationale
Base Triethylamine (TEA)Use a stronger, non-nucleophilic base like DIPEA or a hindered base like 2,6-lutidine.More effectively scavenges the acid byproduct, preventing protonation of the starting material.
Catalyst NoneAdd a catalytic amount of DMAP (4-Dimethylaminopyridine).DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Solvent Dichloromethane (DCM)Switch to a higher boiling point solvent like acetonitrile or THF if heating is required.Allows for higher reaction temperatures to overcome the activation energy barrier.
Reagent Quality Freshly opened bottleUse a freshly distilled or newly purchased acylating agent.Ensures the reagent is active and has not hydrolyzed.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation using Excess Piperazine
  • Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 1-(2-Isopropoxy-ethyl)-piperazine (5.0 equivalents) and a suitable solvent such as acetonitrile or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the alkyl halide (1.0 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperazine solution over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the alkyl halide.

  • Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will contain a large amount of the starting piperazine. Purify by column chromatography or distillation to isolate the desired mono-alkylated product.

Protocol 2: N-Acylation with Troubleshooting Modifications
  • Setup: To a dry round-bottom flask under an inert atmosphere, add 1-(2-Isopropoxy-ethyl)-piperazine (1.0 equivalent), a suitable solvent (e.g., dry DCM), and diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux (if using a solvent like THF).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

By understanding the underlying causes of these common side reactions and implementing the suggested troubleshooting strategies and optimized protocols, you can significantly improve the outcome of your N-functionalization reactions with 1-(2-Isopropoxy-ethyl)-piperazine.

References

  • Benchchem. The Nucleophilic Prowess of 1-(2-Hydroxyethyl)piperazine in Ring-Opening Reactions: A Technical Guide.
  • Ambeed.com. Reactions of Piperazines.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • MDPI.
  • ACS Publications.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • MDPI.
  • Encyclopedia MDPI.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate.

Sources

Technical Support Center: Optimizing Coupling Reactions with 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Isopropoxy-ethyl)-piperazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you successfully utilize this versatile building block in your coupling reactions. My approach is rooted in years of field experience and a deep understanding of synthetic organic chemistry, aiming to explain the "why" behind experimental choices to empower you to overcome challenges in your work.

Introduction: Understanding the Unique Reactivity of 1-(2-Isopropoxy-ethyl)-piperazine

1-(2-Isopropoxy-ethyl)-piperazine is a valuable secondary amine for introducing a flexible, hydrophilic sidechain into your target molecules. However, its unique structural features can present challenges in common coupling reactions. The N-1 atom, the site of coupling, is a secondary amine within a piperazine ring, which already imparts a degree of steric bulk. The isopropoxy-ethyl substituent further contributes to this steric hindrance, potentially slowing down reaction rates and requiring carefully optimized conditions.

Furthermore, the presence of an ether oxygen atom in the side chain introduces an interesting electronic element. While the alkyl group is electron-donating, increasing the nucleophilicity of the piperazine nitrogen, the ether oxygen could potentially chelate to metal catalysts used in cross-coupling reactions, influencing their reactivity. This guide will help you navigate these subtleties to achieve high yields and purity in your desired products.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and challenges encountered when working with 1-(2-Isopropoxy-ethyl)-piperazine in coupling reactions.

Q1: My amide coupling reaction with 1-(2-Isopropoxy-ethyl)-piperazine is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions with this substrate are often due to the steric hindrance around the secondary amine. The isopropoxy-ethyl group can make it difficult for the amine to attack the activated carboxylic acid derivative.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered amines, standard coupling reagents like EDC/HOBt may not be sufficient. Consider more potent activating agents such as HATU, HBTU, or T3P®. These reagents form highly reactive activated esters, which can overcome the steric barrier.[1]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge the acid byproduct without competing in the reaction. Triethylamine (TEA) can also be used, but DIPEA is generally a better choice for sensitive or sterically demanding reactions.

  • Reaction Temperature: While many amide couplings are run at room temperature, increasing the temperature to 40-50 °C can provide the necessary energy to overcome the activation barrier for sterically hindered substrates. Monitor the reaction for potential side product formation at elevated temperatures.[2]

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to dissolve all reaction components and facilitate the reaction.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the piperazine derivative to drive the reaction to completion, especially if your carboxylic acid is valuable.

Q2: I am attempting a Buchwald-Hartwig amination with an aryl halide and 1-(2-Isopropoxy-ethyl)-piperazine, but I am only recovering starting materials. What should I try?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base. For sterically hindered secondary amines like 1-(2-Isopropoxy-ethyl)-piperazine, the choice of ligand is particularly crucial.

Troubleshooting Steps:

  • Ligand Selection: Standard phosphine ligands like P(tBu)3 may not be effective. Consider using more specialized, sterically demanding biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst, such as a G3 or G4 palladacycle, can lead to more consistent results as it bypasses the in-situ formation of the active Pd(0) species.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Be aware that strong bases can promote side reactions if your substrate has sensitive functional groups.

  • Solvent: Anhydrous, deoxygenated solvents are essential for Buchwald-Hartwig reactions. Toluene or dioxane are commonly used. Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Potential for Catalyst Inhibition: The ether oxygen in the isopropoxy-ethyl side chain could potentially chelate to the palladium center, leading to a less active catalyst. While not definitively reported for this specific substrate, it is a possibility to consider. Screening a variety of ligands can help to identify a system where this potential chelation does not inhibit catalysis.[3][4]

Q3: My reductive amination reaction with a ketone and 1-(2-Isopropoxy-ethyl)-piperazine is not going to completion. How can I optimize this?

A3: Reductive aminations with ketones are generally more challenging than with aldehydes due to the increased steric hindrance of the ketone. The formation of the intermediate iminium ion is often the slow step.

Troubleshooting Steps:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive aminations. It is generally preferred over sodium cyanoborohydride due to its lower toxicity.

  • Acid Catalyst: The reaction is typically catalyzed by a weak acid, such as acetic acid. The acid promotes the formation of the iminium ion. You can screen the amount of acetic acid to find the optimal concentration.

  • Reaction Conditions: Running the reaction in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature is a good starting point. If the reaction is slow, gentle heating (e.g., to 40 °C) can be beneficial.

  • Water Scavenging: The formation of the iminium ion produces water, which can inhibit the reaction. Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help to drive the reaction to completion.

  • Order of Addition: Adding the amine and carbonyl compound together first, followed by the reducing agent after a short period (e.g., 30 minutes), can sometimes improve yields by allowing for the formation of the iminium ion before reduction.

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues you may encounter.

Problem 1: Formation of a Disubstituted Piperazine Byproduct

Symptom: In addition to your desired monosubstituted product, you observe a significant amount of a byproduct where both piperazine nitrogens have reacted.

Cause: The unreacted nitrogen of your monosubstituted product can still be nucleophilic and react with your electrophile, especially if an excess of the electrophile is used or if the reaction is run for an extended period at high temperatures.

Solutions:

  • Control Stoichiometry: Use the piperazine as the limiting reagent or in a 1:1 ratio with the electrophile.

  • Slow Addition: Add the electrophile slowly to the reaction mixture containing the piperazine. This will help to maintain a low concentration of the electrophile and favor monosubstitution.

  • Use a Protecting Group: If possible, you can protect one of the piperazine nitrogens with a group like Boc, and then deprotect it after the coupling reaction.

Problem 2: No Reaction or Incomplete Conversion

Symptom: Your reaction shows little to no product formation, and you primarily recover your starting materials.

Cause: This is often due to insufficient activation of the coupling partners or a deactivated catalyst.

Solutions:

  • For Amide Couplings:

    • Switch to a more powerful coupling reagent (e.g., HATU).

    • Increase the reaction temperature.

    • Ensure your base is not quenching the reaction.

  • For Buchwald-Hartwig Aminations:

    • Screen different palladium ligands (e.g., RuPhos, XPhos).

    • Use a stronger base (e.g., LHMDS).

    • Ensure your solvent is anhydrous and degassed.

    • Check the quality of your palladium catalyst.

  • For Reductive Aminations:

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Use a dehydrating agent to remove water.

Problem 3: Observation of Unidentified Side Products

Symptom: Your reaction mixture shows the formation of multiple, unidentified byproducts by TLC or LC-MS.

Cause: This can be due to a variety of factors, including decomposition of starting materials or products under the reaction conditions, or competing reaction pathways.

Solutions:

  • Lower the Reaction Temperature: High temperatures can often lead to decomposition.

  • Use a Milder Base: Strong bases can cause deprotonation at unintended sites, leading to side reactions.

  • Protect Functional Groups: If your substrates contain other reactive functional groups, consider protecting them before the coupling reaction.

  • Consider Ether Cleavage: While unlikely under standard coupling conditions, very harsh acidic or basic conditions could potentially cleave the isopropoxy-ethyl ether bond. If you suspect this, analyze your crude reaction mixture for the corresponding alcohol.

Experimental Protocols

Here are detailed, step-by-step methodologies for key coupling reactions with 1-(2-Isopropoxy-ethyl)-piperazine.

Protocol 1: Optimized Amide Coupling using HATU

This protocol is designed for coupling 1-(2-Isopropoxy-ethyl)-piperazine with a carboxylic acid, particularly when steric hindrance is a concern.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(2-Isopropoxy-ethyl)-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 1-(2-Isopropoxy-ethyl)-piperazine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Sterically Hindered Ligand

This protocol is suitable for coupling 1-(2-Isopropoxy-ethyl)-piperazine with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • 1-(2-Isopropoxy-ethyl)-piperazine (1.2 eq)

  • Pd2(dba)3 (2.5 mol%)

  • RuPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, Pd2(dba)3, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by 1-(2-Isopropoxy-ethyl)-piperazine.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Data Presentation

The following table provides a starting point for optimizing your reaction conditions. The values are based on typical conditions for similar sterically hindered secondary amines.

Table 1: Recommended Starting Conditions for Screening Coupling Reactions

ParameterAmide Coupling (HATU)Buchwald-Hartwig AminationReductive Amination
Solvent DMF, NMPToluene, DioxaneDCM, DCE
Base DIPEA, TEANaOtBu, LHMDS(none required, weak acid catalyst)
Temperature 25-50 °C80-110 °C25-40 °C
Catalyst/Reagent HATU, HBTUPd2(dba)3/RuPhos, XPhos-Pd-G3NaBH(OAc)3
Typical Reaction Time 1-12 hours4-24 hours2-16 hours

Visualizations

Diagram 1: General Troubleshooting Workflow

This diagram illustrates a logical approach to troubleshooting a failed coupling reaction with 1-(2-Isopropoxy-ethyl)-piperazine.

Troubleshooting_Workflow Start Reaction Fails (Low Yield / No Product) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reaction_Type Identify Coupling Type Check_Conditions->Reaction_Type Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling Amide BH_Coupling Buchwald-Hartwig Reaction_Type->BH_Coupling C-N Cross-Coupling Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Reductive Optimize_Amide Optimize Amide Coupling: - Stronger Coupling Reagent (HATU) - Increase Temperature - Change Base (DIPEA) Amide_Coupling->Optimize_Amide Optimize_BH Optimize Buchwald-Hartwig: - Screen Ligands (RuPhos, XPhos) - Use Stronger Base (LHMDS) - Ensure Anhydrous/Degassed Conditions BH_Coupling->Optimize_BH Optimize_RA Optimize Reductive Amination: - Add Acid Catalyst (AcOH) - Use Dehydrating Agent - Adjust Temperature Reductive_Amination->Optimize_RA Success Reaction Successful Optimize_Amide->Success Optimize_BH->Success Optimize_RA->Success

Caption: A decision tree for troubleshooting common coupling reaction failures.

Diagram 2: Key Factors Influencing Reactivity

This diagram highlights the interplay of steric and electronic factors for 1-(2-Isopropoxy-ethyl)-piperazine.

Reactivity_Factors Piperazine 1-(2-Isopropoxy-ethyl)-piperazine Sterics Steric Hindrance Piperazine->Sterics Electronics Electronic Effects Piperazine->Electronics Slow_Kinetics Slower Reaction Rates Sterics->Slow_Kinetics Nucleophilicity Increased Nucleophilicity (N-1) Electronics->Nucleophilicity Chelation Potential Catalyst Chelation Electronics->Chelation

Sources

Purification challenges for 1-(2-Isopropoxy-ethyl)-piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific purification challenges encountered with 1-(2-Isopropoxy-ethyl)-piperazine derivatives. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(2-Isopropoxy-ethyl)-piperazine derivatives?

A1: The impurity profile is heavily dependent on the synthetic route, but two classes of impurities are consistently observed. The most common is the undesired 1,4-disubstituted piperazine, formed when the electrophile reacts with both nitrogen atoms of the piperazine ring.[1] Another common impurity is unreacted starting material, particularly the parent piperazine, which can be challenging to separate due to similar physical properties. Other potential by-products can include those from side reactions of the electrophile or degradation products.[2]

Q2: My purified 1-(2-Isopropoxy-ethyl)-piperazine derivative is a persistent oil. How can I solidify it for easier handling and final purification?

A2: Many piperazine free bases are low-melting solids or oils. A highly effective strategy is to convert the derivative into a salt.[2] Reacting your oily product with an acid like hydrochloric acid (in a non-aqueous solvent like ether or isopropanol) or acetic acid can yield a crystalline hydrochloride or acetate salt, which is often easier to handle, purify by recrystallization, and store.[1][2] The pure free base can be regenerated by basifying an aqueous solution of the salt and extracting the product.

Q3: What is the best way to remove unreacted piperazine starting material from my crude product?

A3: An acid-base extraction is the most efficient method. Piperazine is highly soluble in water, especially under acidic conditions.[3] By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl), the unreacted piperazine will be protonated and preferentially partition into the aqueous layer. Your desired mono-substituted product, being more lipophilic, will remain in the organic phase. Subsequent washes with brine and drying will prepare your product for further purification.[4][5]

Q4: I'm having trouble visualizing my piperazine derivative on a TLC plate. What staining methods are effective?

A4: Since many piperazine derivatives lack a strong UV chromophore, visualization can be challenging. Standard potassium permanganate (KMnO₄) stain is highly effective, as the tertiary amine moieties are readily oxidized, appearing as yellow-brown spots on a purple background. Another reliable option is a ninhydrin stain, which, although typically used for primary and secondary amines, can often give a colored response with piperazine derivatives upon heating.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Challenges in Column Chromatography

Symptom: My 1-(2-Isopropoxy-ethyl)-piperazine derivative is streaking badly on the silica gel column, leading to poor separation and mixed fractions.

Probable Cause: The basic nitrogen atoms in the piperazine ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to "streak" down the column rather than eluting as a tight band, making separation from closely related impurities nearly impossible.

Solution: Mobile Phase Modification

The key is to neutralize the acidic sites on the silica or to compete with your compound for these sites. This is achieved by adding a small amount of a basic modifier to your eluent system.

Experimental Protocol: Base-Modified Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase.

  • Mobile Phase Preparation: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol). To this solvent system, add 0.5-1% of triethylamine (Et₃N) or a similar volatile base. For particularly stubborn separations, a mobile phase containing 1-2% ammonia in methanol can be effective.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution & Fraction Collection: Run the column as usual, collecting fractions and analyzing them by TLC. The added base will significantly improve the peak shape and enhance separation.

  • Post-Purification: After combining the pure fractions, the volatile base (like triethylamine) can be easily removed under reduced pressure along with the solvent.

Parameter Standard Eluent (e.g., Hexane/EtOAc) Base-Modified Eluent (e.g., Hexane/EtOAc + 1% Et₃N)
TLC Appearance Elongated, streaking spotsCompact, well-defined spots
Column Resolution Poor, overlapping peaksSignificantly improved separation
Recovery Potentially lower due to irreversible bindingHigher, more quantitative recovery
pH of Silica Surface AcidicNeutralized
Guide 2: Eliminating the 1,4-Disubstituted Piperazine Impurity

Symptom: My final product is contaminated with a significant amount of the 1,4-bis(2-Isopropoxy-ethyl)-piperazine impurity, which is very difficult to separate from my desired mono-substituted product.

Probable Cause: The direct alkylation of piperazine is often difficult to control. After the first substitution, the remaining secondary amine on the piperazine ring is still nucleophilic and can react with a second molecule of the electrophile, leading to the disubstituted by-product.[1]

Solution: A Two-Pronged Approach (Synthetic & Purification)

Part A: Synthetic Strategy to Minimize Disubstitution

The most effective way to prevent disubstitution is to use a piperazine derivative where one nitrogen is temporarily "deactivated." The use of piperazine monohydrochloride or monoacetate in the reaction is a cost-effective and efficient method.[1][6][7] The protonated nitrogen is no longer nucleophilic, ensuring that the reaction occurs selectively at the free secondary amine.[1]

G

Part B: Purification Strategy - Acid-Base Extraction Workflow

If disubstitution has already occurred, you can exploit the subtle differences in basicity and polarity between the mono- and di-substituted products. The disubstituted product is generally less polar and slightly less basic than the mono-substituted product.

Experimental Protocol: Acid-Base Extraction for Impurity Removal

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash (Removal of Piperazine): Perform an initial wash with dilute acid (e.g., 0.5 M HCl) to remove any unreacted piperazine, as detailed in the FAQs.

  • Selective Extraction (The Key Step): Wash the organic layer with a carefully buffered aqueous solution or a very dilute acid (e.g., pH 4-5 buffer or 0.1 M citric acid). The more basic mono-substituted product will be preferentially protonated and extracted into the aqueous phase, while the less basic disubstituted by-product will remain in the organic layer.

  • Isolation of Product: Separate the aqueous layer. Basify it to a pH >10 with 1M NaOH.

  • Final Extraction: Extract the now-deprotonated desired product from the aqueous layer using fresh DCM.

  • Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G start Start: Crude Product in Organic Solvent (Mono-product, Di-product, Piperazine) wash1 Wash with Dilute Acid (e.g., 0.5M HCl) start->wash1 org1 Organic Layer: Mono-product + Di-product wash1->org1 aq1 Aqueous Layer: Protonated Piperazine (Discard) wash1->aq1 wash2 Wash with pH 4-5 Buffer org1->wash2 org2 Organic Layer: Di-substituted By-product (Impurity) wash2->org2 aq2 Aqueous Layer: Protonated Mono-product wash2->aq2 basify Basify Aqueous Layer to pH >10 with NaOH aq2->basify extract Extract with Fresh Organic Solvent basify->extract end Final Organic Layer: Pure Mono-substituted Product extract->end

Analytical Purity Assessment

Verifying the purity of your final compound is critical. While TLC is useful for monitoring reactions, High-Performance Liquid Chromatography (HPLC) provides quantitative data.

Protocol: General Purpose HPLC Method for Purity Analysis

Since piperazine derivatives often lack a UV chromophore, derivatization may be necessary for sensitive UV detection.[8][9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used. For routine analysis where UV detection is possible (e.g., if the other part of the molecule has a chromophore), a reverse-phase method is a good starting point.

Parameter Recommended Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column suitable for many organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection 210 nm or Diode Array Detector (DAD)210 nm is a general wavelength for compounds with minimal chromophores. A DAD allows for detection across a range of wavelengths.

Note: The basic nature of piperazines can still cause issues in reverse-phase HPLC.[10][11] If peak tailing is observed, using a column with a different stationary phase (like a cyano column) or a different mobile phase additive may be required.[11]

References

  • Purification of piperazine. (n.d.). Google Patents.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (n.d.). Google Patents.
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Improving Selectivity in Mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the selective mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific synthetic transformation. Our goal is to equip you with the knowledge to enhance your reaction selectivity, improve yields, and streamline your workflow.

Troubleshooting Guide: Overcoming Common Challenges

The N-alkylation of piperazine derivatives can be challenging due to the presence of two reactive nitrogen centers, often leading to a mixture of mono- and di-alkylated products.[1] This guide addresses the most common issues encountered when performing a mono-alkylation on 1-(2-Isopropoxy-ethyl)-piperazine.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Insufficiently reactive alkylating agent.- Reaction temperature is too low.- Inappropriate base or solvent.- Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).- Gradually increase the reaction temperature and monitor by TLC or LC-MS.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) and solvents (e.g., ACN, DMF, DMSO).
Formation of significant amounts of di-alkylated byproduct - High reactivity of the mono-alkylated product.- Stoichiometry of reactants favors di-alkylation.- Employ a large excess of 1-(2-Isopropoxy-ethyl)-piperazine (3-5 equivalents).- Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.- Consider using a protecting group strategy as detailed in the protocols below.
Product is lost during aqueous work-up - The mono-alkylated product is protonated and remains in the aqueous layer.- Neutralize the aqueous layer with a base such as sodium bicarbonate or sodium carbonate solution to deprotonate the product, making it more soluble in the organic phase.[2]
Difficulty in purifying the mono-alkylated product from the starting material - Similar polarity of the starting material and the desired product.- Optimize chromatographic conditions (e.g., gradient elution, different solvent systems).- Consider derivatization of the unreacted starting material to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine?

The most robust and widely recommended method for achieving selective mono-alkylation of piperazines is the use of a protecting group.[2][3] By temporarily blocking one of the nitrogen atoms, you can direct the alkylation to the desired site. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose. The general workflow involves:

  • Protection of the secondary amine of piperazine.

  • Alkylation of the free tertiary amine.

  • Deprotection to yield the mono-alkylated product.

Q2: Can I achieve mono-alkylation without using a protecting group?

Yes, it is possible, though often less "clean" than the protecting group strategy.[2] Success without a protecting group typically relies on carefully controlling the reaction conditions:

  • Stoichiometry: Use a significant excess of the 1-(2-Isopropoxy-ethyl)-piperazine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material over the newly formed mono-alkylated product.[2]

  • In-situ Salt Formation: One technique involves using the monopiperazinium salt. The protonated nitrogen is less nucleophilic, thus favoring alkylation at the free nitrogen.[1]

Q3: What are the best solvents and bases for this reaction?

The choice of solvent and base is critical and can significantly impact the reaction's outcome.

  • Solvents: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as N,N-diisopropylethylamine (DIPEA) can also be employed, particularly when a non-nucleophilic base is required.

Q4: Is reductive amination a viable alternative for mono-alkylation?

Absolutely. Reductive amination is an excellent alternative to direct alkylation with alkyl halides and can prevent the formation of quaternary ammonium salts.[3] This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocols

Protocol 1: Mono-alkylation using a Boc-Protecting Group Strategy

This protocol outlines the steps for a highly selective mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine via a Boc-protected intermediate.

Step 1: Boc Protection of 1-(2-Isopropoxy-ethyl)-piperazine

  • Dissolve 1-(2-Isopropoxy-ethyl)-piperazine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Boc-protected piperazine by column chromatography.

Step 2: Alkylation of the Boc-Protected Piperazine

  • Dissolve the Boc-protected 1-(2-Isopropoxy-ethyl)-piperazine (1 eq.) in a polar aprotic solvent like DMF or ACN.

  • Add a suitable base, such as potassium carbonate (1.5 eq.).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.2 eq.) dropwise to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Purify the di-substituted product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified, Boc-protected di-substituted piperazine in a solvent such as DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours.

  • Concentrate the reaction mixture and neutralize with a base to obtain the free amine product.

Protocol 2: Direct Mono-alkylation via Stoichiometric Control

This protocol details the direct mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine by carefully controlling the stoichiometry.

  • Dissolve a large excess of 1-(2-Isopropoxy-ethyl)-piperazine (3-5 eq.) in a suitable solvent (e.g., ACN).

  • Add a base such as potassium carbonate (1.5 eq. relative to the alkylating agent).

  • In a separate flask, dissolve the alkylating agent (1 eq.) in the same solvent.

  • Add the solution of the alkylating agent dropwise to the piperazine solution over a period of 1-2 hours at room temperature or slightly elevated temperature.

  • Monitor the reaction by TLC or LC-MS. The desired mono-alkylated product should form, along with unreacted starting material.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the desired product from the excess starting material using column chromatography.

Visualizing the Workflow

To aid in understanding the strategic choices for improving selectivity, the following diagrams illustrate the reaction pathways and a decision-making workflow.

cluster_0 Reaction Scheme: Mono-alkylation of 1-(2-Isopropoxy-ethyl)-piperazine Starting Material 1-(2-Isopropoxy-ethyl)-piperazine Mono-alkylated Product Desired Product Starting Material->Mono-alkylated Product + R-X Alkylating Agent R-X Di-alkylated Product Byproduct Mono-alkylated Product->Di-alkylated Product + R-X

Caption: General reaction scheme for the alkylation of 1-(2-Isopropoxy-ethyl)-piperazine.

cluster_1 Troubleshooting Workflow for Low Selectivity start Low Mono-alkylation Selectivity Observed check_conditions Review Reaction Conditions start->check_conditions use_excess Increase Excess of Piperazine (3-5 eq.) Slow Addition of Alkylating Agent check_conditions->use_excess Stoichiometry Issue? protecting_group Implement Protecting Group Strategy (e.g., Boc) check_conditions->protecting_group Persistent Di-alkylation? reductive_amination Consider Reductive Amination check_conditions->reductive_amination Alternative Route Needed? success Improved Selectivity Achieved use_excess->success protecting_group->success reductive_amination->success

Caption: A decision tree for troubleshooting and improving mono-alkylation selectivity.

References

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • National Institutes of Health. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • RSC Publishing. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

Technical Support Center: Controlling Substitution in 1-(2-Isopropoxy-ethyl)-piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 1-(2-Isopropoxy-ethyl)-piperazine. This resource is designed to provide in-depth, practical solutions to a common and critical challenge encountered in the synthesis of its derivatives: the prevention of undesired di-substitution. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to empower you to achieve high-yield, selective mono-substitution in your reactions. This guide moves beyond simple step-by-step instructions to explain the 'why' behind each experimental choice, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs): The Di-substitution Dilemma

Q1: Why am I consistently getting a significant amount of di-substituted product in my reaction with 1-(2-Isopropoxy-ethyl)-piperazine?

A1: This is the most common issue faced when working with asymmetrically substituted piperazines. The root cause lies in the fact that 1-(2-Isopropoxy-ethyl)-piperazine possesses two nucleophilic nitrogen atoms: N1 (adjacent to the isopropoxyethyl group) and N4. While the N1 nitrogen is sterically hindered and its basicity is slightly reduced by the proximate oxygen atom, the N4 nitrogen remains highly reactive. Once the initial desired mono-substitution occurs (typically at the more reactive N4 position), the resulting product can react again with your electrophile, leading to the formation of a di-substituted by-product. This is particularly prevalent if the reaction conditions do not adequately control the relative reactivity of the starting material and the mono-substituted product.

Q2: I tried using a 1:1 stoichiometric ratio of my reactants, but di-substitution is still a major problem. What am I missing?

A2: While a 1:1 stoichiometry is the logical starting point, it often fails to prevent di-substitution in practice. This is because the mono-substituted product, once formed, is still a potent nucleophile and can compete with the unreacted 1-(2-Isopropoxy-ethyl)-piperazine for the electrophile. Several factors can exacerbate this, including rapid addition of the electrophile, elevated reaction temperatures, and prolonged reaction times, all of which can lead to poor selectivity.[1]

Q3: Is there a simple way to predict which nitrogen on 1-(2-Isopropoxy-ethyl)-piperazine will react first?

A3: Yes, the reaction selectivity is primarily governed by the relative basicity (and thus nucleophilicity) of the two nitrogen atoms. The N4 nitrogen is a secondary amine, while the N1 nitrogen is a tertiary amine with an adjacent ether linkage. Generally, the N4 nitrogen is more basic and less sterically hindered, making it the more likely site for the initial reaction. The pKa values of the two conjugate acids of the piperazine ring are a good indicator of this difference in basicity.[2][3]

Troubleshooting Guide: From Problem to Solution

This section provides a more granular, problem-and-solution approach to tackling di-substitution in your experiments.

Problem Encountered Underlying Cause Recommended Solution
High levels of di-substitution (>20%) despite 1:1 stoichiometry. The mono-substituted product is highly reactive under the reaction conditions.1. Increase the excess of 1-(2-Isopropoxy-ethyl)-piperazine: Use a 2 to 5-fold excess of the piperazine derivative relative to the electrophile. This statistically favors the reaction of the electrophile with the starting material over the mono-substituted product. 2. Slow down the addition of the electrophile: Use a syringe pump to add the electrophile over several hours. This maintains a low concentration of the electrophile in the reaction mixture, further promoting mono-substitution.[1]
Reaction is sluggish at low temperatures, but warming it up leads to di-substitution. A classic kinetics vs. thermodynamics dilemma. Higher temperatures increase the reaction rate but decrease selectivity.1. Optimize the solvent: A more polar aprotic solvent (e.g., acetonitrile, DMF) can sometimes enhance the rate of reaction at lower temperatures without compromising selectivity as much as an increase in temperature would. 2. Consider a more reactive electrophile: If possible, switch to a more reactive leaving group (e.g., iodide instead of bromide or chloride) to achieve a reasonable reaction rate at a lower, more selective temperature.
Formation of quaternary ammonium salts, leading to product loss in aqueous workup. Over-alkylation at one or both nitrogen atoms.This is a strong indication of excessive reactivity. Implement the slow addition and excess piperazine strategies mentioned above. Reductive amination is an excellent alternative to direct alkylation with alkyl halides as it avoids the possibility of forming quaternary salts.[4]
Difficulty in separating the mono- and di-substituted products by chromatography. The polarity of the two products may be very similar.Proactively address the issue through reaction design. The use of a protecting group strategy, as detailed in the protocols below, will yield only the mono-substituted product, simplifying purification.

Strategic Protocols for Selective Mono-substitution

Here, we present detailed, field-proven methodologies to achieve high yields of mono-substituted 1-(2-Isopropoxy-ethyl)-piperazine derivatives.

Strategy 1: The Protecting Group Approach (The "Gold Standard")

This method offers the highest degree of selectivity by chemically differentiating the two nitrogen atoms. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[4]

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Substitution cluster_2 Step 3: Deprotection A 1-(2-Isopropoxy-ethyl)-piperazine C N-Boc-1-(2-Isopropoxy-ethyl)-piperazine A->C DCM, rt B Di-tert-butyl dicarbonate (Boc)2O B->C F Mono-substituted, Boc-protected product C->F Acetonitrile, reflux D Electrophile (R-X) D->F E Base (e.g., K2CO3) E->F H Final Mono-substituted Product F->H G Acid (e.g., TFA or HCl in Dioxane) G->H

Caption: Workflow for the Boc-protection strategy.

Experimental Protocol:

  • Step 1: Boc Protection

    • Dissolve 1-(2-Isopropoxy-ethyl)-piperazine (1.0 eq) in dichloromethane (DCM).

    • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in DCM dropwise at room temperature.

    • Stir for 2-4 hours and monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture and purify by flash chromatography to isolate N-Boc-1-(2-Isopropoxy-ethyl)-piperazine.

  • Step 2: Selective N-Alkylation

    • To a solution of N-Boc-1-(2-Isopropoxy-ethyl)-piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.5-2.0 eq) and the desired electrophile (e.g., an alkyl halide, 1.1 eq).

    • Heat the reaction to reflux and monitor its progress.

    • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate. The crude product can be purified or taken directly to the next step.

  • Step 3: Deprotection

    • Dissolve the Boc-protected, mono-substituted product in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture and perform an aqueous workup with a base (e.g., NaHCO₃) to neutralize the acid and extract the final mono-substituted product.

Strategy 2: The In Situ Monoprotonation Method

This is a more atom-economical approach that avoids the need for protection and deprotection steps. It relies on the selective deactivation of one nitrogen atom by protonation.[4][5][6][7]

Reaction Principle Diagram:

G A 1-(2-Isopropoxy-ethyl)-piperazine C Monoprotonated Piperazine (N4 is reactive, N1-H+ is not) A->C Equilibrium B H+ B->C E Mono-substituted Product C->E D Electrophile (R-X) D->E

Sources

Technical Support Center: Navigating the Stability of Piperazine Derivatives During Workup

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine derivatives. The piperazine motif is a cornerstone in medicinal chemistry, valued for its impact on the physicochemical properties of molecules. However, the very characteristics that make it attractive—its basicity and the presence of two nitrogen atoms—also render it susceptible to degradation during routine experimental workups. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind best practices to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup of piperazine derivatives in a question-and-answer format.

Q1: My reaction mixture containing a piperazine derivative turns yellow or brown during aqueous workup. What is happening and how can I prevent it?

A1: A color change to yellow or brown is a common indicator of oxidative degradation. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from your reaction, or trace metal contaminants that can catalyze oxidation.[1] This can lead to the formation of colored byproducts.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most effective way to prevent air oxidation is to perform the workup under an inert atmosphere of nitrogen or argon. This minimizes the contact of your compound with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas, or through several freeze-pump-thaw cycles for more sensitive applications.[2][3]

  • Antioxidants: The addition of a small amount of an antioxidant to the workup solvents can scavenge reactive oxygen species. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[1]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetracetic acid (EDTA) can sequester metal ions and prevent them from participating in redox cycling.[1]

Q2: I am trying to extract my basic piperazine derivative into an organic solvent, but I have a low recovery. What are the likely causes and solutions?

A2: The high basicity of the piperazine core (with pKa values around 5.3 and 9.7) can lead to challenges during extraction.[4] If the aqueous layer is acidic, your compound will be protonated, forming a salt that is highly soluble in water and poorly soluble in many organic solvents.

Troubleshooting and Prevention:

  • pH Adjustment: Before extraction, carefully basify the aqueous layer to a pH greater than 10 using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will ensure your piperazine derivative is in its free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[5]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[5]

  • Choice of Solvent: For highly polar piperazine derivatives, consider using a more polar extraction solvent like a mixture of DCM and isopropanol.

Q3: I am observing unexpected N-dealkylation of my piperazine derivative during an acidic workup. What is the mechanism and how can I avoid it?

A3: N-dealkylation, particularly of N-benzyl groups, can occur under certain acidic conditions, although it is more commonly associated with metabolic processes.[6] In a chemical context, this can be promoted by strong acids and elevated temperatures. The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide to yield an organocyanamide, is a classic example of N-dealkylation, though less common in standard workups.[7] More relevant to workups, cleavage can occur under harsh acidic conditions, potentially through a mechanism involving protonation of the nitrogen followed by nucleophilic attack or elimination.

Troubleshooting and Prevention:

  • Milder Acids: If an acidic wash is necessary, use a milder acid like dilute citric acid or ammonium chloride instead of strong acids like hydrochloric acid.

  • Temperature Control: Perform acidic washes at low temperatures (0-5 °C) to minimize the rate of any potential dealkylation reactions.

  • Protecting Groups: If the N-substituent is particularly labile, consider using a more robust protecting group or a different synthetic strategy that avoids harsh acidic conditions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting piperazine nitrogens and is stable to many reaction conditions, though it is removed with acid.[8]

Q4: My piperazine-containing compound is showing signs of ring opening. Under what conditions can this occur?

A4: While the piperazine ring is generally stable, ring-opening reactions can occur under specific and often harsh conditions. These are less common during standard workups but can be a concern with certain reagents or elevated temperatures. For instance, theoretical studies on the atmospheric oxidation of piperazine suggest pathways involving ring opening.[9] In a laboratory setting, highly reactive species or harsh acidic/basic conditions could potentially lead to ring cleavage.[10]

Troubleshooting and Prevention:

  • Avoid Harsh Conditions: Steer clear of highly concentrated acids or bases and elevated temperatures during workup unless your molecule is known to be stable under these conditions.

  • Careful Reagent Selection: Be mindful of the reactivity of all reagents used in the reaction and quenching steps.

  • Protective Groups: Strategically placed protecting groups can sometimes mitigate unwanted side reactions involving the piperazine ring.

Key Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

Oxidation

The lone pairs of electrons on the nitrogen atoms make piperazine derivatives susceptible to oxidation.

  • N-Oxide Formation: The most common oxidation pathway leads to the formation of N-oxides. This can occur through reaction with atmospheric oxygen, especially when catalyzed by metal ions, or by residual oxidizing agents from the synthesis.[11]

  • Ring Oxidation: More aggressive oxidation can lead to the formation of products like 2-oxopiperazine.[12]

Caption: Common oxidation pathways of piperazine derivatives.

N-Dealkylation

The removal of a substituent from a nitrogen atom can be a problematic side reaction.

  • Acid-Catalyzed Cleavage: While more common in biological systems, certain N-substituents can be cleaved under acidic workup conditions, especially at elevated temperatures.

  • Reaction with Specific Reagents: Reagents like cyanogen bromide (in the von Braun reaction) or chloroformates can intentionally or unintentionally lead to N-dealkylation.[7]

Caption: A simplified representation of acid-mediated N-dealkylation.

Ring Opening

Under harsh conditions, the piperazine ring itself can be cleaved.

  • Oxidative Ring Opening: In the presence of strong oxidants and radical species, the ring can undergo fragmentation.[13]

  • Reaction with Electrophiles: Certain powerful electrophiles can react with both nitrogen atoms, leading to ring opening, as seen in some reactions of DABCO (a related bicyclic diamine).[14]

Caption: General pathway for piperazine ring opening under harsh conditions.

Prevention Strategies and Protocols

This section provides detailed protocols for minimizing the degradation of piperazine derivatives during workup.

Protocol 1: Workup Under an Inert Atmosphere

This protocol is designed to prevent oxidation by atmospheric oxygen.

Materials:

  • Reaction flask containing the piperazine derivative

  • Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon)[15]

  • Degassed solvents (See Protocol 2)

  • Syringes and needles

  • Septa

Procedure:

  • Setup: Ensure your reaction flask is sealed with a septum. If not already under an inert atmosphere, connect it to a Schlenk line or insert a needle attached to a balloon of inert gas. Insert a second needle as an outlet to allow the air in the flask to be displaced.

  • Inerting: Allow the inert gas to flow through the flask for at least 5 minutes to ensure the atmosphere is completely exchanged.[15]

  • Quenching: If the reaction needs to be quenched, do so by adding the quenching solution via a syringe through the septum.

  • Solvent Addition: Add any necessary degassed solvents for extraction via syringe.

  • Extraction: Perform the liquid-liquid extraction in a separatory funnel. To maintain an inert atmosphere during extraction, you can flush the separatory funnel with the inert gas before adding your biphasic mixture.

  • Drying and Concentration: Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. While the vacuum of the rotary evaporator will remove the inert gas, the time of exposure to air is minimized.

Protocol 2: Degassing Solvents

This protocol describes two common methods for removing dissolved oxygen from solvents.

Method A: Sparging with Inert Gas

  • Setup: Place the solvent in a flask sealed with a septum. Insert a long needle connected to an inert gas source, ensuring the needle tip is below the surface of the solvent. Insert a second, shorter needle as an outlet.[3]

  • Sparging: Bubble the inert gas through the solvent for 15-30 minutes. The vigorous bubbling will displace the dissolved oxygen.[16]

  • Storage: Once degassed, remove the needles and store the solvent under a positive pressure of the inert gas.

Method B: Freeze-Pump-Thaw

This method is more rigorous and suitable for highly oxygen-sensitive applications.

  • Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.[2]

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum for 5-10 minutes. This will remove the gases from the headspace above the frozen solvent.[2]

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.[2]

  • Storage: After the final cycle, backfill the flask with an inert gas.

Protocol 3: Workup with Antioxidants and Chelating Agents

This protocol is useful when oxidation is a significant concern and working under a fully inert atmosphere is not feasible.

Materials:

  • Butylated hydroxytoluene (BHT) or Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Workup solvents

Procedure:

  • Prepare Solvent Stock Solutions:

    • BHT: Prepare a stock solution of BHT in your organic extraction solvent (e.g., 1 mg/mL in ethyl acetate).

    • Ascorbic Acid/EDTA: Prepare a stock solution of ascorbic acid and/or EDTA in water (e.g., 1-5 mg/mL).

  • Addition to Workup:

    • Organic Phase: Add the BHT stock solution to your organic extraction solvent to a final concentration of approximately 100-200 µg/mL.

    • Aqueous Phase: Add the ascorbic acid and/or EDTA stock solution to your aqueous wash solutions.

  • Perform Workup: Proceed with your standard aqueous workup. The antioxidants will scavenge oxidative species, and the EDTA will chelate catalytic metal ions.[1]

  • Purification: Be aware that BHT and EDTA will need to be removed during the purification step (e.g., column chromatography or crystallization).

Protocol 4: Purification via Salt Formation

This protocol can be used to purify piperazine derivatives by taking advantage of their basicity.

Materials:

  • Crude piperazine derivative

  • An appropriate acid (e.g., hydrochloric acid in dioxane, acetic acid)[17]

  • A suitable solvent for precipitation (e.g., acetone, isopropanol)

Procedure:

  • Dissolution: Dissolve the crude piperazine derivative in a suitable solvent.[17]

  • Acid Addition: Slowly add a solution of the acid to the dissolved crude material. You should observe the formation of a precipitate as the piperazine salt is formed.

  • Crystallization: Allow the mixture to stir, and if necessary, cool it in an ice bath to promote complete precipitation.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • (Optional) Conversion back to Free Base: If the free base is required, the purified salt can be dissolved in water, basified with a base like NaOH, and extracted with an organic solvent.

Data Summary

The stability of piperazine derivatives is highly dependent on their substitution pattern and the conditions they are subjected to. While a comprehensive quantitative comparison is beyond the scope of this guide, the following table summarizes the qualitative effects of various conditions on piperazine stability.

Degradation PathwayConditions that Promote DegradationMitigation Strategies
Oxidation Air exposure, residual oxidants, presence of metal ions (e.g., Cu²⁺, Fe²⁺), light exposureInert atmosphere, degassed solvents, antioxidants (BHT, ascorbic acid), chelating agents (EDTA), storage in amber vials
N-Dealkylation Strong acids, high temperatures, specific reagents (e.g., cyanogen bromide)Use of milder acids, low-temperature workup, choice of robust N-substituents
Ring Opening Harsh acidic or basic conditions, strong oxidizing agentsAvoidance of extreme pH and temperature, careful selection of reagents

A study on the stability of synthetic piperazines in human whole blood, while a biological matrix, provides some relevant insights into the relative stability of different substitution patterns. It was found that benzyl piperazines were more stable than phenyl piperazines under various storage conditions.[18] For example, 1-(4-methylbenzyl)-piperazine showed over 70% remaining after 12 months, whereas 1-(4-methoxyphenyl)-piperazine was undetectable after 6 months at room temperature and refrigerated conditions.[18]

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - NIH. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • von Braun reaction - Wikipedia. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions - Heriot-Watt University Research Portal. Available at: [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. Available at: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents.
  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC. Available at: [Link]

  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. Available at: [Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. Available at: [Link]

  • Inert Atmosphere - YouTube. Available at: [Link]

  • Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement - Books - RSC Publishing. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

  • Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines - ResearchGate. Available at: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ChemRxiv. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed. Available at: [Link]

  • N-Dealkylation of Amines - OUCI. Available at: [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry - Wiley Online Library. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

  • Degassing solvents (Freeze-Pump-Thaw method) : r/chemistry - Reddit. Available at: [Link]

  • (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole - ResearchGate. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review - ScienceDirect. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Lithiated Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of lithiated piperazine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Lithiated piperazines are powerful synthetic intermediates, but their inherent reactivity can lead to stability challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, and I suspect the lithiated piperazine intermediate is decomposing before I can trap it. What are the common degradation pathways?

A: This is the most common issue researchers face. The high reactivity that makes organolithiums useful also makes them prone to decomposition.[1] Several pathways can compete with your desired reaction, leading to low yields and complex product mixtures.

The primary degradation routes for lithiated piperazines are:

  • Ring Fragmentation: Mechanistic studies have identified a ring-fragmentation pathway as a significant cause of decomposition.[2][3][4] This is particularly problematic at temperatures above -78 °C. The process involves the cleavage of the piperazine ring, which is often irreversible and leads to a variety of byproducts.[5]

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF), while excellent for solvating organolithiums, are not inert. Strong bases, including lithiated piperazines, can deprotonate THF at the α-position. This initiates a cascade that leads to the formation of ethene and a lithium enolate, consuming your intermediate.[6] This degradation is time and temperature-dependent.

  • Thermal Decomposition: Alkyllithium compounds, in general, can undergo thermal decomposition via β-hydride elimination to form an alkene and lithium hydride.[7] While N-lithiated species behave differently, they are universally sensitive to elevated temperatures, which can provide the activation energy for various decomposition pathways.

  • Reaction with Atmosphere: Organolithium reagents are extremely sensitive to moisture and oxygen.[7] Inadequate inert atmosphere techniques will lead to rapid quenching of the intermediate by protonation (from water) or oxidation.

To mitigate these issues, rigorous control over temperature, reaction time, and atmospheric conditions is paramount.

Q2: What is the optimal temperature for generating and maintaining my lithiated intermediate, and for how long is it stable?

A: The stability of lithiated piperazines is critically dependent on temperature.

  • Standard Condition (-78 °C): The vast majority of successful lithiation-trapping protocols for piperazines are conducted at -78 °C (a dry ice/acetone bath).[8][9] At this temperature, detrimental side reactions like ring fragmentation and reaction with THF are significantly slowed, providing a practical window for the intermediate to form and react with an electrophile.

  • Higher Temperatures (-50 °C to 0 °C): Some modern protocols have demonstrated successful lithiation at temperatures as high as -50 °C or even 0 °C.[5][8] However, these are almost always associated with extremely short lithiation times (seconds to a few minutes), often facilitated by flow chemistry setups.[5] The key principle is that the rate of the desired trapping reaction must be substantially faster than the rate of decomposition at that temperature.

Causality: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Unfortunately, this applies to both your desired reaction and the undesired degradation pathways. The success of low-temperature reactions hinges on the fact that decomposition reactions often have a higher activation energy than the desired lithiation or trapping, making them disproportionately slower at cryogenic temperatures.

Below is a troubleshooting workflow to diagnose stability issues.

G start Low Yield / Decomposition Observed temp Is Temperature Strictly ≤ -78°C? start->temp atmosphere Is the System Under Inert Gas (Ar/N2)? temp->atmosphere Yes action_temp Maintain Temp at -78°C Minimize Reaction Time temp->action_temp No solvents Are Solvents Anhydrous? atmosphere->solvents Yes action_atmosphere Ensure Rigorous Inert Atmosphere (Schlenk line / Glovebox) atmosphere->action_atmosphere No substituent Assess Distal N-Substituent solvents->substituent Yes action_solvents Use Freshly Distilled/ Anhydrous Solvents solvents->action_solvents No result Improved Stability & Yield substituent->result Bulky Group Present action_substituent Consider a More Sterically Hindered N-Substituent (e.g., Trityl) substituent->action_substituent Small/Reactive Group action_temp->temp action_atmosphere->atmosphere action_solvents->solvents action_substituent->result

Caption: Troubleshooting workflow for lithiated piperazine instability.

Q3: How does my choice of solvent and additives affect the stability and reactivity of the intermediate?

A: Solvent and additives play a crucial role in modulating the behavior of organolithium species by influencing their aggregation state and reactivity.[10][11]

  • Solvents:

    • Ethereal Solvents (THF, Diethyl Ether): These are the most common solvents. They are Lewis bases that coordinate to the lithium ion, breaking down the large aggregates in which organolithiums often exist in hydrocarbon solvents.[10] This deaggregation increases solubility and reactivity.[10] However, as noted, THF can be attacked by the organolithium.[6] Diethyl ether is less reactive towards organolithiums than THF and can be a better choice for sensitive intermediates, though lithiation rates may be slower.[12]

    • Hydrocarbon Solvents (Hexanes, Pentane): These are non-coordinating and generally unreactive towards organolithiums.[7] However, many lithiated piperazines have poor solubility in hydrocarbons alone, and reactivity is often lower due to aggregation.[10] They are typically used as co-solvents.

  • Additives:

    • TMEDA (N,N,N′,N′-tetramethylethylenediamine): This bidentate Lewis base is a powerful chelating agent for lithium ions. It effectively breaks down organolithium aggregates into more reactive monomers or dimers.[10] This can accelerate the rate of lithiation, allowing the reaction to be completed more quickly and minimizing the time the intermediate is exposed to decomposition-promoting conditions.

    • (-)-Sparteine: This chiral diamine is used for asymmetric lithiations to induce stereoselectivity.[2][13] Like TMEDA, it complexes with the organolithium, forming a well-defined, highly reactive species. This can also enhance stability by locking the intermediate into a specific conformation.

Condition Primary Role Effect on Stability Effect on Reactivity
THF Solvating, DeaggregatingModerate: Can react with intermediate over time.High: Promotes formation of reactive monomers.
Diethyl Ether Solvating, DeaggregatingGood: Less prone to deprotonation than THF.Moderate to High
Hexanes Non-coordinatingExcellent: Inert to the intermediate.Low: Poor solubility and aggregation reduce reactivity.
TMEDA Chelating, DeaggregatingIndirectly Positive: Speeds up desired reaction, minimizing time for decomposition.Very High: Forms highly reactive monomeric complexes.

Table 1. Impact of Common Solvents and Additives on Lithiated Piperazine Intermediates.

Q4: I'm observing poor yields and significant byproducts. Could the N-substituent on the piperazine ring be the cause?

A: Absolutely. Mechanistic studies have surprisingly revealed that the distal N-substituent (the one not bearing the protecting group for lithiation) is a critical factor governing the stability of the lithiated intermediate.[2][3][4]

The primary role of the distal N-substituent is steric protection. A large, bulky group can sterically hinder the conformational changes required for the ring fragmentation pathway to occur.[2][3][4]

G cluster_0 Decomposition Pathway cluster_1 Stabilization Li_Intermediate α-Lithiated N-Boc-Piperazine Transition_State [Ring Puckering Transition State] Li_Intermediate->Transition_State  ΔT Fragmented Ring-Fragmented Products Transition_State->Fragmented Bulky_Group Bulky N-Substituent (e.g., Trityl, Benzyl) Bulky_Group->Transition_State Steric Hindrance (Blocks Pathway)

Caption: Steric hindrance from a bulky N-substituent can block the ring fragmentation pathway.

Distal N-Substituent Relative Steric Bulk Observed Stability / Yield Rationale
MethylSmallLow to ModerateMinimal steric hindrance; ring fragmentation can occur.
BenzylModerateGoodOffers sufficient bulk to slow fragmentation.[2]
TritylVery LargeExcellentProvides significant steric protection, effectively inhibiting the fragmentation pathway.[4]
BocModerate (Electron-withdrawing)PoorElectronic effects can destabilize the lithiated species.

Table 2. Influence of the Distal N-Substituent on the Stability of Lithiated Piperazines.

Expert Insight: When designing your synthesis, if you encounter stability issues, consider temporarily installing a bulky, non-coordinating group like benzyl or trityl on the distal nitrogen. This group can be removed or replaced later in the synthetic sequence.

Experimental Protocols

Protocol 1: General Procedure for the Generation and Trapping of an N-Boc-N'-Benzyl Lithiated Piperazine

This protocol is a representative example and must be adapted for specific substrates and electrophiles. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous diethyl ether (Et₂O) or THF

  • s-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • TMEDA (distilled from CaH₂)

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with N-Boc-N'-benzylpiperazine (1.0 eq). Dissolve it in anhydrous Et₂O (or THF) to a concentration of ~0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ligand Addition: Add freshly distilled TMEDA (1.2 eq) via syringe and stir for 5 minutes.

  • Lithiation: Add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species.

  • Aging: Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 30-60 minutes, determined empirically or via in-situ IR).[2][5]

  • Trapping: Prepare a solution of the electrophile (e.g., benzophenone, 1.5 eq) in a minimal amount of anhydrous Et₂O (or THF). Add this solution dropwise to the lithiated intermediate at -78 °C.

  • Quenching: After stirring for 1-2 hours at -78 °C (or until reaction completion is indicated by TLC/LC-MS), quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: In-Situ Monitoring of Lithiation via Infrared (IR) Spectroscopy

In-situ IR spectroscopy is a powerful tool to determine the optimal lithiation time, preventing the decomposition that can occur with unnecessarily long reaction times.[2][5]

  • Setup: The reaction is set up in a reactor compatible with an in-situ IR probe (e.g., ReactIR™). The probe is inserted into the reaction mixture under an inert atmosphere.

  • Background Spectrum: Before adding the lithiating agent, collect a background IR spectrum of the starting material solution at -78 °C.

  • Monitoring: Begin collecting spectra continuously (e.g., every 30 seconds) as the s-BuLi is added.

  • Analysis: Monitor the disappearance of a characteristic peak of the starting material (e.g., a C-H stretch) and the appearance of new peaks corresponding to the lithiated intermediate. The reaction is complete when the starting material peak no longer decreases in intensity. This point represents the optimal lithiation time. Continuing the reaction beyond this point only increases the risk of decomposition.

By employing these troubleshooting strategies and robust experimental techniques, you can significantly enhance the stability of your lithiated piperazine intermediates, leading to higher yields and more reliable synthetic outcomes.

References
  • Nature Chemistry. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents. Nature Chemistry, 15(3), 319-325. [Link]

  • Thieme Chemistry. (n.d.). Stabilizing Organolithium Reagents with Organogel Delivery Vehicles. Thieme Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Organogel delivery vehicles for the stabilization of organolithium reagents. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • ACS Publications. (2025). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]

  • ResearchGate. (2025). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • ACS Publications. (1962). Effect of Solvent on the Steric Stability of Lithium Reagents. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]

  • PubMed. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (2005). Additives for Stabilizing LiPF6-Based Electrolytes Against Thermal Decomposition. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6019. [Link]

  • ACS Publications. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • NASA Technical Reports Server. (n.d.). High Energy Density Primary Li-O Batteries. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • ScienceDaily. (2022). Stabilizing lithium-ion batteries with microbially synthesized electrolyte additive. [Link]

  • MDPI. (2024). Synchronously Stabilizing the Interphase of Cathode and Anode Enabling Lithium Metal Batteries via Multiple Electrolyte Additives. Batteries, 10(10), 323. [Link]

  • ACS Publications. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. [Link]

  • PubMed. (2014). Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. Environmental science & technology. [Link]

  • PubMed. (2011). Crystallographic characterisation of Ti(IV) piperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide. Dalton transactions (Cambridge, England : 2003). [Link]

  • ResearchGate. (n.d.). Scheme 2. a) Characterization of 2 a and evolution to the piperazine 3 a. [Link]

  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. [Link]

  • PubMed. (1975). Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. Polish journal of pharmacology and pharmacy. [Link]

  • RSC Publishing. (n.d.). Decomposition pathway and structural transformation of lithium nickel oxide in a high-delithiation state. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. [Link]

  • ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]

  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 1-(2-Isopropoxy-ethyl)-piperazine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Isopropoxy-ethyl)-piperazine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of reaction products derived from this versatile building block. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common solubility hurdles encountered during synthesis, purification, and formulation.

Introduction: Understanding the Solubility Profile of Piperazine Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties, including enhanced solubility and bioavailability.[1][2] The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, contributing to aqueous solubility.[1] However, derivatization of the piperazine core, a common strategy in drug discovery to modulate target affinity and other properties, can significantly alter the physicochemical characteristics of the resulting molecule, often leading to decreased solubility.

1-(2-Isopropoxy-ethyl)-piperazine itself is a substituted piperazine. While the parent piperazine is freely soluble in water, the introduction of the isopropoxy-ethyl group increases its lipophilicity.[3][4] Subsequent reactions, such as N-alkylation or N-acylation at the second nitrogen, can further increase the molecular weight and lipophilicity, often resulting in products with poor aqueous solubility. This guide will address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction product of 1-(2-Isopropoxy-ethyl)-piperazine insoluble in water, even though the starting material is soluble?

A1: The addition of substituents to the second nitrogen of the piperazine ring is the most likely cause. Common synthetic modifications, such as adding alkyl or aryl groups (N-alkylation) or acyl groups (N-acylation), increase the molecule's overall size and lipophilicity. This increase in nonpolar character disrupts the favorable interactions with water molecules that are necessary for dissolution, leading to precipitation. The polarity, hydrogen bonding ability, and flexibility of the molecule are key properties that influence its solubility.[5]

Q2: What are the key factors I should consider to predict the solubility of my 1-(2-Isopropoxy-ethyl)-piperazine derivative?

A2: Several factors influence the solubility of your final compound:

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. A higher logP value indicates lower aqueous solubility. The addition of nonpolar moieties will increase the logP.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure for dissolution plays a significant role. Highly crystalline materials with strong intermolecular interactions are often less soluble.

  • Ionization (pKa): The piperazine moiety is basic. The pKa of the two nitrogen atoms will determine the extent of ionization at a given pH. The protonated, ionized form of the molecule is typically much more soluble in aqueous solutions than the neutral form. The pKa of piperazine's conjugate acid is around 9.8 for the first nitrogen and 5.3 for the second.[6]

Q3: Can I simply use a different solvent for my reaction to avoid solubility issues during workup?

A3: While choosing an appropriate reaction solvent is crucial, it may not entirely prevent precipitation during the aqueous workup. Many organic reactions are performed in nonpolar solvents to solubilize the reactants. However, the workup often involves adding water to remove inorganic salts and water-soluble impurities. It is at this stage that a lipophilic product will precipitate. Therefore, addressing the solubility of the product in the aqueous phase is often unavoidable.

Troubleshooting Guide: Practical Solutions for Solubility Problems

This section provides detailed troubleshooting strategies for common solubility issues encountered with reaction products of 1-(2-Isopropoxy-ethyl)-piperazine.

Issue 1: My N-acylated or N-alkylated product precipitates during aqueous workup.

This is a frequent challenge due to the increased lipophilicity of the derivatized product.

Solution 1: pH Adjustment

The basic nature of the piperazine ring is a powerful tool for enhancing aqueous solubility. By lowering the pH of the aqueous phase, you can protonate the nitrogen atoms, forming a more soluble salt.[7][8][9]

Experimental Protocol: pH-Mediated Solubilization

  • Isolate the Reaction Mixture: After the reaction is complete, remove the organic solvent under reduced pressure.

  • Initial Dissolution Attempt: Add a minimal amount of a water-miscible organic solvent (e.g., methanol, ethanol, or THF) to the crude residue to create a slurry.

  • Acidification: Slowly add an aqueous acid solution (e.g., 1M HCl, 1M citric acid) dropwise while stirring vigorously. Monitor the pH with a pH meter or pH paper.

  • Observe Dissolution: Continue adding the acid until the solid product dissolves. The target pH will depend on the pKa of your specific derivative but is typically in the range of 2-5.

  • Extraction of Neutral Impurities: You can now wash the acidic aqueous solution with a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) to remove any non-basic, organic impurities.

  • Product Isolation: To recover your product, basify the aqueous layer with a base (e.g., 1M NaOH, saturated NaHCO₃) until the product precipitates. The solid can then be collected by filtration, or you can extract the neutral product with an organic solvent.

Causality Explanation: Protonation of the basic nitrogen atoms of the piperazine ring introduces a positive charge, creating a salt. This ionic species has significantly stronger interactions with polar water molecules through ion-dipole forces, leading to a dramatic increase in aqueous solubility.

Diagram: pH Effect on Solubility

G cluster_0 Aqueous Phase cluster_1 Extraction Low_pH Low pH (Acidic) [Product-H]+ (Soluble Salt) High_pH High pH (Basic) Product (Insoluble Free Base) Low_pH->High_pH + Base (e.g., NaOH) High_pH->Low_pH + Acid (e.g., HCl) Organic_Phase Organic Phase High_pH->Organic_Phase Extraction with Organic Solvent

Caption: The effect of pH on the solubility and extraction of a basic compound.

Solution 2: Co-solvency

The use of a mixture of solvents, or a co-solvent system, can significantly improve the solubility of your product.[7][8] A water-miscible organic solvent can act as a bridge between the nonpolar product and the polar water, effectively increasing the overall solvating power of the mixture.

Experimental Protocol: Co-solvent System for Workup

  • Initial Workup: After the reaction, perform the initial aqueous wash as planned.

  • Addition of Co-solvent: If precipitation occurs, add a water-miscible organic co-solvent such as methanol, ethanol, isopropanol, THF, or acetone to the biphasic mixture. Add the co-solvent portion-wise with vigorous stirring until the precipitate redissolves.

  • Phase Separation: Be aware that adding too much organic co-solvent may lead to a single-phase system, making extraction difficult. The goal is to add just enough to keep the product in the organic layer while maintaining two distinct phases.

  • Complete Extraction: Proceed with the remaining aqueous washes and extractions. The presence of the co-solvent in the organic phase should prevent the product from precipitating at the interface.

Data Presentation: Solubility in Co-solvent Systems

Co-solvent (20% in Water)Model Compound Solubility (mg/mL)
None (Pure Water)< 0.1
Methanol2.5
Ethanol1.8
Isopropanol1.2
THF5.1
Acetone3.7

This table presents hypothetical data for a model N-acylated derivative of 1-(2-Isopropoxy-ethyl)-piperazine to illustrate the concept.

Issue 2: My purified, solid product is difficult to dissolve for biological assays or formulation.

Once you have a pure, solid product, you may face challenges in preparing stock solutions or formulations due to its low solubility.

Solution 1: Solid Dispersions

A solid dispersion is a technique where the poorly soluble drug is dispersed in a highly soluble, inert carrier.[10] This can be achieved by methods such as solvent evaporation or melt extrusion. The drug exists in an amorphous state within the carrier, which enhances its dissolution rate.

Experimental Workflow: Preparation of a Solid Dispersion by Solvent Evaporation

G A Dissolve Drug and Carrier (e.g., PVP, PEG) in a common solvent B Solvent Evaporation (e.g., Rotary Evaporator) A->B C Solid Dispersion (Amorphous Drug in Carrier Matrix) B->C D Enhanced Dissolution in Aqueous Media C->D

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Solution 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[11]

Protocol: Solubilization using Surfactants

  • Select a Surfactant: Choose a biocompatible surfactant such as Tween® 80 or Cremophor® EL.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in the desired aqueous buffer.

  • Add Drug: Add the solid drug to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating to aid in the dissolution and micelle formation.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic portion and increasing aqueous solubility.[10]

Concluding Remarks

Addressing solubility issues is a critical aspect of the successful development of novel therapeutics based on the 1-(2-Isopropoxy-ethyl)-piperazine scaffold. A systematic approach that considers the physicochemical properties of the derivatives and employs rational strategies such as pH adjustment, co-solvency, and advanced formulation techniques will enable researchers to overcome these challenges. The versatile nature of the piperazine core, which allows for these solubility-enhancing modifications, is a key reason for its prevalence in medicinal chemistry.[1][2]

References

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • National Center for Biotechnology Information. (2014). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Longdom Publishing. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Piperazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination stands as a primary method for constructing the critical N-aryl bond that defines many of these molecules.[3][4][5] However, the unique properties of piperazine—a cyclic, secondary diamine—present distinct challenges. Issues such as catalyst inhibition, double arylation, and sluggish reactions are common hurdles.[6][7] Central to overcoming these challenges is the meticulous optimization of catalyst loading. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting and optimizing catalyst loading in cross-coupling reactions involving piperazine substrates.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection and loading for piperazine cross-coupling reactions.

Q1: What is a typical starting catalyst loading range for a Buchwald-Hartwig reaction with piperazine?

A1: A typical starting point for catalyst loading in small-scale experiments ranges from 0.5 mol% to 5 mol% of the palladium source relative to the limiting reagent.[6] For initial screening, beginning with 1-2 mol% is a common and effective strategy. Extremely low loadings (e.g., <0.1 mol%) are achievable but usually require highly active, specialized ligand systems and are typically reserved for process development after initial proof-of-concept.[8][9]

Q2: How does the choice of aryl halide (Ar-I, Ar-Br, Ar-Cl) impact the required catalyst loading?

A2: The reactivity of the aryl halide significantly influences the necessary catalyst loading due to the kinetics of the oxidative addition step.[10][11]

  • Aryl Iodides (Ar-I): Being the most reactive, they generally require the lowest catalyst loading.

  • Aryl Bromides (Ar-Br): These are the most commonly used substrates, offering a good balance of reactivity and stability. They typically work well within the standard 1-2 mol% loading range.

  • Aryl Chlorides (Ar-Cl): As the least reactive partners, they often necessitate higher catalyst loadings (e.g., 2-5 mol%) and more specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[12][13][14]

Q3: Can piperazine itself inhibit or deactivate the palladium catalyst?

A3: Yes, this is a critical consideration. Piperazine, being a bidentate amine, can act as a ligand for the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity, effectively poisoning the catalyst.[7][15] This is particularly problematic at lower temperatures or if the ligand used does not bind strongly enough to the palladium to prevent displacement. Using an excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.2 to 1:1.5) can often mitigate this effect by favoring the desired catalytic species.[16][17]

Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?

A4: The choice depends on the reaction's sensitivity and the need for reproducibility.

  • In situ Generation (e.g., from Pd₂(dba)₃ or Pd(OAc)₂): This method is flexible and cost-effective for initial screening. However, the formation of the active L-Pd(0) species can be inconsistent, as it depends on the quality of the palladium source, ligand, and other reaction components.[10][18]

  • Pre-catalysts (e.g., G3/G4 Buchwald Pre-catalysts): These are well-defined, air-stable Pd(II) complexes that reliably and rapidly generate the active L-Pd(0) catalyst under basic conditions.[10][16] They are highly recommended for challenging substrates (like aryl chlorides), reactions requiring high reproducibility, or when low catalyst loadings are desired, as they ensure a more accurate and efficient initiation of the catalytic cycle.[17]

Troubleshooting Guide: Common Experimental Issues

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows poor conversion or no product at all. How do I determine if suboptimal catalyst loading is the cause?

A: A low yield is the most common symptom of a troubled reaction. A systematic approach is essential for diagnosis.[19]

Diagnostic Workflow:

  • Verify Reagent Integrity: Before adjusting the catalyst, confirm the quality of all components. Ensure the piperazine, aryl halide, and base are pure. Crucially, verify that the solvent is anhydrous and the reaction is maintained under a strict inert atmosphere, as oxygen and moisture can deactivate the catalyst.[17][19]

  • Confirm Catalyst Activity: Catalysts, especially palladium sources like Pd(OAc)₂, can degrade over time. Run a control reaction with a fresh batch of catalyst or a trusted, highly reactive substrate pair to confirm its activity.[6][20]

  • Perform a Catalyst Loading Screen: This is the most direct way to diagnose a loading issue. Set up a series of parallel reactions where the catalyst loading is systematically varied (e.g., 0.5%, 1%, 2%, 4%).[6] If the yield improves with increased loading and then plateaus, your initial loading was likely too low.

ParameterLow Loading (<0.5 mol%)Optimal LoadingHigh Loading (>5 mol%)
Reaction Rate Very slow or stalledEfficient conversionFast, but may generate byproducts
Yield Low to noneMaximizedMay decrease due to side reactions
Byproducts Primarily unreacted starting materialsMinimalIncreased homocoupling or decomposition
Cost-Effectiveness High (if successful)BalancedLow

A summary of the effects of catalyst loading on reaction outcomes.

Troubleshooting_Workflow cluster_decision Decision Point start Low or No Yield check_reagents Step 1: Verify Reagents (Purity, Anhydrous, Inert Atm.) start->check_reagents check_catalyst Step 2: Confirm Catalyst Activity (Run control reaction) check_reagents->check_catalyst loading_screen Step 3: Perform Catalyst Loading Screen (e.g., 0.5, 1, 2, 4 mol%) check_catalyst->loading_screen analyze Step 4: Analyze Results loading_screen->analyze yield_improves Yield Improves & Plateaus? analyze->yield_improves issue_solved Diagnosis: Initial loading was too low. Use optimized loading. yield_improves->issue_solved Yes other_issue Diagnosis: Issue is not loading. Investigate ligand, base, or temp. yield_improves->other_issue No

A diagnostic workflow for troubleshooting low-yield reactions.
Problem 2: Reaction Stalls or is Sluggish

Q: My reaction starts but fails to reach completion. Should I just add more catalyst mid-reaction?

A: While tempting, adding more catalyst is often a temporary fix and can be detrimental. Excessively high catalyst concentrations can promote unwanted side reactions, such as the homocoupling of the aryl halide or product decomposition.[16] A stalled reaction more commonly points to catalyst deactivation.

Causality & Solutions:

  • Hypothesis 1: Ligand Dissociation/Inhibition. The piperazine substrate may be displacing your phosphine ligand, shutting down the catalytic cycle.[7][15]

    • Solution: Increase the ligand-to-palladium ratio to 1.2:1 or higher. This increases the concentration of the phosphine ligand, making it less likely to be displaced by the amine.[16]

  • Hypothesis 2: Base-Mediated Decomposition. Strong bases like NaOtBu can be aggressive, especially at high temperatures, and may degrade sensitive substrates or ligands over time, leading to catalyst deactivation.[17]

    • Solution: Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. While this may require a higher reaction temperature, it can improve the overall stability and lifetime of the catalyst.[9]

  • Hypothesis 3: Impurities in Starting Materials. Trace impurities in the piperazine starting material can sometimes poison the catalyst.

    • Solution: Purify the piperazine substrate before use, for example, by distillation or recrystallization.[17]

Problem 3: Poor Selectivity (Mono- vs. Di-arylation)

Q: I am trying to synthesize a mono-arylated piperazine but am getting significant amounts of the N,N'-disubstituted product. How can catalyst loading influence this?

A: Achieving mono-selectivity with a symmetric nucleophile like piperazine is a classic challenge. While stoichiometry (using an excess of piperazine) is the primary control lever, catalyst loading plays a key role.

Causality & Solutions:

  • High Catalyst Activity/Loading: A very high catalyst loading or a highly active catalyst system can accelerate the second arylation step, leading to the undesired N,N'-disubstituted product, even if the mono-arylated product is initially formed.[6] The fast kinetics can overcome the statistical advantage of having excess piperazine.

  • Solution: Carefully titrate the catalyst loading downwards. Start from a higher loading (e.g., 2 mol%) and systematically decrease it (e.g., to 1%, 0.5%). A lower catalyst concentration can slow the overall reaction rate, providing a larger kinetic window to favor the initial mono-arylation over the subsequent di-arylation. This strategy must be balanced, as too little catalyst will result in a low overall yield.[21]

The Catalytic Cycle: Points of Failure

Understanding the catalytic cycle is key to diagnosing issues. Catalyst loading directly impacts the concentration of active species available to drive this cycle.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 ox_add off_cycle Catalyst Deactivation (e.g., Piperazine Inhibition) pd0->off_cycle Off-Cycle Pathway ox_add Oxidative Addition pd_complex2 [L-Pd(II)(Ar)(Amine)]+X- pd_complex1->pd_complex2 lig_exch lig_exch Amine Coordination pd_amido L-Pd(II)(Ar)(Amide) pd_complex2->pd_amido deprotonation deprotonation Deprotonation (Base) pd_amido->pd0 red_elim red_elim Reductive Elimination product Ar-Piperazine red_elim->product arx Ar-X arx->ox_add amine Piperazine amine->lig_exch base Base base->deprotonation

The Buchwald-Hartwig cycle. Insufficient active L-Pd(0) due to low initial loading or deactivation is a primary cause of reaction failure.

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a robust method for determining the optimal catalyst loading for your specific piperazine and aryl halide combination. All operations should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[22]

Materials:

  • Aryl Halide (limiting reagent)

  • Piperazine derivative (typically 1.2–2.0 equivalents for mono-arylation)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Array of reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare a stock solution of the palladium pre-catalyst in the reaction solvent. This avoids errors associated with weighing very small amounts of catalyst for each reaction.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), piperazine (0.15 mmol, 1.5 equiv), base (0.2 mmol, 2.0 equiv), and internal standard to each reaction vial.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% loadings (e.g., Vial 1: 0.5 mol%, Vial 2: 1.0 mol%, Vial 3: 2.0 mol%, Vial 4: 4.0 mol%).

  • Solvent Addition: Add the remaining volume of anhydrous solvent to each vial to bring them all to the same final concentration (e.g., 0.1 M).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it (e.g., with wet ethyl acetate), filter through a small plug of silica, and analyze by GC or LC-MS to determine the conversion to product relative to the internal standard.

  • Data Analysis: Plot the reaction yield versus catalyst loading at a fixed time point (e.g., 12h). The optimal loading is typically the lowest amount that provides the maximum yield in a reasonable timeframe. Further increases beyond this point often provide diminishing returns and increase cost.[6]

References

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184.
  • Thiel, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1863-1884.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved February 10, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved February 10, 2026, from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved February 10, 2026, from [Link]

  • Palladium-catalyzed amination of piperidine with aryl chlorides. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Optimization of Catalyst Loading and Scale. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Gholipour, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1262.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7851.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 10, 2026, from [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved February 10, 2026, from [Link]

  • Newman, S. G., & Willis, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 75(24), 8347–8358.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved February 10, 2026, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 10, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved February 10, 2026, from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(3), 779-798.
  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. (2019). PubMed. Retrieved February 10, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 1-(2-Isopropoxy-ethyl)-piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Its structural versatility allows for fine-tuning of pharmacological properties, making it a privileged scaffold in drug design.[1] This guide provides an in-depth technical comparison of 1-(2-isopropoxy-ethyl)-piperazine derivatives against established therapeutic agents, offering a framework for validating their biological activity. We will delve into their potential as both anticancer and antipsychotic agents, providing detailed experimental protocols and comparative data to guide your research and development efforts.

The Versatility of the Piperazine Moiety

Piperazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antipsychotic, antimicrobial, and anti-inflammatory effects.[2] The two nitrogen atoms in the piperazine ring can be functionalized to modulate the compound's physicochemical and pharmacokinetic properties, influencing its target affinity and selectivity.[1] The 1-(2-isopropoxy-ethyl) substitution, in particular, presents a unique combination of lipophilicity and hydrogen bonding potential that can significantly impact a molecule's interaction with its biological target.

Comparative Analysis: A Dual-Pronged Approach

This guide will explore the biological activity of 1-(2-isopropoxy-ethyl)-piperazine derivatives in two key therapeutic areas: oncology and psychiatry. We will compare their hypothetical performance against well-established drugs in each field, providing the rationale for experimental design and data interpretation.

1. Anticancer Potential: A Battle Against Uncontrolled Cell Growth

Piperazine-containing compounds have shown significant promise as anticancer agents, with several approved drugs, such as Imatinib and Dasatinib, featuring this core structure.[3] These drugs often function as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

The Competitive Landscape: Imatinib and Dasatinib

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[7][8][9][10] It also inhibits other tyrosine kinases like c-Kit and PDGF-R.[8]

  • Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor with a broader target profile than imatinib, inhibiting both the active and inactive conformations of the ABL kinase domain.[5][11][12][13]

Validating Anticancer Activity: A Step-by-Step Approach

To validate the anticancer potential of novel 1-(2-isopropoxy-ethyl)-piperazine derivatives, a systematic evaluation of their cytotoxicity and target engagement is essential.

Experimental Workflow: Anticancer Activity Screening

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Comparative Analysis start Synthesized 1-(2-Isopropoxy-ethyl)- piperazine Derivatives mtt Cytotoxicity Screening (MTT Assay) start->mtt Test Compounds kinase Tyrosine Kinase Inhibition Assay mtt->kinase Active Compounds data_analysis Data Analysis (IC50 Determination) kinase->data_analysis compare Compare IC50 values with Imatinib & Dasatinib data_analysis->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar conclusion Identify Lead Compounds sar->conclusion

Caption: Workflow for validating the anticancer activity of piperazine derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[14][15][16][17] It measures the metabolic activity of cells, which is indicative of their health.[14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • 1-(2-Isopropoxy-ethyl)-piperazine derivatives (dissolved in DMSO)

  • Imatinib and Dasatinib (as positive controls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Detailed Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.[18][19]

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is proportional to the kinase activity.

Materials:

  • Recombinant human BCR-ABL kinase

  • Kinase assay buffer

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 1-(2-Isopropoxy-ethyl)-piperazine derivatives

  • Imatinib and Dasatinib

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Read the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value as described for the MTT assay.

Comparative Data Table: Anticancer Activity
CompoundTarget KinaseCell LineIC₅₀ (µM)
1-(2-Isopropoxy-ethyl)-piperazine Derivative 1 BCR-ABLK562Hypothetical Data
1-(2-Isopropoxy-ethyl)-piperazine Derivative 2 c-KitGIST-T1Hypothetical Data
Imatinib BCR-ABL, c-KitK562, GIST-T10.1 - 1.0
Dasatinib BCR-ABL, SrcK5620.001 - 0.01

2. Antipsychotic Potential: Modulating Neurotransmitter Pathways

Many atypical antipsychotics, such as Aripiprazole and Olanzapine, are piperazine derivatives that modulate dopamine D₂ and serotonin 5-HT₂ₐ receptors.[2][20] The unique pharmacological profile of these drugs, often involving partial agonism at D₂ receptors and antagonism at 5-HT₂ₐ receptors, contributes to their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects.[20]

The Competitive Landscape: Aripiprazole and Olanzapine

  • Aripiprazole (Abilify®): An atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at serotonin 5-HT₂ₐ receptors.[21][22][23]

  • Olanzapine (Zyprexa®): An atypical antipsychotic with a broader receptor binding profile, acting as an antagonist at dopamine D₁, D₂, D₄, serotonin 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, adrenergic α₁, and muscarinic M₁₋₅ receptors.[24][25][26]

Validating Antipsychotic Activity: A Receptor-Focused Approach

The validation of antipsychotic potential involves characterizing the binding affinity and functional activity of the novel compounds at key neurotransmitter receptors.

Experimental Workflow: Antipsychotic Activity Screening

antipsychotic_workflow cluster_0 In Vitro Screening cluster_1 Comparative Analysis start Synthesized 1-(2-Isopropoxy-ethyl)- piperazine Derivatives d2_binding Dopamine D2 Receptor Binding Assay start->d2_binding ht2a_functional Serotonin 5-HT2A Receptor Functional Assay start->ht2a_functional data_analysis Data Analysis (Ki & EC50/IC50) d2_binding->data_analysis ht2a_functional->data_analysis compare Compare Ki & EC50/IC50 with Aripiprazole & Olanzapine data_analysis->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar conclusion Identify Lead Compounds sar->conclusion

Caption: Workflow for validating the antipsychotic activity of piperazine derivatives.

Detailed Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine D₂ receptor.[27][28][29][30][31]

Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [³H]-Spiperone) and the unlabeled test compound for binding to the D₂ receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol)

  • 1-(2-Isopropoxy-ethyl)-piperazine derivatives

  • Aripiprazole and Olanzapine

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of the test compound or control in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation.

Detailed Protocol: Serotonin 5-HT₂ₐ Receptor Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT₂ₐ receptor.[32][33][34][35][36]

Principle: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This change in calcium levels can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (to prevent dye leakage)

  • 1-(2-Isopropoxy-ethyl)-piperazine derivatives

  • Serotonin (as a reference agonist)

  • Aripiprazole and Olanzapine (as reference antagonists)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and incubate for 24 hours.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist mode: Add varying concentrations of the test compounds to the wells.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compounds before adding a fixed concentration of serotonin (e.g., EC₈₀).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

Data Analysis:

  • Agonist mode: Determine the half-maximal effective concentration (EC₅₀) for compounds that induce a calcium response.

  • Antagonist mode: Determine the half-maximal inhibitory concentration (IC₅₀) for compounds that inhibit the serotonin-induced calcium response.

Comparative Data Table: Antipsychotic Activity
CompoundD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Functional Activity
1-(2-Isopropoxy-ethyl)-piperazine Derivative 3 Hypothetical DataAntagonist, IC₅₀ = Hypothetical Data
1-(2-Isopropoxy-ethyl)-piperazine Derivative 4 Hypothetical Data (Partial Agonist)Antagonist, IC₅₀ = Hypothetical Data
Aripiprazole 0.34 - 2.6 (Partial Agonist)Antagonist, IC₅₀ = 3.4 - 11
Olanzapine 1.1 - 11Antagonist, IC₅₀ = 1.6 - 4

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of the biological activity of 1-(2-isopropoxy-ethyl)-piperazine derivatives. The provided protocols and comparative data serve as a starting point for researchers to design and execute robust experimental plans. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.[1] Further in vivo studies will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The versatile nature of the piperazine scaffold suggests that with careful molecular design, 1-(2-isopropoxy-ethyl)-piperazine derivatives hold the potential to become valuable therapeutic agents in the treatment of cancer and psychiatric disorders.

References

  • Drugs.com. (2024, December 11). Imatinib Information for Patients. Retrieved from [Link]

  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from [Link]

  • Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • Singh, A., et al. (2023).
  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • Talkspace. (2023, December 28). 7 Abilify Alternatives to Consider. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Drugs.com. (n.d.). Aripiprazole Alternatives Compared. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib in chronic myeloid leukemia: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of olanzapine, risperidone and aripiprazole. Retrieved from [Link]

  • Pubs.ub.ro. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors:A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficacy and Side Effects of Aripiprazole and Olanzapine in Patients with Psychotic Disorders: A Randomized Controlled Trial. Retrieved from [Link]

  • SingleCare. (2025, April 4). Abilify alternatives: What can I take instead of Abilify? Retrieved from [Link]

  • PubMed. (n.d.). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, March 7). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]

  • ClinPGx. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • CHOICE. (2024, March 7). Abilify Alternatives: What You Need to Know. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Olanzapine Versus Aripiprazole for the Treatment of Agitation in Acutely Ill Patients With Schizophrenia. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • YouTube. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 15). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aripiprazole versus other atypical antipsychotics for schizophrenia. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • SlideShare. (n.d.). SAR of phenothiazine.pptx. Retrieved from [Link]

  • MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • PubMed. (2015, March 26). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Retrieved from [Link]

Sources

Comparing 1-(2-Isopropoxy-ethyl)-piperazine with other N-alkyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 1-(2-Isopropoxy-ethyl)-piperazine with other N-alkyl piperazines Content Type: Technical Comparison Guide

Comparative Analysis & Application Protocols

Executive Summary: The Strategic Value of Ether-Linked Piperazines

In the optimization of lead compounds—particularly for CNS (Central Nervous System) and kinase inhibitor programs—the piperazine ring serves as a privileged scaffold for modulating solubility and target engagement. While 1-(2-Hydroxyethyl)piperazine (HEP) is the industry standard for introducing polarity, it often suffers from rapid Phase II metabolism (glucuronidation) and poor blood-brain barrier (BBB) permeability due to its low LogP (-1.47).

1-(2-Isopropoxyethyl)piperazine (IPEP) (CAS: 889939-82-6) emerges as a critical bioisostere. By capping the terminal hydroxyl with an isopropyl group, IPEP retains the flexible ethyl spacer while significantly increasing lipophilicity and blocking direct glucuronidation. This guide objectively compares IPEP against HEP and N-isopropylpiperazine, providing experimental data to support its use as a "metabolic shield" and lipophilicity modulator.

Physicochemical Comparison: The Lipophilicity Shift

The transition from a terminal alcohol (HEP) to an isopropyl ether (IPEP) drastically alters the physicochemical landscape. The following data highlights why IPEP is preferred when membrane permeability is a bottleneck.

Table 1: Comparative Physicochemical Profile
Property1-(2-Hydroxyethyl)piperazine (HEP) 1-(2-Isopropoxyethyl)piperazine (IPEP) N-Isopropylpiperazine
CAS No. 103-76-4889939-82-6 4318-42-7
Molecular Weight 130.19 g/mol 172.27 g/mol 128.22 g/mol
LogP (Predicted) -1.47 (Hydrophilic)~0.65 (Lipophilic) 0.23
pKa (Basic N) 9.05~9.15 9.40
H-Bond Donors 2 (NH, OH)1 (NH only) 1 (NH)
H-Bond Acceptors 33 2
Boiling Point 246°C~255°C (est.) 156°C
Metabolic Risk High (O-Glucuronidation)Moderate (O-Dealkylation) Low (N-Dealkylation)

Key Insight: The shift in LogP from -1.47 (HEP) to ~0.65 (IPEP) represents a >100-fold increase in lipophilicity . This places IPEP in the optimal range for CNS penetration (LogP 1–3) when coupled with a drug core, whereas HEP often anchors a molecule in the periphery.

Synthetic Utility & Reactivity[1][2]

Unlike simple alkyl piperazines, the synthesis of IPEP requires careful control to prevent bis-alkylation. The ether oxygen in the side chain also provides a "stealth" polar effect—improving solubility without acting as a hydrogen bond donor.

Experimental Workflow: Selective Synthesis of IPEP

Objective: Synthesize 1-(2-Isopropoxyethyl)piperazine with >98% purity, minimizing the bis-substituted impurity.

Reagents:

  • Piperazine (anhydrous)

  • 1-Chloro-2-isopropoxyethane (CAS: 42149-74-6)

  • Solvent: Ethanol or Toluene

  • Base:

    
     or excess Piperazine
    

Protocol:

  • Charge: In a 500 mL reactor, dissolve Piperazine (4.0 eq, excess is critical to prevent bis-alkylation) in Ethanol (10 volumes).

  • Heat: Warm the solution to 60°C.

  • Addition: Dropwise add 1-Chloro-2-isopropoxyethane (1.0 eq) over 2 hours. Note: Slow addition prevents localized high concentrations of the alkylating agent.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by GC-MS until the alkyl chloride is consumed.

  • Workup: Cool to room temperature. Filter off the hydrochloride salts.

  • Distillation: Remove solvent under reduced pressure. The excess piperazine will sublime/distill first (BP ~146°C). Collect the IPEP fraction at high vacuum (expected BP ~110-120°C at 5 mmHg).

Visualization: Synthetic Pathway & Decision Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting IPEP over other linkers.

G cluster_logic Linker Selection Logic Piperazine Piperazine (Excess 4.0 eq) Intermediate Transition State (Mono-alkylation) Piperazine->Intermediate Ethanol, 60°C Reagent 1-Chloro-2- isopropoxyethane Reagent->Intermediate Dropwise Product 1-(2-Isopropoxyethyl) piperazine (IPEP) Intermediate->Product Major (>85%) Impurity Bis-alkylated Impurity Intermediate->Impurity Minor (<5%) (If Piperazine < 2 eq) Start Need Solubilizing Group? CheckHBD Can tolerate H-Bond Donor? Start->CheckHBD SelectHEP Select HEP (Hydrophilic, Metabolically Labile) CheckHBD->SelectHEP Yes CheckLogP Need Higher LogP? CheckHBD->CheckLogP No SelectIPEP Select IPEP (Lipophilic, Metabolic Shield) CheckLogP->SelectIPEP Yes

Figure 1: Synthetic pathway for IPEP and medicinal chemistry decision tree for linker selection.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

In drug design, the hydroxyethyl tail (as seen in fluphenazine or quetiapine precursors) is a common site for metabolic attack.

  • Problem: The primary alcohol is rapidly glucuronidated by UGT enzymes, leading to rapid clearance.

  • IPEP Solution: The isopropoxy group acts as a steric shield. While O-dealkylation (by CYP450) is possible, it is generally slower than direct glucuronidation. This extends the half-life (

    
    ) of the parent compound.
    
Blood-Brain Barrier (BBB) Penetration

For CNS targets (e.g., 5-HT receptors, Dopamine receptors), the secondary amine of the piperazine is often the pharmacophore, while the N-alkyl tail modulates distribution.

  • Data Support: Compounds with a Polar Surface Area (PSA) < 90 Ų and LogP > 2.0 penetrate the BBB effectively.

  • Comparison:

    • HEP-Drug: High PSA (due to OH), Low LogP -> Poor BBB penetration.

    • IPEP-Drug: Reduced PSA (Ether vs Alcohol), Increased LogP -> Enhanced BBB penetration.

Self-Validating Protocol: pKa Determination

To verify the electronic influence of the isopropoxyethyl chain compared to the hydroxyethyl chain, perform the following titration.

Protocol:

  • Prepare a 0.01 M solution of IPEP in water.

  • Perform potentiometric titration using 0.1 M HCl.

  • Expected Result: You will observe two inflection points.

    • 
       (N4, distal): ~9.1–9.2 (Similar to HEP).
      
    • 
       (N1, proximal to ether): ~5.4–5.6.
      
    • Interpretation: If

      
       drops below 8.5, check for oxidation impurities. The ether oxygen exerts a similar inductive effect to the alcohol oxygen, maintaining the basicity required for receptor interaction.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12202677, 1-(2-Isopropoxyethyl)piperazine. Retrieved from [Link]

  • Brockhoff, M., et al. (2016). Structure-Activity Relationships of Piperazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for piperazine SAR).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Foundational text for Ether/Alcohol bioisosterism).

A Technical Guide to the Structure-Activity Relationship of 1-(2-Isopropoxy-ethyl)-piperazine Analogs for Dopamine Receptor Targeting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Isopropoxy-ethyl)-piperazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of ligands targeting dopamine receptors. Analogs based on this core have shown significant promise in the development of therapeutics for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and depression.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance based on experimental data. We will explore how systematic modifications to this chemical framework influence binding affinity, selectivity, and functional activity at dopamine D2 and D3 receptors, providing a valuable resource for researchers in the field of drug discovery.

The 1-(2-Isopropoxy-ethyl)-piperazine Core: A Foundation for Dopamine Receptor Ligands

The piperazine ring is a versatile scaffold in drug development due to its unique physicochemical properties. The two nitrogen atoms within the six-membered ring provide opportunities for substitution, allowing for the fine-tuning of a compound's pharmacological profile.[2] The 1-(2-Isopropoxy-ethyl) moiety, in particular, has been identified as a key component in a number of centrally acting agents. This group can influence a molecule's lipophilicity and metabolic stability, and its presence often imparts favorable pharmacokinetic properties.

The primary biological targets for many 1-(2-Isopropoxy-ethyl)-piperazine analogs are the dopamine D2 and D3 receptors. These G-protein coupled receptors (GPCRs) are highly homologous, especially within their binding sites, making the development of subtype-selective ligands a significant challenge.[3] Understanding the subtle structural requirements for achieving high affinity and selectivity is therefore paramount for designing effective and safe therapeutics.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 1-(2-Isopropoxy-ethyl)-piperazine analogs can be systematically dissected by considering modifications at three key positions:

  • The Aryl Group (Ar): Variations in the aromatic ring system attached to the second nitrogen of the piperazine.

  • The Piperazine Ring: Substitutions on the piperazine core itself.

  • The Isopropoxy-ethyl Side Chain: Alterations to the ether linkage and alkyl chain.

The following sections will delve into the SAR at each of these positions, supported by comparative data from published studies.

The Influence of the Aryl Group (Ar) on Receptor Affinity and Selectivity

The nature of the aryl group is a critical determinant of both affinity and selectivity for D2 and D3 receptors. The general structure for this class of compounds is depicted below:

SAR_Aryl_Group cluster_core Core Structure cluster_modifications Aryl Group Modifications (Ar) Core 1-(2-Isopropoxy-ethyl)-piperazine Aryl1 Phenyl Core->Aryl1 Linkage to N4 Aryl2 Substituted Phenyl (e.g., -Cl, -OCH3) Core->Aryl2 Linkage to N4 Aryl3 Heteroaryl (e.g., Pyridinyl, Thienyl) Core->Aryl3 Linkage to N4

Figure 1. General scaffold of 1-aryl-4-(2-isopropoxy-ethyl)-piperazine analogs.

The following table summarizes the binding affinities (Ki, in nM) of representative analogs with different aryl substitutions at human D2 and D3 receptors.

CompoundAryl Group (Ar)D2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
1a Phenyl58.93.6216.3
1b 2-Methoxyphenyl30215
1c 2,3-Dichlorophenyl51.20.5593.1
1d 2-Pyridinyl47.50.5783.3
1e 4-(Thiophen-3-yl)phenyl6821.4487

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

Key Insights:

  • Substitution on the Phenyl Ring: The introduction of substituents on the phenyl ring significantly impacts both affinity and selectivity. Electron-withdrawing groups, such as chlorine at the 2 and 3 positions (Compound 1c ), can lead to a substantial increase in D3 affinity and selectivity over the D2 receptor.[5]

  • Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system, such as 2-pyridinyl (Compound 1d ), can maintain high D3 affinity and selectivity.[5] This suggests that the nitrogen atom in the pyridine ring may engage in favorable interactions within the receptor binding pocket.

  • Extended Aryl Systems: More complex aryl groups, like the 4-(thiophen-3-yl)phenyl moiety (Compound 1e ), can result in exceptionally high D3 selectivity. This is likely due to the extended structure accessing a secondary binding pocket in the D3 receptor that is not as accessible in the D2 receptor.[6]

The Role of the Piperazine Ring

Modifications to the piperazine ring itself are less common in the literature for this specific subclass of compounds. However, general principles from broader piperazine SAR studies can be applied. The integrity of the piperazine ring is generally considered crucial for maintaining the correct spatial orientation of the aryl group and the N-alkyl substituent for optimal receptor interaction.

Experimental Methodologies for Evaluating Dopamine Receptor Ligands

The determination of a compound's affinity and functional activity at dopamine receptors is a critical step in the drug discovery process. The following protocols outline standard experimental procedures used in the field.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the inhibition constant (Ki).

Experimental Workflow:

Figure 2. A simplified workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from stable cell lines (e.g., HEK-293) expressing the human D2 or D3 dopamine receptor are prepared by homogenization and centrifugation.[7][8]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 5 mM MgCl₂, is used for the binding assay.[8]

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., 1 nM [³H]spiperone) and varying concentrations of the test compound.[8]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays: GTPγS Binding

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. The GTPγS binding assay is a common method for assessing G-protein activation.

Principle: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure the extent of G-protein activation.

Experimental Workflow:

Figure 3. A simplified workflow for a GTPγS binding assay.

Conclusion and Future Directions

The 1-(2-Isopropoxy-ethyl)-piperazine scaffold represents a valuable starting point for the design of potent and selective dopamine receptor ligands. The structure-activity relationships discussed in this guide highlight the critical role of the N-aryl substituent in modulating affinity and selectivity for D2 and D3 receptors. Specifically, the introduction of electron-withdrawing groups on a terminal phenyl ring or the use of extended heteroaromatic systems can significantly enhance D3 receptor selectivity.

Future research in this area should focus on a more systematic exploration of substitutions on both the aryl ring and the isopropoxy-ethyl side chain. The synthesis and evaluation of a focused library of analogs will provide a more comprehensive understanding of the SAR and facilitate the development of novel CNS drug candidates with improved efficacy and side-effect profiles. Furthermore, the application of computational modeling and structure-based drug design, guided by the growing number of GPCR crystal structures, will undoubtedly accelerate the discovery of the next generation of dopamine receptor modulators.

References

  • Cha, M. Y., Lee, I. Y., Cha, J. H., Choi, K. I., Cho, Y. S., Koh, H. Y., & Pae, A. N. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & medicinal chemistry, 11(7), 1293–1298.
  • Chien, E. Y., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., ... & Stevens, R. C. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095.
  • Cortés, A., Moreno, E., Rodríguez-Ruiz, M., Canela, E. I., & Casadó, V. (2016). Targeting the dopamine D3 receptor: an overview of drug design strategies. Expert opinion on drug discovery, 11(7), 641-664.
  • Kumar, A., Verma, A. K., & Singh, S. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & medicinal chemistry, 18(15), 5458–5466.
  • Kumar, A., Singh, S., & Verma, A. K. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry, 19(1), 225–234.
  • Leung, K. (2004). N-(4-(4-(2-(2-[(18)F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Li, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Xiao, J. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463.
  • Mohammed, A. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (Electronic Thesis or Dissertation). Retrieved from [Link]

  • Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Husbands, S. M. (2005). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 48(2), 526–534.
  • Spherical Insights & Consulting. (2023). 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market Size, 2023 - 2033. Retrieved from [Link]

  • Verma, A., Kumar, R., Kumar, P., & Singh, S. (2018). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4. 2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Australian Journal of Chemistry, 71(1), 56-66.
  • Zhang, Y., & Sun, H. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, serving as the backbone for a multitude of therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The introduction of novel derivatives, such as those stemming from 1-(2-isopropoxy-ethyl)-piperazine, opens up new avenues for therapeutic intervention. However, the journey from a promising molecule to a validated lead compound is paved with rigorous scientific scrutiny. The foundational step in this process is the robust validation of the in vitro assays used for initial characterization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and execute the validation of key in vitro assays. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that every piece of data generated is reliable, reproducible, and, most importantly, trustworthy.

The Imperative of Validation: Building a Foundation of Trust

Assay validation is the formal process of providing documented evidence that an analytical method is suitable for its intended purpose.[3] In the context of early drug discovery, this means ensuring that the data accurately reflects the compound's biological activity. Without this assurance, a program can be led astray by false positives or negatives, resulting in the misinterpretation of structure-activity relationships (SAR) and the costly pursuit of non-viable candidates. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, the principles of which are essential to adopt even in early-stage research to ensure data integrity.[4][5][6]

Choosing Your Lens: A Comparative Look at Primary Screening Assays

The initial choice of assay is dictated by the therapeutic hypothesis for the novel piperazine derivatives. Are they designed to be cytotoxic to cancer cells, inhibit a specific enzyme, or modulate a receptor? Here, we compare three workhorse assays commonly employed in primary screening.

Table 1: Comparative Analysis of Common Primary In Vitro Assays
Assay TypePrincipleCommon ApplicationAdvantagesDisadvantages
MTT Cell Viability Assay Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product, which is measured colorimetrically.[7]General cytotoxicity screeningInexpensive, well-established, high-throughput.Indirect measurement; can be confounded by compounds affecting cellular metabolism or redox state.[8]
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a stable luminescent signal.[9][10]Cytotoxicity and cell proliferation studiesHigh sensitivity, wide linear range, "add-mix-measure" format reduces handling errors.[10][11]Higher cost than colorimetric assays; requires a luminometer.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses specific antibodies to capture and detect a target protein (e.g., a biomarker or signaling molecule) in a sample.[12]Quantifying specific protein expression or secretionHigh specificity and sensitivity for a particular target.Can be lower throughput; requires development and validation of specific antibody pairs.[13]

The Blueprint for Reliability: A Step-by-Step Validation Protocol

To illustrate the validation process, we will use the CellTiter-Glo® Luminescent Cell Viability Assay as our model. This assay is frequently chosen for its sensitivity and robustness.[14] The goal is to validate its use for quantifying the cytotoxic effects of novel 1-(2-isopropoxy-ethyl)-piperazine derivatives on a human lung carcinoma cell line, A549.

Experimental Protocol: Validation of the CellTiter-Glo® Assay

1. Assay Development and Optimization: a. Cell Seeding Density: Determine the optimal number of A549 cells per well in a 96-well plate to ensure logarithmic growth over the intended assay duration (e.g., 72 hours) and a signal well above background. b. Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, which typically involves reconstituting a lyophilized substrate with a buffer.[15] c. Incubation Times: Optimize the incubation time after compound addition (e.g., 24, 48, 72 hours) and the signal stabilization time after reagent addition (typically 10 minutes).[15]

2. Formal Validation Protocol: a. Seed A549 cells at the optimized density in a 96-well plate and incubate for 24 hours. b. Treat cells with a dilution series of a reference compound (e.g., Doxorubicin) and the novel piperazine derivatives. Include vehicle-only (e.g., 0.1% DMSO) and cells-only controls. c. Incubate for the optimized duration (e.g., 72 hours). d. Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. e. Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL).[15] f. Mix on an orbital shaker for 2 minutes to induce lysis.[15] g. Incubate for 10 minutes at room temperature to stabilize the signal.[15] h. Measure luminescence with a plate reader.

3. Assessing Key Validation Parameters:

  • Specificity & Selectivity: Ensure that the compound and its vehicle do not directly interfere with the luciferase enzyme. This is tested by adding the compound to wells containing only media and reagent (no cells) and to wells with a known amount of ATP.
  • Linearity and Range: Establish the relationship between cell number and luminescent signal. Plate a serial dilution of cells (e.g., from 50,000 down to ~100 cells/well), perform the assay, and plot signal versus cell number. The linear range with an R² value ≥ 0.99 is determined.
  • Accuracy: This is the closeness of the measured value to the true value. While difficult to establish for cell-based assays, it can be inferred from linearity and comparison to an orthogonal method.
  • Precision (Repeatability & Intermediate Precision):
  • Intra-assay Precision (Repeatability): Run multiple replicates (e.g., n=6) of low, medium, and high concentrations of a control compound on a single plate. The coefficient of variation (%CV) should typically be ≤15%.[4]
  • Inter-assay Precision (Intermediate Precision): Repeat the experiment on different days with different analysts. The %CV between runs should also be within acceptable limits (typically ≤20%).[4][16]
  • Robustness: Intentionally introduce small variations to the protocol (e.g., incubation time ± 10%, temperature ± 2°C) and confirm that the results are not significantly impacted.[17]
Visualizing the Validation Process

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Implementation dev1 Select Assay & Reagents dev2 Optimize Parameters (Cell Density, Incubation Time) dev1->dev2 val1 Specificity dev2->val1 val2 Linearity & Range val1->val2 val3 Accuracy val2->val3 val4 Precision (Intra- & Inter-Assay) val3->val4 val5 Robustness val4->val5 imp1 Define Acceptance Criteria val5->imp1 imp2 Routine Screening imp1->imp2

Caption: The phased workflow of in vitro assay validation.

Delving Deeper: Investigating a Potential Mechanism of Action

If a novel piperazine derivative shows potent cytotoxic activity, the next critical step is to understand its mechanism. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[18][19] Many small molecule inhibitors target this pathway, making it a plausible target for novel compounds.[20][21]

Visualizing a Key Cancer Pathway: PI3K/Akt/mTOR

cluster_compound Potential Point of Intervention RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Compound Novel Piperazine Derivative Compound->PI3K Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

To test this hypothesis, a Western blot assay could be performed on lysates from cells treated with the active compound. A dose-dependent decrease in the phosphorylation of Akt (at Ser473) and downstream mTORC1 targets like p70S6K would provide strong evidence of on-target activity within this critical pathway.[21]

Conclusion

The validation of in vitro assays is not a mere checkbox exercise but the very bedrock upon which a successful drug discovery program is built. For novel compounds derived from the versatile 1-(2-isopropoxy-ethyl)-piperazine scaffold, a disciplined, evidence-based approach to assay validation is paramount. By embracing the principles of scientific integrity, objectively comparing methodologies, and meticulously documenting performance, researchers can generate high-quality, reliable data. This ensures that only the most promising candidates are advanced, ultimately accelerating the path toward new and effective therapies.

References

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. (2021). PubMed. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.). Bio-Rad. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. (2021). ResearchGate. [Link]

  • 1-(2-Diisopropylaminoethyl)piperazine. (n.d.). PubChem. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. [Link]

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. (2023). Journal of Medicinal Chemistry. [Link]

  • How to Validate Your ELISA Assay for Reproducible, Reliable Results. (2023). RoosterBio. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2014). ResearchGate. [Link]

  • Problems and Solutions in ELISA Assay Validation. (2024). Abyntek Biopharma. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. (2021). FDA. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). PubMed Central. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]

  • A Practical Guide to Immunoassay Method Validation. (2016). PubMed Central. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2022). MDPI. [Link]

  • FDA releases draft of bioanalytical method validation. (2013). Bioanalysis Zone. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Cell-Based Bioassays for Biologics. (n.d.). Charles River. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2001). ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • In Vitro Cell Based Assay: BioLab Solutions. (n.d.). Da-ta Biotech. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Cureus. [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). ScienceDirect. [Link]

Sources

Navigating Analytical Crossroads: A Comparative Guide to Cross-Validation of Methods for Piperazine Derivative Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperazine derivatives is a cornerstone of ensuring drug safety and efficacy. These versatile heterocyclic compounds are integral scaffolds in a multitude of pharmaceutical agents, making the reliability of their analytical detection paramount.[1][2][3][4] This guide provides an in-depth comparison of analytical methodologies for piperazine derivative detection, focusing on the critical process of cross-validation to ensure consistency and reliability when transferring or comparing analytical procedures.

The selection of an analytical method is a pivotal decision in the drug development lifecycle, often dictated by the specific requirements of the analysis, such as required sensitivity, the nature of the sample matrix, and regulatory expectations. Cross-validation becomes essential when an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one.[5][6][7][8][9] This process provides documented evidence that both methods yield comparable results, ensuring the continuity of data integrity.

The Analytical Arsenal: A Comparative Overview

The quantification of piperazine and its derivatives is predominantly achieved through chromatographic techniques. The choice of method hinges on factors like the analyte's physicochemical properties, the complexity of the sample matrix, and the desired level of sensitivity.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Limited sensitivity and selectivity, may require derivatization for compounds lacking a strong chromophore.[10]Quality control of bulk drug and pharmaceutical dosage forms.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High selectivity and sensitivity.Often requires derivatization to improve volatility of piperazine derivatives.[11][12][13]Impurity profiling, analysis of volatile derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.Superior sensitivity and selectivity, ideal for complex matrices.[11][14]Higher operational cost and complexity.Bioanalytical studies (e.g., pharmacokinetics), trace-level impurity analysis.
Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) High-efficiency separation with sensitive detection of fluorescent compounds.High sensitivity for fluorescent derivatives.Requires derivatization with a fluorescent tag.[15]Analysis of piperazine residues in various matrices.[15]

The Cornerstone of Confidence: Cross-Validation Explained

Cross-validation of analytical methods is a systematic process to demonstrate that two different analytical procedures provide equivalent results for the same set of samples. This is a critical step in maintaining data consistency throughout the lifecycle of a drug product, particularly during method transfer between laboratories or when updating an existing method. The process is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines.[5][6][16][17][18][19][20]

The core objective is to assess the agreement between the original (reference) method and the new (alternative) method by analyzing a statistically relevant number of samples. Key performance characteristics that are compared include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectSamples Select Representative Samples DefineObjective->SelectSamples DraftProtocol Draft Cross-Validation Protocol SelectSamples->DraftProtocol AnalyzeSamplesA Analyze Samples with Method A (Reference) DraftProtocol->AnalyzeSamplesA AnalyzeSamplesB Analyze Samples with Method B (Alternative) DraftProtocol->AnalyzeSamplesB CompareResults Compare Results Statistically AnalyzeSamplesA->CompareResults AnalyzeSamplesB->CompareResults AssessCriteria Assess Against Acceptance Criteria CompareResults->AssessCriteria GenerateReport Generate Final Report AssessCriteria->GenerateReport ImplementMethod Implement New Method (if successful) GenerateReport->ImplementMethod MethodSelection cluster_requirements Analytical Requirements cluster_methods Analytical Methods cluster_considerations Practical Considerations Sensitivity Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MS_MS LC-MS/MS Sensitivity->LC_MS_MS High Selectivity Selectivity GC_MS GC-MS Selectivity->GC_MS High Selectivity->LC_MS_MS High Matrix Sample Matrix Matrix->HPLC_UV Simple Matrix->LC_MS_MS Complex Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput High Expertise Required Expertise HPLC_UV->Expertise Low LC_MS_MS->Cost High LC_MS_MS->Throughput Moderate LC_MS_MS->Expertise High

Sources

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Piperazine and Fluorine in Oncology Drug Discovery

The piperazine ring is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties and flexible binding capabilities allow it to interact with a diverse range of biological targets, making it an attractive framework for the development of novel therapeutic agents, particularly in oncology.[1][2][3][4] Piperazine derivatives have been shown to inhibit the cell cycle, induce apoptosis (programmed cell death), and interfere with DNA processes in cancer cells.[2][5]

In the quest to enhance the efficacy and refine the pharmacological profiles of these molecules, chemical modification is a key strategy. Among the most powerful tools in the medicinal chemist's arsenal is fluorination—the selective incorporation of fluorine atoms into a drug candidate.[6] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[7][8][9]

This guide provides an in-depth comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated piperazine compounds. We will delve into the mechanistic rationale for using fluorine, present supporting experimental data from recent studies, and provide detailed protocols for key cytotoxicity assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Modulating Cytotoxicity at the Molecular Level

The introduction of fluorine is not merely an arbitrary substitution but a strategic decision to modulate a compound's biological activity. The rationale is grounded in several key principles:

  • Enhanced Lipophilicity and Cellular Uptake: Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids).[8][10] This is a critical factor for cytotoxicity, as it can improve the compound's ability to permeate the lipid-rich membranes of cancer cells, leading to higher intracellular concentrations and greater potency.

  • Increased Metabolic Stability: The C-F bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can block oxidative metabolism by cytochrome P450 enzymes.[6][9] This "metabolic shielding" increases the drug's half-life, allowing it to exert its cytotoxic effects for a longer duration.

  • Modulation of Target Binding Affinity: Fluorine's intense electronegativity can alter the electronic landscape of a molecule.[7][9] This can create favorable dipole-dipole interactions or hydrogen bonds with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity and inhibitory activity.[11] Furthermore, the inductive effect of fluorine can lower the basicity (pKa) of nearby nitrogen atoms within the piperazine ring, influencing the molecule's ionization state and optimizing its interaction with biological targets.[8]

Experimental Design: A Framework for Assessing Comparative Cytotoxicity

A robust evaluation of cytotoxicity relies on a well-designed experimental framework. The choice of cell lines and assays is paramount to generating reliable and translatable data.

Causality Behind Experimental Choices: The primary goal is to determine not only if a compound is toxic to cancer cells but also its degree of selectivity. Therefore, a standard experimental design involves screening compounds against a panel of diverse cancer cell lines (e.g., from breast, lung, colon, and liver cancers) alongside a non-cancerous "normal" cell line (e.g., fibroblasts or non-cancerous epithelial cells).[12][13] This dual approach allows for the determination of a therapeutic window—the concentration range where the compound effectively kills cancer cells while sparing healthy ones.

Commonly Employed Cell Lines:

  • Cancer Lines: MCF-7 (Breast), HCT-116 (Colorectal), A549 (Lung), HepG2 (Hepatocellular Carcinoma), U87 (Glioblastoma).[13][14][15][16]

  • Non-Cancerous Lines: MRC-5 (Normal Fetal Lung Fibroblasts), CHO (Chinese Hamster Ovary).[12][13]

Gold-Standard Cytotoxicity Assays: To ensure data is self-validating, multiple assays based on different cellular mechanisms are often employed.

  • MTT Assay (Metabolic Viability): This colorimetric assay is a workhorse for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of purple color is directly proportional to the number of viable, metabolically active cells.[17][18]

  • LDH Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of cell death.[19][20]

  • Apoptosis Assays: Since many anticancer agents work by inducing apoptosis, specific assays are used to confirm this mechanism.[15] These can involve measuring the activity of key apoptotic enzymes like caspases or using dyes that bind to fragmented DNA.[5][21]

Comparative Cytotoxicity Data: Fluorinated vs. Non-Fluorinated Piperazines

The following table summarizes experimental data from various studies, comparing the cytotoxic activity of fluorinated piperazine derivatives with their non-fluorinated counterparts or other relevant benchmarks. Activity is typically reported as the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value, where a lower value indicates higher potency.

Compound ID/NameKey FeatureCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1-(3-trifluoromethylphenyl) piperazine (TFMPP) Fluorinated (CF3 group)Primary Rat HepatocytesMTT Assay~1300[16]
N-benzylpiperazine (BZP) Non-fluorinated analogPrimary Rat HepatocytesMTT Assay>2000[16]
1-bis(4-fluorophenyl)methyl piperazine conjugate (25) Fluorinated (di-fluoro)HOP-92 (Lung Cancer)NCI60 Screen1.35[12]
[4-(trifluoromethyl)benzyl]piperazine conjugate (23) Fluorinated (CF3 group)MDA-MB-468 (Breast Cancer)NCI60 Screen1.00[12]
Compound 7g (Guanidine derivative) Non-fluorinatedHT-29 (Colon Cancer)MTT Assay< 2[13][22]
Compound 7g (Guanidine derivative) Non-fluorinatedA549 (Lung Cancer)MTT Assay< 2[13][22]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) Non-fluorinated4T1 (Breast Cancer)Not Specified149.7[23][24]
Tasquinimod Non-fluorinated Benchmark4T1 (Breast Cancer)Not Specified180.7[23][24]
Fluorinated Piperazine-Hydroxyethylamine (14g) Fluorinated HepG2 (Liver Cancer)Cytotoxicity Assay> 150 (Non-toxic)[25][26][27]

Analysis of Structure-Activity Relationship (SAR):

The data consistently demonstrates the potent impact of fluorination. In a direct comparison of designer drugs, the trifluoromethyl-containing TFMPP was found to be the most cytotoxic among the tested piperazines in hepatic cells.[16] Similarly, studies on novel vindoline-piperazine conjugates revealed that derivatives containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety exhibited outstanding growth inhibition against breast and lung cancer cell lines, with GI50 values in the low micromolar range.[12] This highlights that the strategic placement of fluorine, particularly as a trifluoromethyl (CF3) group, is a highly effective strategy for enhancing cytotoxic potential.[12][16][28]

Interestingly, some fluorinated compounds show high potency against a target (e.g., malaria parasites) while exhibiting very low cytotoxicity against human cell lines like HepG2, indicating that fluorination can also be tuned to improve selectivity and safety.[25][26][27] This underscores the context-dependent nature of fluorine's effects, which can be harnessed to achieve either enhanced toxicity against cancer cells or reduced toxicity against healthy host cells.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and a common mechanism of action, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (Cancer & Normal Lines) Seed 2. Seed Cells in 96-Well Plates Culture->Seed Treat 3. Add Compounds (Fluorinated vs. Non-Fluorinated) + Controls Seed->Treat Incubate 4. Incubate (24, 48, or 72 hours) Treat->Incubate AddReagent 5. Add Assay Reagent (e.g., MTT or LDH Substrate) Incubate->AddReagent Measure 6. Measure Signal (Absorbance/Fluorescence) AddReagent->Measure Calculate 7. Calculate % Viability vs. Controls Measure->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot IC50 9. Determine IC50 Value Plot->IC50

Caption: General experimental workflow for comparative cytotoxicity testing.

G Compound Cytotoxic Piperazine (e.g., Fluorinated Derivative) Mito Mitochondrion Compound->Mito Induces Stress Bax Bax Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

Verifying the Mechanism of Action for a 1-(2-Isopropoxy-ethyl)-piperazine-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comprehensive, technically-grounded framework for verifying the MoA of a 1-(2-isopropoxy-ethyl)-piperazine-based inhibitor, which we will refer to as "Piprozine-42." We will hypothesize that Piprozine-42 is an ATP-competitive inhibitor of a specific tyrosine kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

This guide is designed to be a dynamic resource, not a rigid template. The experimental choices are explained with a clear rationale, emphasizing a self-validating system of inquiry. We will compare the performance of Piprozine-42 with a known, well-characterized Kinase-X inhibitor ("Reference Compound A") and a structurally similar but biologically inactive compound ("Negative Control Compound B").

The Scientific Rationale: A Multi-pronged Approach

Verifying the MoA of an enzyme inhibitor requires a multi-faceted approach that bridges biochemistry and cell biology.[1][2][3] We cannot rely on a single experiment; instead, we will build a body of evidence from in vitro biochemical assays to more physiologically relevant cell-based assays.[1][4][5] This strategy allows us to not only confirm direct target engagement but also to understand the downstream cellular consequences of inhibiting Kinase-X.

Our investigation will follow a logical progression, as illustrated in the workflow diagram below. We will begin with fundamental biochemical assays to characterize the inhibitory activity of Piprozine-42 and then move to cell-based assays to validate its on-target effects in a biological system.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis biochem_1 Enzyme Kinetics & IC50 Determination biochem_2 Mechanism of Inhibition Studies biochem_1->biochem_2 Characterize potency biochem_3 Direct Binding Assays biochem_2->biochem_3 Determine binding mode cell_1 Target Engagement Assays biochem_3->cell_1 Transition to cellular context cell_2 Downstream Signaling Analysis cell_1->cell_2 Confirm on-target activity cell_3 Phenotypic Assays cell_2->cell_3 Assess biological effect compare_1 Piprozine-42 vs. Reference Compound A cell_3->compare_1 compare_2 Piprozine-42 vs. Negative Control Compound B cell_3->compare_2

Caption: Experimental workflow for MoA verification.

Part 1: Biochemical Characterization of Piprozine-42

The initial phase of our investigation focuses on the direct interaction between Piprozine-42 and its putative target, Kinase-X. These biochemical assays are performed in a controlled, cell-free environment to isolate and measure the specific molecular interactions.[2]

Enzyme Kinetics and IC50 Determination

The first step is to quantify the inhibitory potency of Piprozine-42 against Kinase-X.[6][7] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Kinase-X Inhibition Assay

  • Reagents and Materials:

    • Recombinant human Kinase-X enzyme

    • Kinase-X substrate peptide

    • ATP (Adenosine triphosphate)

    • Piprozine-42, Reference Compound A, and Negative Control Compound B (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of Piprozine-42, Reference Compound A, and Negative Control Compound B in DMSO.

    • Add a fixed concentration of Kinase-X enzyme to each well of a 384-well plate.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of product formed using a suitable detection reagent and a plate reader.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (nM)
Piprozine-42Kinase-X[Hypothetical Value, e.g., 50]
Reference Compound AKinase-X[Hypothetical Value, e.g., 25]
Negative Control Compound BKinase-X> 10,000
Mechanism of Inhibition Studies

Once we have established that Piprozine-42 is a potent inhibitor of Kinase-X, the next step is to determine its mode of inhibition.[8][9] The most common mechanisms for reversible inhibitors are competitive, non-competitive, and uncompetitive inhibition.[9] We hypothesize that Piprozine-42 is an ATP-competitive inhibitor.

Experimental Protocol: Michaelis-Menten Kinetics

  • Reagents and Materials: Same as the IC50 determination assay.

  • Procedure:

    • Perform the Kinase-X inhibition assay as described above, but with a matrix of varying concentrations of both ATP and Piprozine-42.

    • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

Interpreting the Results:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. This indicates that the inhibitor and the substrate are competing for the same binding site on the enzyme.

  • Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests that the inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency.

  • Uncompetitive Inhibition: The lines will be parallel. This implies that the inhibitor only binds to the enzyme-substrate complex.

G cluster_0 Competitive Inhibition E Enzyme (Kinase-X) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ATP) I Inhibitor (Piprozine-42) ES->E - S P Product ES->P EI->E - I G Piprozine42 Piprozine-42 KinaseX Kinase-X Piprozine42->KinaseX Inhibits pSubstrate Phosphorylated Substrate KinaseX->pSubstrate Phosphorylates Substrate Substrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Caption: Hypothesized signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Substrate

  • Reagents and Materials:

    • Cancer cell line

    • Piprozine-42

    • Antibodies against the phosphorylated and total forms of the Kinase-X substrate

    • Western blotting reagents

  • Procedure:

    • Treat the cells with Piprozine-42 for various times and at different concentrations.

    • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated and total forms of the substrate.

Data Presentation: Inhibition of Substrate Phosphorylation

Treatmentp-Substrate Level (relative to total)
Vehicle Control1.0
Piprozine-42 (100 nM)[Hypothetical Value, e.g., 0.2]
Reference Compound A (50 nM)[Hypothetical Value, e.g., 0.1]
Negative Control Compound B (1 µM)0.9
Phenotypic Assays

The ultimate goal of inhibiting a cancer-related kinase is to elicit a desired cellular phenotype, such as a reduction in cell proliferation or the induction of apoptosis. [10] Experimental Protocol: Cell Proliferation Assay

  • Reagents and Materials:

    • Cancer cell line

    • Piprozine-42

    • Cell proliferation reagent (e.g., CellTiter-Glo®, Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of Piprozine-42.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a cell proliferation reagent.

Conclusion

By systematically progressing through the biochemical and cellular assays outlined in this guide, researchers can build a robust and compelling case for the mechanism of action of a novel inhibitor like Piprozine-42. The comparative analysis against a known inhibitor and a negative control is crucial for establishing the specificity and on-target activity of the compound. This rigorous, evidence-based approach is fundamental to the successful development of new targeted therapies.

References

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperazine - YouTube. (2014, November 6). Retrieved from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30). Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (2016, March 17). Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (n.d.). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.). Retrieved from [Link]

  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.). Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved from [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21). Retrieved from [Link]

  • What ECE inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Target Validation - Cellomatics Biosciences. (n.d.). Retrieved from [Link]

  • Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. (2025, August 6). Retrieved from [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of New Piperazine Compounds on Target Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Imperative of Selectivity

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and favorable physicochemical properties have made it a "privileged scaffold," integral to numerous blockbuster drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib.[3][4] The versatility of the piperazine core allows for precise structural modifications that can significantly enhance a compound's potency, bioavailability, and, most critically, its selectivity.[4][5]

Receptor selectivity—the ability of a drug to preferentially bind to and exert its effect on a specific target receptor over others—is a primary determinant of therapeutic efficacy and safety.[6][7] A highly selective compound minimizes off-target interactions, thereby reducing the risk of adverse side effects.[7] For researchers and drug development professionals, a rigorous and systematic assessment of a new chemical entity's selectivity profile is not just a regulatory hurdle but a fundamental step in validating its therapeutic potential.

This guide provides an in-depth, field-proven framework for evaluating the selectivity of novel piperazine compounds. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and robust assessment strategy.

The Hierarchical Approach: A Validated Workflow for Selectivity Profiling

A successful selectivity assessment follows a tiered, hierarchical approach. This strategy conserves resources by eliminating non-viable candidates early and ensures that only the most promising compounds advance to more complex and resource-intensive stages. Each tier answers a critical question in the drug discovery cascade.

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: In Vitro Function cluster_2 Tier 3: Off-Target Profiling cluster_3 Tier 4: In Vivo Validation a Primary Target Affinity (Radioligand Binding Assay) b Determine Binding Affinity (Ki) a->b c Primary Target Functionality (cAMP or Calcium Flux Assay) a->c Compound shows high affinity? d Determine Potency (EC50/IC50) & Modality (Agonist/Antagonist) c->d e Broad Receptor Panel Screen (Binding & Functional Assays) c->e Compound shows desired functional activity? f Quantify Selectivity Ratios e->f g Animal Models of Efficacy & Safety (PK/PD & Behavioral Assays) e->g Compound shows high selectivity? h Confirm In Vivo Target Engagement & Therapeutic Window g->h Final Candidate Final Candidate g->Final Candidate

Caption: A hierarchical workflow for assessing compound selectivity.

Tier 1: Confirming On-Target Affinity with Radioligand Binding Assays

Causality: Before assessing function, we must first confirm that the compound physically interacts with its intended target. The radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor due to its high sensitivity and robustness.[8][9] We utilize a competitive binding format to determine the affinity (Kᵢ) of our unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Membrane Homogenate: Prepare cell membranes from a cell line stably overexpressing the target receptor (e.g., HEK293 cells expressing the Serotonin 5-HT₂ₐ receptor). The expression level of the receptor is a critical parameter for a successful assay.[10]

    • Radioligand: Select a high-affinity, target-specific radioligand (e.g., [³H]-Ketanserin for the 5-HT₂ₐ receptor). The concentration used should ideally be at or below its dissociation constant (Kₑ).[11]

    • Test Compound: Prepare a serial dilution of the new piperazine compound (e.g., from 10 µM to 0.1 nM).

    • Assay Buffer: Prepare a buffer suitable for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane homogenate, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane homogenate, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Mianserin for 5-HT₂ₐ) to saturate all specific binding sites.

    • Competitive Binding: Add membrane homogenate, radioligand, and varying concentrations of the test piperazine compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes (and thus the bound radioligand), while the unbound radioligand passes through.[12]

  • Quantification: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Binding Affinity Comparison
CompoundPrimary TargetKᵢ (nM)
New Piperazine (NP-001) 5-HT₂ₐ 1.2
Reference Compound A5-HT₂ₐ2.5
Alternative Compound B5-HT₂ₐ15.8

Tier 2: Elucidating Functional Activity at the Primary Target

Causality: High binding affinity does not reveal the compound's functional effect. It could be an activator (agonist), a blocker (antagonist), or have no effect at all. Functional assays are essential to characterize the compound's modality and potency (EC₅₀ for agonists, IC₅₀ for antagonists).[13][14] Since many piperazine drugs target G-protein coupled receptors (GPCRs), we will focus on two common second messenger assays.[15]

GPCR Signaling & Assay Choice

GPCRs signal through different G-protein subtypes (Gₛ, Gᵢ, Gₒ) that modulate intracellular second messengers.[16] The choice of assay depends on the target receptor's known coupling mechanism.

  • Gₛ-coupled receptors: Activate adenylyl cyclase, increasing cAMP levels.

  • Gᵢ-coupled receptors: Inhibit adenylyl cyclase, decreasing cAMP levels.[17]

  • Gₒ-coupled receptors: Activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[18][19]

G cluster_0 Gq-Coupled GPCR Signaling Ligand Ligand Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binding Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway for a Gq-coupled GPCR.

Experimental Protocol 1: Calcium Flux Assay (for Gₒ-coupled receptors)

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[20] Activation of a Gₒ-coupled receptor triggers a cascade that releases calcium from intracellular stores, causing a measurable increase in fluorescence.[18][21]

  • Cell Plating: Seed cells expressing the target Gₒ-coupled receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.[20]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) and probenecid (which prevents the dye from being pumped out of the cells).[20]

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, to allow the dye to de-esterify and become active within the cells.

  • Compound Addition & Measurement: Place the plate into a fluorescent kinetic plate reader (e.g., a FLIPR system).[22]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the test piperazine compound (for agonist testing) or a known agonist plus the test compound (for antagonist testing).

    • Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the peak fluorescence response over baseline for each concentration.

    • Plot the response against the log concentration of the compound.

    • For agonists, fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, fit the data to determine the IC₅₀.

Experimental Protocol 2: cAMP Assay (for Gₛ/Gᵢ-coupled receptors)

This assay quantifies intracellular cAMP levels, typically using a competitive immunoassay format with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).[17][23]

  • Cell Stimulation:

    • Plate cells expressing the target receptor.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • For Gᵢ Antagonist/Agonist Assays: Add forskolin to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for a measurable decrease.[17]

    • Add the test compound (agonist mode) or a known agonist plus the test compound (antagonist mode).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis & Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add detection reagents according to the kit manufacturer's protocol (e.g., a cAMP-d2 acceptor and an anti-cAMP cryptate donor for an HTRF assay).

  • Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀.

Data Presentation: Functional Potency at Primary Target
CompoundModality at 5-HT₂ₐPotency (EC₅₀/IC₅₀, nM)
New Piperazine (NP-001) Antagonist 4.5 (IC₅₀)
Reference AgonistAgonist8.2 (EC₅₀)
Reference AntagonistAntagonist5.1 (IC₅₀)

Tier 3: Quantifying Selectivity Across a Receptor Panel

Causality: This is the most critical step for assessing selectivity. A compound that is potent at its primary target may still have unacceptable off-target activities that could lead to side effects. For instance, many piperazine compounds designed for serotonin receptors may also interact with dopamine or adrenergic receptors.[3] We must quantify the compound's activity against a broad panel of relevant receptors.

The methodology involves repeating the binding (Tier 1) and/or functional (Tier 2) assays for a curated panel of receptors. The choice of panel depends on the primary target's family and known liabilities of the chemical scaffold.

Data Presentation: Selectivity Profile of NP-001

The selectivity ratio is calculated by dividing the off-target Kᵢ or IC₅₀ by the on-target Kᵢ or IC₅₀. A higher ratio indicates greater selectivity.

Receptor TargetBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Selectivity Ratio (Binding)
5-HT₂ₐ (Primary) 1.2 4.5 -
5-HT₂C8515071-fold
5-HT₁ₐ>1000>1000>833-fold
Dopamine D₂250480208-fold
Adrenergic α₁450>1000375-fold
Histamine H₁980>1000817-fold

Interpretation: The data shows that NP-001 is highly selective for the 5-HT₂ₐ receptor. It is over 70-fold more selective against the closely related 5-HT₂C receptor and demonstrates even greater selectivity against other key biogenic amine receptors, predicting a favorable side-effect profile.

Tier 4: In Vivo Validation of Selectivity

Causality: While in vitro assays are powerful, they do not fully recapitulate the complex biological environment of a living organism.[24] In vivo studies are essential to confirm that the observed in vitro selectivity translates to a meaningful therapeutic window in a physiological context.[25][26]

This stage involves progressing the most selective and potent compounds into animal models.[27][28]

  • Pharmacokinetic (PK) Studies: Assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound to establish appropriate dosing regimens.

  • Pharmacodynamic (PD) / Efficacy Models: Use disease-relevant animal models (e.g., a head-twitch response model for 5-HT₂ₐ antagonism) to demonstrate that the compound engages the target receptor in vivo and produces the desired therapeutic effect at relevant exposures.

  • Safety/Tolerability Studies: Administer the compound at higher doses to identify the maximum tolerated dose and observe for any potential side effects predicted by the off-target profile. The goal is to establish a wide margin between the efficacious dose and the dose that produces adverse effects.

Conclusion

Assessing the selectivity of new piperazine compounds is a multi-faceted process that requires a logical, tiered approach. By systematically progressing from high-throughput in vitro binding and functional assays to comprehensive off-target profiling and finally to in vivo validation, researchers can build a robust data package. This methodical process, grounded in sound scientific principles, is the most reliable way to identify compounds with a high probability of success in the clinic, ultimately leading to safer and more effective medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
  • cAMP assays in GPCR drug discovery. (2017). PubMed.[Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.[Link]

  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.
  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology.[Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). PMC.[Link]

  • Receptor selectivity: Significance and symbolism. (2025). Source not available.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ResearchGate.[Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC.[Link]

  • Serotonin receptors - from molecular biology to clinical applications. (2011). PubMed.[Link]

  • Serotonin receptors - from molecular biology to clinical applications. (2011). Semantic Scholar.[Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). PMC.[Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.[Link]

  • 5HT (Serotonin) receptors. (n.d.). Herman Ostrow Orofacial Pain and Oral Medicine Wiki.[Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.[Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.[Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology.
  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc.[Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC.[Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biostructure.[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC.[Link]

  • The Crucial Role of Receptor Expression in Drug Development. (n.d.). Hilaris Publisher.[Link]

  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). (n.d.). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Radioligand Binding Assay. (n.d.). Springer Nature Experiments.[Link]

  • Serotonin Receptors – From Molecular Biology to Clinical Applications. (2010). ResearchGate.[Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2013). ResearchGate.[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.[Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis.[Link]

  • Structural basis for recognition of anti-migraine drug lasmiditan by the serotonin receptor 5-HT 1F –G protein complex. (2021). bioRxiv.[Link]

  • Differentiating Selectivity Vs Specificity in Pharmacology. (2025). Altabrisa Group.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). NIH.[Link]

  • Binding affinities of the piperazine and piperazinone ligands 5a-8b and... (n.d.). ResearchGate.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2012). ResearchGate.[Link]

  • In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.[Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (n.d.). PubMed.[Link]

Sources

Comparison of synthetic routes to functionalized piperazines for efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Synthetic Routes to Functionalized Piperazines for Enhanced Efficiency

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of blockbuster drugs due to its unique physicochemical properties and its ability to modulate biological activity. The efficient synthesis of highly functionalized piperazines is, therefore, a critical endeavor in modern drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to these valuable compounds, focusing on key efficiency parameters such as yield, scalability, functional group tolerance, and atom economy. We will delve into both classical and contemporary methodologies, providing detailed protocols and supporting data to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Classical Approaches: The Foundation of Piperazine Synthesis

The traditional methods for constructing the piperazine core have been the workhorses of the pharmaceutical industry for decades. While often robust and scalable, they can be limited by harsh reaction conditions and a lack of functional group tolerance.

The Bucherer-Bergs Reaction

A multicomponent reaction that forms a hydantoin, which can then be converted to a piperazinone and subsequently reduced.

Mechanism and Rationale: This one-pot reaction involves the reaction of a ketone or aldehyde with an aminonitrile and ammonium carbonate to form a hydantoin. The hydantoin is then hydrolyzed and cyclized to a piperazinone, which is subsequently reduced to the desired piperazine. The efficiency of this route is often dictated by the final reduction step.

Representative Protocol: Synthesis of 2,5-disubstituted Piperazine

  • Step 1: Hydantoin Formation. In a sealed vessel, combine the starting α-amino acid (1.0 eq), aldehyde or ketone (1.1 eq), and potassium cyanide (1.2 eq) in a mixture of ethanol and water (1:1). Heat the mixture to 60 °C for 12 hours.

  • Step 2: Piperazinone Formation. Cool the reaction mixture to room temperature and add concentrated hydrochloric acid. Reflux the mixture for 24 hours.

  • Step 3: Reduction to Piperazine. After cooling, basify the mixture with NaOH and extract the piperazinone. The isolated piperazinone is then dissolved in THF and treated with LiAlH4 (3.0 eq) at 0 °C, followed by refluxing for 12 hours to yield the piperazine.

Data Summary:

ParameterValue
Typical Yield 40-60% over 3 steps
Scalability Moderate to high
Functional Group Tolerance Low
Key Advantage Readily available starting materials
Key Disadvantage Harsh reagents (KCN, LiAlH4), multiple steps
Reductive Amination of Diketones

A straightforward approach involving the double reductive amination of a 1,2-diketone with a primary amine.

Mechanism and Rationale: This method relies on the sequential formation of two imines, followed by their reduction. The choice of reducing agent is critical to avoid side reactions and achieve high diastereoselectivity in the case of chiral amines.

Representative Protocol: Synthesis of N,N'-disubstituted Piperazine

  • To a solution of the 1,2-diketone (1.0 eq) in methanol, add the primary amine (2.2 eq) and sodium cyanoborohydride (2.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water, and extract the product with an organic solvent.

Data Summary:

ParameterValue
Typical Yield 70-90%
Scalability High
Functional Group Tolerance Moderate
Key Advantage High-yielding, one-pot procedure
Key Disadvantage Limited availability of 1,2-diketones

Modern Catalytic Strategies: Precision and Versatility

Contemporary methods for piperazine synthesis leverage the power of transition-metal catalysis and other modern synthetic techniques to achieve high levels of efficiency, functional group tolerance, and stereocontrol.

Aza-Michael Addition Followed by Cyclization

A powerful and convergent approach for the synthesis of highly functionalized piperazines.

Mechanism and Rationale: This strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. The use of chiral catalysts can enable the asymmetric synthesis of piperazines.

Representative Protocol: Asymmetric Synthesis of a Piperazine Derivative

  • In a nitrogen-purged flask, dissolve the chiral amine catalyst (0.1 eq) in a suitable solvent (e.g., CH2Cl2).

  • Add the α,β-unsaturated ester (1.0 eq) and the N-protected ethylenediamine (1.2 eq).

  • Stir the reaction at the desired temperature (-20 °C to room temperature) for 12-48 hours.

  • Upon completion, the resulting intermediate is cyclized, often under basic or acidic conditions, to afford the piperazine product.

Data Summary:

ParameterValue
Typical Yield 80-95%
Enantioselectivity Often >90% ee
Scalability Moderate
Functional Group Tolerance High
Key Advantage High stereocontrol, mild reaction conditions
Key Disadvantage Catalyst cost, multi-step sequence
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been extensively applied to the synthesis of N-arylpiperazines.[1][2] This palladium-catalyzed cross-coupling reaction offers a highly efficient and versatile route to a wide array of functionalized piperazines.[3]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, and reductive elimination to furnish the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for achieving high catalytic activity and broad substrate scope.[1]

Representative Protocol: Synthesis of an N-Aryl-N'-Boc-piperazine [1]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and a suitable base such as NaOt-Bu or Cs2CO3 (1.4-2.0 eq).[1]

  • In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd2(dba)3) and a phosphine ligand (e.g., XantPhos) in a small amount of anhydrous solvent.[1]

  • Seal the Schlenk tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary:

ParameterValue
Typical Yield 85-99%[2]
Scalability High
Functional Group Tolerance High
Key Advantage Broad substrate scope, excellent yields, mild conditions
Key Disadvantage Catalyst cost, potential for heavy metal contamination
C-H Functionalization of the Piperazine Core

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, and its application to the piperazine scaffold is a significant advancement.[4][5][6] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the carbon backbone of the piperazine ring.[4][7]

Mechanism and Rationale: Photoredox catalysis is a common method for the C-H functionalization of piperazines.[4] In a typical reaction, a photocatalyst, upon irradiation with light, initiates a single-electron transfer process, generating a reactive radical intermediate from the piperazine. This radical can then engage in a variety of bond-forming reactions.[4]

Representative Protocol: Photoredox-Catalyzed C-H Arylation of Piperazine [4]

  • In a photochemically transparent vial, combine the N-substituted piperazine (1.0 eq), the aryl halide (1.5 eq), a photocatalyst (e.g., Ir(ppy)3), and a suitable base in a degassed solvent.[4]

  • Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, remove the solvent and purify the crude product by chromatography.

Data Summary:

ParameterValue
Typical Yield 60-80%
Scalability Low to moderate
Functional Group Tolerance Moderate to high
Key Advantage Late-stage functionalization, atom economy
Key Disadvantage Substrate-dependent reactivity, potential for side reactions

Comparative Analysis and Decision-Making

The choice of synthetic route to a functionalized piperazine is a multi-faceted decision that depends on the specific target molecule, the desired scale of the synthesis, and the available resources.

Summary of Key Efficiency Parameters
Synthetic RouteTypical YieldScalabilityFunctional Group ToleranceAtom EconomyKey StrengthsKey Weaknesses
Bucherer-Bergs 40-60%Moderate-HighLowLowInexpensive starting materialsHarsh reagents, multiple steps
Reductive Amination 70-90%HighModerateModerateOne-pot, high-yieldingLimited starting material availability
Aza-Michael Addition 80-95%ModerateHighHighHigh stereocontrol, mild conditionsCatalyst cost, multi-step
Buchwald-Hartwig 85-99%HighHighHighBroad scope, excellent yieldsCatalyst cost, metal contamination
C-H Functionalization 60-80%Low-ModerateModerate-HighVery HighLate-stage modificationSubstrate-dependent, side reactions
Decision-Making Flowchart

Piperazine Synthesis Decision Tree Choosing a Synthetic Route for Functionalized Piperazines start Define Target Piperazine q1 N-Aryl Piperazine? start->q1 q2 High Stereocontrol Required? q1->q2 No buchwald Buchwald-Hartwig Amination q1->buchwald Yes q3 Late-stage C-H Functionalization Desired? q2->q3 No aza_michael Asymmetric Aza-Michael Addition q2->aza_michael Yes q4 Simple, Scalable Synthesis Needed? q3->q4 No ch_func C-H Functionalization q3->ch_func Yes reductive_amination Reductive Amination q4->reductive_amination Yes bucherer Bucherer-Bergs Reaction q4->bucherer No (Consider for simple cores)

Sources

A Comparative In-Depth Technical Guide: Benchmarking New Piperazine Derivatives Against Known Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of anthelmintic resistance necessitates a paradigm shift in our approach to drug discovery. For decades, the piperazine scaffold has been a reliable pharmacophore in combating helminth infections. This guide provides a comprehensive technical comparison of newly developed piperazine derivatives against established anthelmintic agents. We will delve into the mechanistic nuances, present objective experimental data from validated assays, and provide detailed, reproducible protocols to empower researchers in the critical endeavor of developing next-generation anthelmintics.

The Imperative for Novel Anthelmintics

Helminth infections remain a significant global health and economic burden, affecting billions of people and livestock. The widespread and often indiscriminate use of a limited arsenal of drugs has inevitably led to the selection of resistant parasite populations. This alarming trend threatens the efficacy of mass drug administration programs and compromises livestock productivity. Consequently, there is an urgent need to discover and develop new anthelmintics with novel mechanisms of action or improved efficacy against resistant strains. Piperazine, a simple heterocyclic amine, has a long history of safe and effective use, and its core structure serves as a valuable starting point for the synthesis of new derivatives with enhanced potency and broader spectrums of activity.[1]

Comparative Mechanisms of Action: A Molecular Deep Dive

A fundamental principle in developing superior therapeutic agents is to understand and potentially exploit differences in the molecular targets between the parasite and its host. This forms the basis of selective toxicity, a cornerstone of effective chemotherapy.

Piperazine and Its Derivatives: Targeting Neuromuscular Transmission

The primary mode of action for piperazine is the paralysis of susceptible nematodes.[1] This is achieved through its activity as a potent agonist of the parasite's inhibitory gamma-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels.[1]

  • The Causality: In nematodes, GABA receptors are crucial for mediating muscle inhibition at the neuromuscular junction. Piperazine's binding to these receptors triggers an influx of chloride ions (Cl-), leading to hyperpolarization of the muscle cell membrane. This sustained hyperpolarized state renders the muscle cells unresponsive to excitatory stimuli, resulting in a flaccid paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic movements. The selective toxicity of piperazine is attributed to the fact that in vertebrates, GABAergic signaling is predominantly confined to the central nervous system (behind the blood-brain barrier), and the isoform of the GABA receptor in helminths differs from that in vertebrates.

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Helminth Muscle Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Nerve Impulse GABA GABA GABA_R GABA Receptor (Chloride Channel) Cl_channel Cl⁻ Influx GABA_R->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Derivative Piperazine->GABA_R Agonist Binding GABA->GABA_R Binds to

Caption: Mechanism of action for Piperazine derivatives on helminth GABA receptors.

Standard Anthelmintic Agents: A Diversity of Targets

To effectively benchmark new piperazine derivatives, it is crucial to understand the mechanisms of the current gold-standard drugs.

  • Benzimidazoles (e.g., Albendazole): This class of drugs works by inhibiting the cellular machinery of the parasite. Albendazole binds with high affinity to the parasite's β-tubulin, preventing its polymerization into microtubules.[2][3] This disruption of the microtubule cytoskeleton is catastrophic for the worm, as it impairs essential functions like cell division, maintenance of cell shape, and, critically, the absorption of glucose, which leads to energy depletion and death.[2][4][5]

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets a different set of ion channels. It binds to glutamate-gated chloride channels found in the nerve and muscle cells of invertebrates.[6][7] This binding locks the channels in an open state, leading to a continuous influx of chloride ions and subsequent hyperpolarization of the cells.[6][8] This results in paralysis and death of the parasite. The selectivity of ivermectin arises because mammals do not have these glutamate-gated chloride channels; their glutamate receptors are not chloride channels, and the drug has a low affinity for other mammalian ligand-gated channels and typically does not cross the blood-brain barrier.[6]

  • Praziquantel: Primarily used against flatworms (trematodes and cestodes), praziquantel's mechanism involves the severe disruption of calcium homeostasis.[1][9] It appears to interact with the parasite's voltage-gated calcium channels, causing a rapid and sustained influx of calcium ions.[9][10][11] This leads to intense muscle contraction (spastic paralysis) and damage to the worm's outer layer, the tegument, making it vulnerable to the host's immune system.[1]

Experimental Benchmarking: Protocols and Comparative Data

Objective comparison requires standardized and reproducible experimental protocols. Here, we outline the methodologies for key in vitro and in vivo assays and present comparative data for novel piperazine derivatives against standard agents.

In Vitro Efficacy Assessment

In vitro assays provide the first critical assessment of a compound's anthelmintic potential, allowing for rapid screening and determination of dose-dependent effects.

This assay is a fundamental primary screen to directly observe the effect of a compound on the viability and motility of adult worms. The Indian earthworm, Pheretima posthuma, is a commonly used model due to its physiological and anatomical resemblance to intestinal roundworms like Ascaris lumbricoides.[12]

Caption: Workflow for the In Vitro Adult Worm Motility Assay.

Methodology:

  • Worm Preparation: Collect healthy adult Indian earthworms (Pheretima posthuma), approximately 5-8 cm in length. Wash them thoroughly with normal saline to remove any adhering soil and fecal matter.[10][12]

  • Group Allocation: Divide the worms into groups of 5-6 worms per petri dish. Designate groups for negative control (vehicle, e.g., normal saline), positive control (a standard drug like Albendazole or Piperazine Citrate at a known effective concentration), and test groups for the new piperazine derivatives at various concentrations (e.g., 10, 25, 50 mg/mL).[2]

  • Compound Exposure: Add 20-25 mL of the respective test or control solutions to the labeled petri dishes. Carefully place the worms in each dish.

  • Observation and Data Collection: Immediately start a stopwatch. Observe the worms for motility.

    • Time to Paralysis: Record the time when a worm ceases movement, even when shaken vigorously.[10]

    • Time to Death: Confirm death by observing no movement when the worm is shaken vigorously and dipped in warm water (50°C), often accompanied by the fading of its body color.[12]

  • Data Analysis: Record the mean time to paralysis and death for each group. Compare the efficacy of the new derivatives to the positive control.

Comparative Data: In Vitro Motility Assay (Pheretima posthuma)

Compound ClassSpecific Derivative ExampleConcentration (mg/mL)Mean Time to Paralysis (min)Mean Time to Death (min)Reference
Standard Albendazole202248[5]
Standard Piperazine Citrate106.2524.5[2][4]
Benzimidazole-Piperazine Hybrid Compound 7c0.1 (100 µg/mL)Not Reported92.7% reduction in activity at 48h[9]
Thieno[2,3-d]pyrimidine-Piperazine Hybrid Compound 5h0.1 (100 µg/mL)2.2219.43[4]
Thieno[2,3-d]pyrimidine-Piperazine Hybrid Compound 5g0.1 (100 µg/mL)2.3222.38[4]
2-(2-aminoethyl)-1H-benzimidazole Derivative Compound A1Not specified510[10]
2-(2-aminoethyl)-1H-benzimidazole Derivative Compound A7Not specified510[10]

Note: The study on compound 7c used Trichinella spiralis larvae and measured activity reduction rather than time to death.[9]

This assay is crucial for determining a compound's effect on the developmental stages of a parasite, which is a key aspect of breaking its life cycle. It is often performed on parasitic nematodes of veterinary importance, such as Haemonchus contortus.

Methodology:

  • Egg Recovery: Recover nematode eggs from the feces of an infected host (e.g., sheep for H. contortus).

  • Assay Setup: This assay is typically performed in a 96-well microtiter plate.[13] To each well, add a suspension containing a known number of eggs (e.g., 60-80).[13] Also add a nutritive medium and a source of food for the developing larvae (e.g., E. coli).[6]

  • Compound Addition: Add the test compounds (new piperazine derivatives) and standard drugs (e.g., Thiabendazole, Ivermectin) in a range of serially diluted concentrations to the wells. Include control wells with no drug.

  • Incubation: Incubate the plates for approximately 6-7 days at a suitable temperature (e.g., 27°C) to allow for the hatching of eggs and development of larvae to the third-stage (L3), which is the infective stage.[6][13]

  • Termination and Counting: Stop the development by adding a small amount of a fixative like Lugol's iodine. Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.[6]

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control wells. Use this data to determine the LD50 (the concentration of the drug required to inhibit the development of 50% of the larvae).[13]

Comparative Data: Larval Development Assay (Haemonchus contortus)

CompoundAssay TypeIC50 / LC50 (µM)Reference
Standard (Monepantel) xL3 to L4 Development0.4[14]
Standard (Moxidectin) xL3 to L4 Development14.0[14]
Acrylonitrile Derivative (13a) Larval Lethality<15[15]
α-amino amide (12a) Larval Lethality10[15]
Benzimidazole Derivative (1e) xL3 to L4 DevelopmentActive at 25 µM[16]

Note: Data for novel piperazine derivatives against H. contortus in this specific assay is limited in the available literature. The data presented is for other novel compounds to illustrate the assay's output.

In Vivo Efficacy Assessment

While in vitro assays are invaluable for initial screening, in vivo testing is the definitive measure of a drug's efficacy within a host system, accounting for factors like metabolism, distribution, and excretion.

The FECRT is the most common method for evaluating the in vivo efficacy of an anthelmintic in livestock.

Methodology:

  • Animal Selection: Select a group of naturally infected animals (e.g., sheep or goats) with a sufficient fecal egg count (FEC), typically an average of at least 200-300 eggs per gram (EPG) of feces.[16]

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Divide the animals into groups. One group remains as an untreated control, while the other groups are treated with the new piperazine derivative or a standard anthelmintic at a specific dose. It is crucial to accurately weigh each animal to ensure correct dosage.

  • Post-Treatment Sampling: Collect fecal samples from the same animals again after a specific period, which depends on the drug being tested (e.g., 10-14 days for benzimidazoles, 14-17 days for macrocyclic lactones).[17]

  • Fecal Egg Count: Process all fecal samples (pre- and post-treatment) using a standardized technique (e.g., McMaster technique) to determine the number of eggs per gram of feces.

  • Efficacy Calculation: Calculate the percentage reduction in the fecal egg count for each treated group compared to the control group. An efficacy of 95% or greater is generally considered effective.[16]

Comparative Data: In Vivo Efficacy

CompoundHostParasiteEfficacy (% FEC Reduction)Reference
Piperazine dihydrochloride PigsAscaris suum99-100%[18]
Fenbendazole CalvesAscariasis95.50%[19]
Piperazine Citrate CalvesAscariasis98-99%[19]

Note: Specific in vivo FECRT data for the newest generation of synthesized piperazine derivatives is not yet widely available in published literature but would be the critical next step in their development.

Cytotoxicity Assessment: Ensuring Safety

A potent anthelmintic is only useful if it is safe for the host. Cytotoxicity screening is a vital, early-stage assessment of a compound's potential toxicity.

This is a simple, rapid, and cost-effective assay for preliminary cytotoxicity screening of new compounds.

Methodology:

  • Hatching Shrimp: Hatch brine shrimp (Artemia salina) nauplii in artificial seawater under constant illumination and aeration for 24-48 hours.

  • Assay Setup: Prepare a series of dilutions of the test compounds in vials.

  • Exposure: Transfer a set number of nauplii (e.g., 10-15) into each vial. Include a negative control (seawater only) and a positive control (a known cytotoxic agent).

  • Incubation and Counting: After 24 hours, count the number of dead and surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the lethal concentration that kills 50% of the nauplii). A lower LC50 value indicates higher cytotoxicity. Generally, LC50 values below 100 µg/mL are considered strongly cytotoxic, while those above 1000 µg/mL are considered non-toxic.[20]

Comparative Data: Brine Shrimp Cytotoxicity

CompoundLC50 (µg/mL)Cytotoxicity LevelReference
Rubus fruticosus Extract13.28Strong[21]
Vernonia anthelmintica (Ethanol Extract)104.1Moderate
Vernonia anthelmintica (Hexane Extract)216.1Moderate
Myrsine africana (Organic Extract)11Strong[20]

Note: Cytotoxicity data for specific novel piperazine derivatives from recent synthesis papers is often not included in the initial anthelmintic screening publications. This data is provided to illustrate the output and interpretation of the assay.

Discussion and Future Directions

The data presented indicates that the synthesis of new piperazine derivatives, particularly hybrids incorporating benzimidazole or thieno[2,3-d]pyrimidine moieties, is a promising strategy for developing potent anthelmintic agents.[4][9] Several of the novel compounds demonstrated faster paralysis and death times in vitro against Pheretima posthuma compared to the standard drug Albendazole.[10] For instance, certain 2-(2-aminoethyl)-1H-benzimidazole derivatives showed a four-fold faster time to paralysis and a three-fold faster time to death than Albendazole, highlighting a significant increase in potency.[10]

The causality behind this enhanced activity likely lies in a multi-target approach. By combining the piperazine core (targeting GABA receptors) with a benzimidazole moiety (targeting β-tubulin), these hybrid molecules may exert a dual-pronged attack on the parasite's nervous system and cellular integrity, potentially leading to a synergistic effect and a lower likelihood of resistance development.

However, it is critical to move beyond the earthworm model. While an excellent initial screen, future research must prioritize testing these promising derivatives against a panel of clinically and veterinarily relevant parasitic nematodes, such as Haemonchus contortus, Trichuris trichiura, and Ascaris suum. Determining IC50 and LC50 values from larval development and motility assays using these parasites will provide a more accurate prediction of in vivo efficacy.

Furthermore, comprehensive cytotoxicity and in vivo studies are paramount. The most potent compounds from in vitro screens must be subjected to rigorous safety profiling, followed by FECRT in appropriate animal models to confirm their therapeutic potential.

Conclusion

The development of novel piperazine derivatives represents a vibrant and promising frontier in the fight against helminth infections and the growing crisis of anthelmintic resistance. By leveraging a combination of rational drug design, standardized in vitro screening protocols, and a clear-eyed view towards in vivo validation and safety assessment, the scientific community can continue to build upon the legacy of the piperazine scaffold. The experimental frameworks and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to this critical mission, facilitating a more objective and efficient pathway from the synthesis of new chemical entities to the development of effective next-generation anthelmintics.

References

  • Improvement of an in vitro test for Haemonchus contortus resistance diagnosis in small ruminant (RESISTA-Test©). (n.d.). Infoteca-e. Retrieved from [Link]

  • Sánchez-Alonso, R. M., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
  • Comparative Study of Herbal drugs and Synthetic drugs used for treatment of Intestinal Worm Infestation. (2023). Research Journal of Pharmacy and Technology, 16(11), 5334-5338.
  • Mavrova, A. T., et al. (2022). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules, 27(21), 7205.
  • Katti, S. A., Desai, K. S., & Loharkar, S. V. (2019). SYNTHESIS, MOLECULAR DOCKING & EVALUATION OF ANTHELMINTIC ACTIVITY OF 2-(2-AMINO ETHYL)-1H-BENZIMIDAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(11), 1141-1151.
  • Preston, S., et al. (2025). In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus. Parasitology.
  • Request PDF. (n.d.). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]

  • Jabbar, A., et al. (2021). High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. Metabolites, 11(10), 693.
  • Shreyas, G. R., et al. (2020). Synthesis and anthelmintic activity of some novel (E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines. Digital Commons @ Kean University.

  • Várady, M., et al. (2009). Comparison of two versions of larval development test to detect anthelmintic resistance in Haemonchus contortus. Veterinary Parasitology, 160(3-4), 267-271.
  • Larval development assay. (1995). Google Patents.
  • Shrestha, B., et al. (2016). COMPARISON OF ANTIHELMINTHIC ACTIVITY BETWEEN BISARYL BENZYL PIPERAZINE AND BENZIMIDAZOLE LINKED PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(4), 1547-1555.
  • Simham, S., et al. (2013). IN-VITRO ANTHELMENTIC ACTIVITY OF ISOLATED PIPERINE FROM PIPER NIGRUM. Journal of Global Trends in Pharmaceutical Sciences, 4(1), 1014-1017.
  • Synthesis, docking and evaluation of benzimidazole anthelmintics. (2024). BenchChem.
  • Shrestha, B., et al. (2016). comparison of antihelminthic activity between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives.
  • Avramenko, M., et al. (2025). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results.
  • Recent achievements in the synthesis of benzimidazole deriv
  • ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). IJNRD.
  • Phytochemistry, Brine shrimp lethality and mice acute oral toxicity studies on seed extracts of Vernonia anthelmintica. (n.d.). Sign in. Retrieved from [Link]

  • Aubry, M. L., et al. (1970). Aspects of the pharmacology of a new anthelmintic: pyrantel. British Journal of Pharmacology, 38(2), 332-344.
  • An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. (2013). Biosciences Biotechnology Research Asia, 10(2), 651-657.
  • Potent Anthelmintic Activity of Chalcones Synthesized by an Effective Green Approach. (2024). ChemMedChem, 19(13), e202400071.
  • Gakuya, D. W., et al. (2013). Phytochemical screening and cytotoxicity of selected plants used as anthelmintics in Loitoktok Sub-County, Kenya. The Journal of Phytopharmacology, 2(5), 1-6.
  • Effects of fenbendazole and piperazine citrate on egg count EPG in calves. (2018).
  • Brine Shrimp Lethality Assay of Selected Medicinal Plants in Tanzania. (2018). Journal of Pharmacognosy and Phytochemistry, 7(2), 3042-3045.
  • Discovery of acrylonitrile-based small molecules active against Haemonchus contortus. (2012). MedChemComm, 3(6), 699-703.
  • Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs. (1987). Veterinary Record, 120(13), 309-310.
  • Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. (2022). Parasites & Vectors, 15(1), 136.
  • Acute toxicity, brine shrimp cytotoxicity, anthelmintic and relaxant potentials of fruits of Rubus fruticosus Agg. (2013).
  • The interaction between anthelmintic drugs and histamine in Ascaris suum. (1966). British Journal of Pharmacology and Chemotherapy, 26(3), 679-687.
  • Experimental evidence for the lack of sensitivity of in vivo faecal egg count reduction testing for the detection of early development of benzimidazole resistance. (2020). Parasitology Research, 119(12), 4235-4242.
  • (PDF) Acute toxicity, brine shrimp cytotoxicity, anthelmintic and relaxant potentials of fruits of Rubus fruticosus Agg. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Anthelmintic Effects of Condensed Tannins from Diverse Plant Sources against Ascaris suum. (2014). PLOS One, 9(5), e97053.
  • A convenience sample of cattle faecal egg count reduction tests in New Zealand 2021-2024. (2020). New Zealand Veterinary Journal, 68(1), 1-5.
  • The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. (2025).
  • Malaria Libre. (2021). Medicines for Malaria Venture.
  • Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy. (2022). Parasite, 29, 17.
  • Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy. (2022). PubMed.
  • Anthelmintic Activity | Pheretima Posthuma | Piperazine Citrate | Tamarindus Indica. (2008). Indian Journal of Pharmaceutical Sciences, 70(1), 122-124.

Sources

Safety Operating Guide

Technical SOP: Lifecycle Management & Disposal of 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide supersedes generic waste protocols. It is designed for researchers handling 1-(2-Isopropoxy-ethyl)-piperazine (CAS: 889939-82-6), a specialized intermediate combining a basic piperazine ring with an ether side chain.[1]

Effective disposal begins with accurate characterization.[1] This compound is not just "organic waste"; it is a functionalized amine .[1] Improper disposal (e.g., mixing with acidic waste streams) can result in immediate exothermic runaway or the formation of toxic vapors.

Chemical Hazard Profile
ParameterClassificationOperational Implication
Primary Hazard Corrosive (Category 1B) Destroys tissue on contact; pH > 12 in solution.[1]
Secondary Hazard Skin Sensitizer Potential for anaphylactic reaction upon repeated exposure.[1]
Reactivity Incompatible with Acids/Oxidizers Violent reaction with strong acids; potential ignition with oxidizers.[1]
Waste Code (RCRA) D002 (Corrosive) If pH ≥ 12.[1]5. Otherwise, classified as Non-Listed Hazardous Waste.[1]

The "Self-Validating" Segregation System

Safety in the laboratory relies on segregation at the source . You must treat this compound as a Segregated Base .[1]

The Golden Rule: Never dispose of piperazine derivatives in general "Organic Waste" carboys without first verifying the carboy's pH history. Many general waste containers contain acidic residues (TFA, Acetic Acid, HCl) from HPLC lines.[1]

Workflow: Segregation Logic Tree

The following logic ensures you never accidentally create a reaction vessel in your waste accumulation area.

SegregationLogic Start Waste Generation: 1-(2-Isopropoxy-ethyl)-piperazine CheckState Physical State? Start->CheckState Solid Solid / Pure Substance CheckState->Solid Liquid Liquid / Solution CheckState->Liquid ActionSolid Pack in solid waste drum (Label: Basic Organic Solid) Solid->ActionSolid Double bag CheckpH Check Receiving Container pH Liquid->CheckpH Acidic Container is Acidic (pH < 4) CheckpH->Acidic Risk of Exotherm NeutralBasic Container is Neutral/Basic CheckpH->NeutralBasic Safe ActionNew STOP: Use New Container (Label: Basic Organic Waste) Acidic->ActionNew Segregate ActionMix Add to Container NeutralBasic->ActionMix

Figure 1: Decision matrix for segregating amine-based chemical waste.[1] Note the critical stop-point at acidic containers.

Disposal Protocols

Protocol A: Pure Chemical & Stock Solutions (High Concentration)

Objective: Thermal destruction via high-temperature incineration.[1] Prohibited: Do not dilute down the drain. This compound is toxic to aquatic life and disrupts biological wastewater treatment.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) container.[1] Glass is acceptable but poses a breakage risk for corrosives.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: 1-(2-Isopropoxy-ethyl)-piperazine (95%+).[1]

    • Hazard Checkbox: Corrosive, Toxic.[1][2][3]

  • Storage: Store in the Corrosives Cabinet (Base side) until pickup. Do not store next to waste acids.[1]

  • Disposal Handoff: Transfer to EHS/Waste Management for Fuel Blending/Incineration .

Protocol B: Aqueous Mixtures (HPLC Waste/Rinsate)

Objective: Safe accumulation without accidental neutralization reactions.

  • pH Adjustment (Optional but Recommended): If the solution is highly basic (pH > 12), you may neutralize it to pH 7–9 using dilute Sulfuric Acid (H₂SO₄) in a fume hood before adding to the waste stream.

    • Caution: This generates heat.[1][4] Perform slowly with ice cooling.

  • Accumulation: If not neutralizing, collect in a dedicated "Basic Aqueous Waste" carboy.

  • Precipitation Check: Piperazines can form insoluble salts with certain counter-ions.[1] Visually inspect the waste container for precipitate buildup which can clog pumping systems.[1]

Protocol C: Empty Container Management (RCRA Compliance)

Objective: Render the container "RCRA Empty" to classify it as solid trash rather than hazardous waste.

The "Triple Rinse" Standard (40 CFR 261.7):

  • Empty: Pour out all flowable liquid.[1]

  • Solvent Selection: Use a solvent that dissolves the piperazine (Ethanol or Methanol are preferred; Water is acceptable if the compound is in a salt form).[1]

  • Rinse 1: Fill 10% volume, shake/agitate, pour rinsate into Protocol B waste stream.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label. Mark as "Triple Rinsed - Non-Hazardous."[1]

  • Discard: Place in standard lab trash or glass recycling.

Emergency Contingencies: Spills

Scenario: You drop a 100mL bottle of pure 1-(2-Isopropoxy-ethyl)-piperazine.

  • Evacuate & Ventilate: The vapors are irritating.[1][4] Clear the immediate area.[1][3][4][5][6]

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If the spill is large (>500mL), use a half-mask respirator with organic vapor/amine cartridges.[1]

  • Containment: Do NOT use paper towels (fire risk with basic amines).[1] Use an inert absorbent:

    • Vermiculite[4][6]

    • Diatomaceous earth[7]

    • Commercial "Base Neutralizer" pads (Citric acid based).[1]

  • Neutralization (In-situ): If using a commercial neutralizer, expect fizzing and heat.[1] Wait for the reaction to cool.

  • Cleanup: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]

  • U.S. Environmental Protection Agency. (2023).[1] RCRA Empty Container Regulations (40 CFR 261.7).[1] EPA.gov.[1] [8][9]

  • PubChem. (2023).[1] Piperazine Compound Summary. National Library of Medicine.[1]

  • Thermo Fisher Scientific. (2018).[1] Safety Data Sheet: Piperazine.

Sources

A Senior Application Scientist's Guide to Safely Handling 1-(2-Isopropoxy-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 1-(2-Isopropoxy-ethyl)-piperazine, a piperazine derivative. As a Senior Application Scientist, my objective is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Profile of Piperazine Derivatives

Understanding the potential hazards is the first step in mitigating risk. The following table summarizes the common hazards associated with piperazine derivatives, which should be considered when handling 1-(2-Isopropoxy-ethyl)-piperazine.

HazardDescriptionPotential Consequences
Skin Corrosion/Irritation Causes skin irritation and in some cases, severe burns, especially with prolonged contact.[1][3][4][5]Redness, pain, blistering, and potential chemical burns.
Serious Eye Damage/Irritation Can cause serious eye irritation or severe eye burns upon contact.[1][3][4][5]Pain, redness, watering, and potential for lasting eye damage.
Respiratory Irritation Vapors or mists may cause irritation to the respiratory tract.[1][3][4][5]Coughing, shortness of breath, and a burning sensation in the throat.
Allergic Sensitization May cause allergic skin reactions (dermatitis) or respiratory reactions (asthma) upon repeated exposure.[5]Skin rash, itching, or difficulty breathing with subsequent exposures.
Flammability Some piperazine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[3][4]Fire or explosion hazard if exposed to ignition sources.
Core Directive: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is your primary defense against exposure. The following PPE is mandatory when handling 1-(2-Isopropoxy-ethyl)-piperazine and similar compounds.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][5] A face shield should also be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a common recommendation for many chemicals, but it is crucial to check the manufacturer's recommendations for breakthrough time and permeability for the specific chemical class.[7][8] Always inspect gloves for any signs of degradation or puncture before use and remove them with care to avoid skin contamination.[9]

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5][10] For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: All handling of 1-(2-Isopropoxy-ethyl)-piperazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[10][11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard approved respirator with an appropriate cartridge for organic vapors should be used.[5][9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is critical for minimizing risk. This protocol is designed to be a self-validating system of safety.

1. Pre-Experiment Preparation:

  • Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.[12]
  • Gather Materials: Ensure all necessary PPE, spill cleanup materials (such as sand, earth, or vermiculite), and waste containers are readily accessible.[1][13]
  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. Keep the sash at the lowest possible height while still allowing for comfortable work.[11]

2. Handling and Use:

  • Donning PPE: Put on all required PPE before entering the area where the chemical is stored or used.
  • Transporting: When moving the chemical, use a secondary container to prevent spills.
  • Dispensing: Carefully dispense the required amount of 1-(2-Isopropoxy-ethyl)-piperazine, avoiding splashing. Do not pipette by mouth.[14]
  • Experimental Procedure: Conduct all manipulations of the chemical within the fume hood.[11] Keep the container tightly closed when not in use.[4][7]
  • Avoid Incompatibilities: Keep the chemical away from heat, sparks, open flames, and strong oxidizing agents.[3][4][5]

3. Post-Experiment Procedures:

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the designated waste container.
  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][7] Do not eat, drink, or smoke in the laboratory.[7]
Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.[1][13][15]

  • Control Vapors: Ensure adequate ventilation to dissipate vapors.

  • Containment: For small spills, contain the liquid with an inert absorbent material like sand, earth, or vermiculite.[1][13][15]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1][13][15]

  • Decontamination: Clean the spill area as recommended by your institution's safety protocols.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4][14] Seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All waste materials contaminated with 1-(2-Isopropoxy-ethyl)-piperazine, including excess chemical, contaminated absorbent materials, and used PPE, must be collected in a clearly labeled, sealed, and chemically compatible container.[1][13][15]

  • Disposal Route: Dispose of chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[16] Do not dispose of this chemical down the drain or in general waste.[1][14][16]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[3][4]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 1-(2-Isopropoxy-ethyl)-piperazine.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Risk Assessment B 2. Verify Fume Hood Function A->B C 3. Assemble PPE & Spill Kit B->C D 4. Don PPE C->D E 5. Dispense Chemical D->E F 6. Perform Experiment E->F G 7. Securely Close Container F->G H 8. Segregate & Label Hazardous Waste G->H I 9. Doff PPE (Gloves Last) H->I K 11. Professional Waste Disposal H->K J 10. Thorough Hand Washing I->J

Caption: Workflow for the safe handling of 1-(2-Isopropoxy-ethyl)-piperazine.

References

  • 1-(2-Hydroxyethyl)piperazine - CymitQuimica. 13

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Apollo Scientific. 1

  • piperazine (C4H10N2) - GazFinder. 2

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS, 13349-82-1 Safety Data Sheets - ECHEMI. 16

  • Lab Safety Rules and Guidelines. 14

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 9

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 10

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. 17

  • N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 4

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. 5

  • SAFETY DATA SHEET - Fisher Scientific. 7

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 6

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. 12

  • Piperazine - Santa Cruz Biotechnology. 15

  • School Chemistry Laboratory Safety Guide - CDC. 11

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. 8

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.